4-Fluoroisophthalonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEDLRVIWHFCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159276 | |
| Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13519-90-9 | |
| Record name | 4-Fluoro-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13519-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013519909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarbonitrile, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoroisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoroisophthalonitrile
Introduction: The Significance of 4-Fluoroisophthalonitrile in Modern Chemistry
This compound, also known as 4-fluoro-1,3-benzenedicarbonitrile (CAS No. 13519-90-9), is a valuable fluorinated aromatic building block in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The presence of a fluorine atom on the aromatic ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The two nitrile functionalities offer versatile handles for further chemical transformations, making this compound a sought-after intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this important compound, delving into the underlying chemical principles and offering practical insights for its preparation in a research setting.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially relevant methods include the Sandmeyer reaction, nucleophilic aromatic substitution (SNAr), and modern palladium-catalyzed cyanation reactions. Each of these pathways offers distinct advantages and is suited to different starting materials and reaction conditions.
The Sandmeyer Reaction: A Classic Route from an Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2] This approach is particularly attractive for the synthesis of this compound if a suitable amino-substituted isophthalonitrile is available.
Reaction Pathway:
The synthesis would commence with the diazotization of a 4-amino-isophthalonitrile precursor in a strong acidic medium, typically with sodium nitrite at low temperatures (0-5 °C), to form the corresponding diazonium salt. This intermediate is then treated with a cyanide source, such as copper(I) cyanide, to introduce the nitrile groups. It's important to note that for the synthesis of this compound, the starting material would likely be 4-amino-3,5-dicyanobenzene. The fluorine atom would already need to be in place. A more direct Sandmeyer approach would be the conversion of an amino group to a nitrile, however, the synthesis of this compound would likely start from a precursor that already contains the desired substitution pattern.
Mechanism of the Sandmeyer Reaction:
Figure 1: Mechanism of the Sandmeyer Reaction.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization step is performed at low temperatures (0-5 °C) because aryl diazonium salts are often unstable and can decompose explosively at higher temperatures.
-
Strong Acid: A strong acid is required to generate nitrous acid (HONO) in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the starting aniline.
-
Copper(I) Catalyst: Copper(I) salts are crucial for the conversion of the diazonium salt to the final product. The reaction proceeds via a single-electron transfer mechanism, forming an aryl radical.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Activated Precursors
Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted arenes, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of this compound synthesis, two main SNAr strategies can be envisioned:
-
Fluorination of a Dicyano-Halobenzene: This would involve the displacement of a leaving group, such as chlorine or bromine, from a 4-halo-isophthalonitrile with a fluoride source like potassium fluoride. The two electron-withdrawing nitrile groups would activate the ring towards nucleophilic attack.
-
Cyanation of a Dihalo-Fluorobenzene: A more common and often more practical approach is the displacement of two leaving groups, typically halogens, from a fluorinated benzene ring with a cyanide source.
Proposed SNAr Pathway:
A plausible route involves the reaction of 1,3-dibromo-4-fluorobenzene with a cyanide source, such as copper(I) cyanide or a palladium/ligand system with a cyanide salt.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Figure 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: SNAr reactions are typically carried out in aprotic polar solvents like DMF, DMSO, or NMP. These solvents can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion, and they can also stabilize the charged Meisenheimer intermediate.
-
High Temperatures: Often, elevated temperatures are required to overcome the activation energy for the nucleophilic attack on the aromatic ring.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst, such as a quaternary ammonium salt, can be used to facilitate the transfer of the fluoride anion from the solid phase to the organic phase.
Palladium-Catalyzed Cyanation: A Modern and Efficient Approach
Modern organometallic chemistry offers highly efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation reactions, such as the Buchwald-Hartwig amination analogue for C-CN bond formation, have become a mainstay in organic synthesis.
Reaction Pathway:
This approach would involve the cross-coupling of a 1,3-dihalo-4-fluorobenzene (e.g., 1,3-dibromo-4-fluorobenzene) with a cyanide source, typically zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable phosphine ligand.
Catalytic Cycle of Palladium-Catalyzed Cyanation:
Figure 3: Catalytic Cycle of Palladium-Catalyzed Cyanation.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: The choice of the palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., dppf, Xantphos) is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Cyanide Source: Zinc cyanide is often preferred as it is less toxic than alkali metal cyanides and its transmetalation to the palladium center is generally efficient.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, and a base may be required to facilitate the catalytic cycle, depending on the specific conditions.
Experimental Protocol: A Proposed Synthesis of this compound via Palladium-Catalyzed Cyanation
Reaction Scheme:
Image of the reaction scheme: 1,3-dibromo-4-fluorobenzene reacting with Zn(CN)2 in the presence of a palladium catalyst to yield this compound.
Materials and Equipment:
-
1,3-Dibromo-4-fluorobenzene
-
Zinc cyanide (Zn(CN)2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, column chromatography setup)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-4-fluorobenzene (1.0 eq), zinc cyanide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under the inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of aqueous ammonia and stir for 30 minutes to quench any unreacted zinc cyanide.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C8H3FN2 |
| Molecular Weight | 146.12 g/mol [3] |
| Appearance | Solid[4] |
| Melting Point | Data not readily available |
| 1H NMR | Expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). |
| 13C NMR | Expected to show signals for aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. The nitrile carbons would appear downfield. |
| 19F NMR | Expected to show a singlet or a multiplet depending on the coupling with adjacent protons. The chemical shift will be characteristic of an aryl fluoride. |
| IR (Infrared) | Expected to show a strong absorption band for the C≡N stretch around 2230 cm-1 and a C-F stretching vibration. |
Conclusion and Future Outlook
The synthesis of this compound is achievable through several established synthetic methodologies. While the Sandmeyer reaction and nucleophilic aromatic substitution offer viable routes, modern palladium-catalyzed cyanation presents a highly efficient and functional group tolerant alternative. The choice of the optimal synthetic pathway will depend on the availability of starting materials, the desired scale of the reaction, and the specific laboratory capabilities. As the demand for fluorinated building blocks continues to grow in various sectors of the chemical industry, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of this compound and its derivatives will remain an active area of research.
References
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- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- ResearchGate. Proposed mechanism for ¹¹C‐cyanation of fluorobenzene (1 ab). The.... [Link]
- The Royal Society of Chemistry.
- Chemsigma. 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile [2260543-73-3]. [Link]
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- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
- ResearchGate. (PDF) 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoroisophthalonitrile
This compound (4-FIPN) is a halogenated aromatic dinitrile that holds significant potential as a versatile building block in synthetic chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and two nitrile groups on a benzene ring, make it a compound of interest in the development of novel materials and pharmaceuticals. The strategic placement of the fluorine atom can profoundly influence the molecule's reactivity, metabolic stability, and binding interactions, making it a valuable precursor in medicinal chemistry for the design of new therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses its potential applications, thereby serving as a critical resource for researchers engaged in its use.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic endeavors.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Fluoro-1,3-benzenedicarbonitrile | N/A |
| CAS Number | 13519-90-9 | |
| Molecular Formula | C₈H₃FN₂ | |
| Molecular Weight | 146.12 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 93-96 °C | |
| Boiling Point | Not experimentally determined in available literature. | N/A |
| Density | ~1.23 g/cm³ |
Note on Isomers: It is crucial to distinguish this compound from its isomer, 5-Fluoroisophthalonitrile (CAS Number: 453565-55-4), as their differing substitution patterns will result in distinct physicochemical properties and reactivity.
Spectroscopic Characterization: A Guide to Structural Elucidation
While a comprehensive, publicly available spectral dataset for this compound is not readily found, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds. These data are essential for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to second-order coupling effects, which are common in substituted aromatic systems. The aromatic region should display multiplets corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fluorine and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. It is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, unless there is accidental peak overlap. The carbons attached to the fluorine and nitrile groups will exhibit characteristic chemical shifts and coupling with the fluorine atom (¹JCF, ²JCF, etc.). Carbons directly bonded to fluorine will appear as doublets with large coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands that are indicative of its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2240-2220 | Stretching |
| C-F (Aryl Fluoride) | 1250-1120 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (146.12). Common fragmentation pathways for aromatic nitriles may include the loss of HCN (m/z 27) or the cyano radical (·CN, m/z 26).
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for the synthesis, characterization, and property determination of this compound.
Melting Point Determination
The melting point of this compound can be accurately determined using a digital melting point apparatus.
Protocol:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
Observe the approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the observed melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) through the expected melting range.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Boiling Point Determination (Under Reduced Pressure)
Given that this compound is a solid at room temperature and likely has a high boiling point, distillation under reduced pressure is the recommended method to avoid decomposition.
Protocol:
-
Place a small amount of this compound (2-3 mL, if molten) in a small-scale distillation apparatus equipped with a vacuum adapter.
-
Introduce a magnetic stir bar or boiling chips.
-
Attach the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, ensuring a steady distillation rate.
-
Record the pressure at which the boiling point is measured.
-
Use a nomograph to correct the observed boiling point to standard atmospheric pressure if required.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for reaction setup, purification, and formulation.
Protocol:
-
Label a series of small vials, one for each solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethylformamide, dimethyl sulfoxide).
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.
-
Add a measured volume of the solvent (e.g., 1 mL) to each vial.
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.
-
If the solid has not dissolved, gently warm the vial and observe any changes in solubility.
-
For a more quantitative measure, continue adding small, measured volumes of the solvent until the solid completely dissolves, allowing for the calculation of an approximate solubility in mg/mL or mol/L.
Reactivity and Handling
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups. The nitrile groups can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions. The aromatic ring is activated towards nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, particularly when activated by the electron-withdrawing nitrile groups. This makes 4-FIPN a useful precursor for the synthesis of more complex substituted aromatic compounds.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.
Synthesis of Phthalocyanines
Phthalonitriles are key precursors in the synthesis of phthalocyanines, a class of macrocyclic compounds with applications as dyes, pigments, and in photodynamic therapy. The fluorine substituent in 4-FIPN can be used to tune the electronic properties and solubility of the resulting phthalocyanine.
Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1][2][3] The fluorinated aromatic nitrile scaffold of 4-FIPN can be elaborated into a variety of heterocyclic systems and other functionalized molecules of medicinal interest. The nitrile groups can serve as handles for further chemical transformations or act as bioisosteres for other functional groups.
Conclusion
This compound is a chemical intermediate with a promising profile for applications in materials science and drug discovery. This guide has provided a detailed overview of its known physicochemical properties and established protocols for their experimental determination. A thorough understanding of these characteristics is essential for any researcher intending to utilize this versatile building block in their synthetic endeavors. As research into fluorinated organic compounds continues to expand, the importance of well-characterized precursors like this compound will undoubtedly grow.
References
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. (2023). Molecules, 28(9), 3865.
- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2025). International Journal on Science and Technology, 16(3).
- Determination of Solubility Class. (n.d.).
- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(5), 673-679.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8393.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules, 23(11), 2843.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry, 14(7), 855-864.
- What are drug precursors?. (2023, April 19). Ravimiamet.
- Synthesis and Characterization of 4-(2-hydroxyphenoxy) phthalic nitrile. (2017). IOP Conference Series: Materials Science and Engineering, 167, 012066.
- Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. (2017). New Journal of Chemistry, 41(16), 8266-8274.
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8393.
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A Comprehensive Technical Guide to 4-Fluoroisophthalonitrile: Synthesis, Properties, and Applications in Advanced Research
This guide provides an in-depth exploration of 4-Fluoroisophthalonitrile, a key building block in medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthesis protocols, and critical applications, offering insights grounded in established scientific principles for researchers, chemists, and professionals in drug development.
Core Compound Identification and Physicochemical Profile
This compound, also known as 1,3-Dicyano-4-fluorobenzene, is an aromatic nitrile distinguished by its fluorine substituent and two cyano groups in a meta arrangement. This unique structure imparts specific reactivity and electronic properties, making it a valuable precursor in organic synthesis.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 13519-90-9 .[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13519-90-9 | [1][4] |
| Molecular Formula | C₈H₃FN₂ | [1][2] |
| Molecular Weight | 146.12 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | FVEDLRVIWHFCBB-UHFFFAOYSA-N | [1] |
| Synonyms | This compound, 1,3-Dicyano-4-fluorobenzene | [1][2] |
Synthesis Methodology: Nucleophilic Aromatic Substitution
The synthesis of fluorinated aromatic nitriles often leverages nucleophilic aromatic substitution (SNAr) reactions. A common and effective strategy for preparing related compounds involves the displacement of a suitable leaving group, such as a nitro or chloro group, with a fluoride source. For instance, the synthesis of 4,5-difluorophthalonitrile can be achieved through the reaction of 4,5-dichlorophthalonitrile with potassium fluoride.[5] Similarly, a related synthetic transformation involves the reaction of 4-nitrophthalonitrile with a nucleophile to displace the nitro group.[6]
This principle is foundational. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the substitution. The choice of an aprotic polar solvent like DMSO or DMF is critical as it effectively solvates the cation (e.g., K⁺) of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Illustrative Synthesis Workflow
Below is a generalized, yet detailed, protocol for a nucleophilic aromatic substitution reaction, which is a common pathway for producing fluorinated phthalonitriles.
Caption: Generalized workflow for the synthesis of this compound via SNAr.
Step-by-Step Experimental Protocol
-
Vessel Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The system is then placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: The starting isophthalonitrile precursor (e.g., 4-chloro or 4-nitroisophthalonitrile) is charged into the flask, followed by the addition of an anhydrous polar aprotic solvent (e.g., anhydrous DMSO).
-
Nucleophile Introduction: A fluoride source, such as spray-dried potassium fluoride, is added to the stirred solution. The stoichiometry is typically in excess to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 65-80°C) and stirred vigorously. The progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Extraction: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.
Applications in Drug Discovery and Materials Science
The nitrile group is a versatile pharmacophore in modern drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for covalent modification of protein targets.[7][8] The introduction of a fluorine atom often enhances metabolic stability, membrane permeability, and binding affinity of a drug molecule. The combination of these features makes this compound a highly attractive starting material.
Role as a Pharmaceutical Building Block
Nitrile-containing compounds have been successfully developed as inhibitors for various enzyme classes, including dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes (e.g., Vildagliptin, Saxagliptin) and aromatase inhibitors for breast cancer treatment (e.g., Letrozole).[7][8] this compound provides a scaffold that can be elaborated through multicomponent reactions or other synthetic transformations to generate libraries of potential drug candidates for lead discovery and optimization.[9]
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Spectroscopic Characterization of 4-Fluoroisophthalonitrile: A Technical Guide
Disclaimer: This guide provides a detailed framework for the spectroscopic analysis of 4-Fluoroisophthalonitrile. As of January 2026, comprehensive, publicly available experimental spectral data (NMR, IR, MS) for this specific compound could not be located in prominent databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook. Such data is often accessible through subscription-based services or within the supplementary information of peer-reviewed scientific literature detailing the compound's synthesis.
To provide a robust and illustrative guide, this document utilizes the publicly available spectral data of the closely related compound, 4-fluorobenzonitrile , as a didactic example. The principles of spectral interpretation and the experimental methodologies described herein are directly applicable to the analysis of this compound. Researchers who have synthesized or acquired this compound can apply the analytical logic and protocols detailed in this guide to interpret their own experimental data.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring two electron-withdrawing nitrile groups and a highly electronegative fluorine atom, imparts unique electronic and steric properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its molecular structure. This guide provides a comprehensive overview of the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer an in-depth interpretation of the spectral data, using 4-fluorobenzonitrile as a practical example to forecast the expected spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can often reference the residual solvent peak).
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 256-1024 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
¹H NMR Spectroscopy: Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Illustrative Example: 4-Fluorobenzonitrile
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.68 | Doublet of doublets | J(H,H) = 9.1, J(H,F) = 5.1 | Protons ortho to the nitrile group |
| 7.19 | Doublet of doublets | J(H,H) = 9.1, J(H,F) = 8.2 | Protons ortho to the fluorine atom |
Data sourced from ChemicalBook.[1]
Predicted ¹H NMR Spectrum of this compound:
For this compound, we would expect to see three distinct signals for the three aromatic protons. The fluorine atom and the two nitrile groups will influence their chemical shifts and splitting patterns.
-
H-2: This proton is ortho to two electron-withdrawing nitrile groups and will be the most deshielded, appearing at the lowest field. It will be split by H-6 (meta coupling, small J) and potentially by the fluorine at C-4 (para coupling, very small J).
-
H-5: This proton is ortho to the fluorine atom and meta to a nitrile group. It will be significantly affected by the fluorine, showing a larger coupling constant. It will also be split by H-6 (ortho coupling, larger J).
-
H-6: This proton is ortho to a nitrile group and meta to the fluorine atom. It will be split by H-5 (ortho coupling) and H-2 (meta coupling).
dot graph "1H_NMR_Coupling" { layout="neato"; node [shape=plaintext]; edge [color="#4285F4"];
} "Predicted ¹H NMR couplings for this compound."
¹³C NMR Spectroscopy: Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of fluorine will cause splitting of the signals for nearby carbons.
Illustrative Example: 4-Fluorobenzonitrile
| Chemical Shift (δ) ppm | Assignment |
| 164.5 (d, J=253 Hz) | C-F |
| 134.5 (d, J=9 Hz) | C-H ortho to CN |
| 118.0 | C-N |
| 116.5 (d, J=22 Hz) | C-H ortho to F |
| 110.0 (d, J=3 Hz) | C-CN |
Note: Data interpretation based on typical values and observed splitting in similar compounds.
Predicted ¹³C NMR Spectrum of this compound:
We expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, as all carbon atoms are in unique chemical environments.
-
C-F (C-4): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically around 250 Hz.
-
Carbons adjacent to Fluorine (C-3, C-5): These will appear as doublets with a two-bond C-F coupling (²JCF) of around 20-25 Hz.
-
Carbons meta to Fluorine (C-2, C-6): These will show a smaller three-bond C-F coupling (³JCF) of approximately 5-10 Hz.
-
Quaternary Carbons (C-1, C-3): The carbons bearing the nitrile groups will likely have lower intensity and will also be split by the fluorine.
-
Nitrile Carbons (-CN): These will appear in the 115-120 ppm region and may also show small couplings to the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient.
-
Resolution: 4 cm⁻¹.
IR Spectrum: Interpretation
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
Illustrative Example: 4-Fluorobenzonitrile
| Wavenumber (cm⁻¹) | Vibration |
| ~2230 | C≡N stretch |
| ~1600, 1500 | C=C aromatic ring stretch |
| ~1230 | C-F stretch |
| ~830 | C-H out-of-plane bend (para-disubstituted) |
Data sourced from NIST Chemistry WebBook.[2]
Predicted IR Spectrum of this compound:
-
C≡N Stretch: A strong, sharp absorption band around 2230-2240 cm⁻¹ is characteristic of the nitrile functional group. The presence of two nitrile groups may lead to a slightly more intense band.
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.
-
C-F Stretch: A strong absorption band in the 1250-1100 cm⁻¹ region is indicative of the C-F bond.
-
Aromatic C-H Bending: The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4,5-tetrasubstituted ring (treating the CN groups as substituents), specific patterns are expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
Method (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrum: Interpretation
The mass spectrum is a plot of ion abundance versus m/z.
Illustrative Example: 4-Fluorobenzonitrile
| m/z | Interpretation |
| 121 | Molecular ion [M]⁺ |
| 94 | [M - HCN]⁺ |
Data sourced from NIST Chemistry WebBook.[3]
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃FN₂) is 146.12 g/mol . A prominent peak at m/z = 146 corresponding to the molecular ion is expected.
-
Fragmentation Pattern: The fragmentation will be driven by the stability of the resulting ions and neutral fragments.
-
Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da). A peak at m/z = 119 ([M - HCN]⁺) is highly probable.
-
Loss of a second HCN: A subsequent loss of another HCN molecule could lead to a peak at m/z = 92.
-
Other Fragments: Other fragments corresponding to the fluorinated benzene ring and smaller fragments are also possible.
-
dot digraph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [color="#34A853"];
} "Proposed MS fragmentation of this compound."
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation and purity assessment. This guide provides the foundational protocols and interpretive logic necessary for researchers to effectively analyze their experimental data. By comparing the obtained spectra with the predictions and illustrative examples provided, scientists and drug development professionals can confidently characterize this important fluorinated aromatic compound.
References
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- National Institute of Standards and Technology (NIST). Benzonitrile, 4-fluoro- IR Spectrum. [Link]
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4-Fluoroisophthalonitrile molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₃FN₂) is a pivotal organofluorine building block in the synthesis of advanced materials and pharmaceutical agents. Its unique electronic properties, conferred by the strategic placement of a fluorine atom and two nitrile groups on a benzene ring, dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecule's structure, from its fundamental geometry and bonding to its spectroscopic signatures. We will explore the interplay of inductive and resonance effects, the nature of its covalent framework, and the experimental evidence that validates its theoretical structure. This document serves as a foundational resource for scientists leveraging this versatile molecule in complex synthetic applications.
Molecular Geometry and Stereochemistry
This compound, with a molecular weight of 146.12 g/mol , consists of a planar benzene ring substituted at positions 1 and 3 by cyano (-C≡N) groups and at position 4 by a fluorine atom.[1] The inherent rigidity of the sp²-hybridized aromatic core results in a largely planar molecular geometry.
Table 1: Predicted Geometrical Parameters of this compound Note: These values are derived from DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) and serve as a reliable approximation in the absence of direct crystallographic data.[4][5]
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | C-F | ~1.33 - 1.35 | Bond Angle | C-C-C (ring) | ~118 - 122 |
| Bond Length | C-C (ring) | ~1.38 - 1.40 | Bond Angle | C-C-F | ~118 - 120 |
| Bond Length | C-C≡N | ~1.44 - 1.46 | Bond Angle | C-C-CN | ~119 - 121 |
| Bond Length | C≡N | ~1.15 - 1.17 | Bond Angle | C-C≡N | ~180 |
The Covalent and Electronic Framework: A Tale of Two Effects
The bonding in this compound is a classic example of how substituent effects modulate the electronic landscape of an aromatic system. Both valence bond and molecular orbital theories provide complementary insights into its structure and reactivity.
Sigma (σ) and Pi (π) Bonding
The molecule's foundation is its sigma (σ) framework , formed by the head-on overlap of sp² hybrid orbitals from the six ring carbons and the sp hybrid orbital from the nitrile carbons. This creates a robust, planar scaffold.
The pi (π) system is more complex. It comprises the delocalized six-electron π-system of the benzene ring and the two localized, orthogonal π-bonds within each nitrile group. The substituents profoundly influence the electron density of the aromatic π-system:
-
Fluorine Atom: Exerts a strong -I (negative inductive) effect due to its high electronegativity, pulling electron density from the ring through the σ-bond. It also has a weaker +M (positive mesomeric or resonance) effect by donating a lone pair into the ring's π-system. For halogens, the inductive effect typically dominates.
-
Nitrile Groups (-C≡N): Are powerful electron-withdrawing groups, exerting both a strong -I effect (due to the electronegative nitrogen) and a significant -M effect . They actively pull electron density out of the aromatic π-system through resonance.
The combination of these effects makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic is the primary driver of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
Molecular Orbitals and Reactivity
From a molecular orbital perspective, the electron-withdrawing substituents lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The significant energy gap between the HOMO and LUMO contributes to the molecule's stability. The LUMO is expected to have significant contributions from the carbon atoms of the aromatic ring, particularly those bearing the nitrile groups and the fluorine atom, marking them as the primary sites for nucleophilic attack.
Spectroscopic Validation of Molecular Structure
Spectroscopic techniques provide the definitive experimental evidence that confirms the theoretical molecular structure. Each method probes different aspects of the molecule's bonding and atomic arrangement.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within the molecule. The spectrum of this compound is distinguished by several characteristic absorption bands.[7][8]
-
C≡N Stretch: A strong, sharp, and unmistakable band appears in the 2200-2300 cm⁻¹ region, confirming the presence of the nitrile functional groups.[8]
-
C-F Stretch: A strong absorption band, typically found between 1000-1300 cm⁻¹, is indicative of the carbon-fluorine bond.[7]
-
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range, with patterns that can help confirm the substitution pattern on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.
-
¹H NMR: The three aromatic protons will appear as distinct signals in the downfield region (typically >7.0 ppm). Their chemical shifts and coupling patterns (multiplicity) are influenced by the neighboring fluorine and nitrile groups, allowing for unambiguous assignment.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in unique electronic environments. The nitrile carbons appear around 115-120 ppm, while the aromatic carbons resonate between 110-150 ppm. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.
-
¹⁹F NMR: This technique is highly specific for fluorinated compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.[9] This signal will be coupled to the nearby aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at an m/z ratio of 146, corresponding to its molecular weight.[1]
Application in Synthesis: A Practical Workflow
The electron-deficient nature of this compound makes it an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is a cornerstone of its use in constructing more complex molecules, such as phthalocyanine precursors, which have applications in materials science and photodynamic therapy.[10][11][12]
Experimental Protocol: Synthesis of a Substituted Phthalonitrile via SₙAr
This protocol describes a general procedure for the reaction of this compound with an oxygen-based nucleophile (e.g., a phenol), a common step in the synthesis of functional materials.
Objective: To replace the fluorine atom with a phenoxy group via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate and Hexane (for chromatography)
-
Deionized water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe until the solids are suspended and can be stirred effectively (approx. 0.2 M concentration).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). Causality Note: The polar aprotic solvent (DMF) stabilizes the charged Meisenheimer complex intermediate, accelerating the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the phenol, generating the more potent phenoxide nucleophile.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-phenoxyisophthalonitrile product.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized synthetic logic for producing functionalized isophthalonitriles, starting from a common precursor and highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway for functionalized isophthalonitriles.
Conclusion
This compound is a precisely engineered molecule whose structure and bonding are dominated by the powerful electron-withdrawing properties of its fluorine and nitrile substituents. This creates an electron-deficient aromatic core with predictable and highly useful reactivity, primarily in nucleophilic aromatic substitution reactions. The convergence of theoretical models, such as DFT, and experimental evidence from IR, NMR, and mass spectrometry provides a complete and validated picture of its molecular architecture. This fundamental understanding is crucial for researchers who employ this compound as a strategic building block in the rational design of novel pharmaceuticals, polymers, and functional dyes.
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- Uzun, L. (2021). DFT quantum chemical calculations (Fukui functions, NLO, TDOS, OPDOS, DNA/ECT) on 4-(dec-2yn-1-yloxy)phthalonitrile. Indian Journal of Chemistry, 60A, 1045-1054.
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- Pogonin, A. E., et al. (2021). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent. Molecules, 26(11), 3244.
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A Comprehensive Technical Guide to the Solubility of 4-Fluoroisophthalonitrile in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Fluoroisophthalonitrile, a key building block in various research and development applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed methodologies for its empirical determination.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound, with the molecular formula C₈H₃FN₂, is a solid compound at room temperature. Its structure, featuring a fluorinated benzene ring with two nitrile groups, dictates its polarity and potential for intermolecular interactions, which are critical determinants of its solubility in various organic solvents. The nitrile groups introduce a significant dipole moment, while the fluorination can modulate the electronic properties of the aromatic ring. Understanding these features is paramount to predicting and experimentally verifying its solubility profile.
A comprehensive understanding of a compound's solubility is a cornerstone of successful process development, formulation, and analytical method design.[1] In drug discovery, for instance, solubility directly impacts bioavailability and the choice of delivery systems. In materials science, it governs the selection of solvents for synthesis, purification, and film formation.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[2] This adage is rooted in the concept of intermolecular forces. Solvents and solutes with similar polarities and hydrogen bonding capabilities are more likely to form energetically favorable interactions, leading to dissolution.
The solubility of this compound will be influenced by:
-
Polarity: The presence of both a polarizable aromatic ring and highly polar nitrile groups suggests that solvents of moderate to high polarity will be more effective.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor (at the nitrogen atoms of the nitrile groups) but not a donor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.
-
van der Waals Forces: These non-specific interactions will play a role in all solvent systems.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section details a robust, self-validating protocol for the qualitative and quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (98% purity or higher)
-
A selection of organic solvents (analytical grade or higher), including but not limited to:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF), Diethyl Ether
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)
-
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Safety Precautions
This compound and its related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Workflow for Qualitative Solubility Assessment
Caption: A streamlined workflow for the initial qualitative assessment of solubility.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides precise solubility values at a given temperature.
Experimental Protocol for Quantitative Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a minimum of 24 hours to ensure that the maximum amount of solute has dissolved.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the saturated solution, and from this, calculate the solubility in units such as mg/mL or mol/L.
-
Data Presentation: Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Alcohols | Methanol | 5.1 | High | To be determined |
| Ethanol | 4.3 | High | To be determined | |
| Ketones | Acetone | 5.1 | High | To be determined |
| Esters | Ethyl Acetate | 4.4 | Moderate | To be determined |
| Ethers | Tetrahydrofuran | 4.0 | Moderate | To be determined |
| Aromatics | Toluene | 2.4 | Low | To be determined |
| Halogenated | Dichloromethane | 3.1 | Moderate | To be determined |
| Amides | Dimethylformamide | 6.4 | Very High | To be determined |
Note: Polarity index values are approximate and can vary slightly depending on the scale used. The "Predicted Solubility" is based on the "like dissolves like" principle and serves as a hypothesis prior to experimental verification.
Interpretation and Application of Solubility Data
The experimentally determined solubility data will provide a clear guide for solvent selection in various applications. For instance, solvents in which this compound exhibits high solubility would be ideal for reaction media and for preparing stock solutions. Conversely, a solvent in which it is sparingly soluble might be suitable for use as an anti-solvent in crystallization processes.
Conclusion
This technical guide has outlined the theoretical considerations and provided a detailed, actionable framework for determining the solubility of this compound in a range of organic solvents. By following the prescribed experimental protocols, researchers can generate reliable and reproducible solubility data, which is essential for the effective application of this versatile chemical intermediate in their research and development endeavors.
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A Comprehensive Technical Guide to the Thermal Stability of 4-Fluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the thermal stability of 4-Fluoroisophthalonitrile, a key consideration for its storage, handling, and application in various fields, including materials science and pharmaceutical development. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind the analytical choices, ensuring a robust and reliable assessment of the material's thermal properties.
Introduction to this compound and its Thermal Stability
This compound (C₈H₃FN₂) is an aromatic compound characterized by a benzene ring substituted with a fluorine atom and two nitrile groups.[1][2][3] Its molecular structure suggests a degree of thermal stability, but a quantitative understanding is crucial for its practical application. Thermal stability refers to the ability of a material to resist decomposition at high temperatures. For this compound, this is a critical parameter that dictates its processing window, potential degradation pathways, and shelf-life.
This guide will delve into the theoretical and practical aspects of determining the thermal stability of this compound, with a focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Framework: Understanding Thermal Decomposition
The thermal decomposition of fluorinated aromatic nitriles is a complex process that can involve multiple reaction pathways. While specific mechanisms for this compound are not extensively reported in the literature, we can infer potential pathways based on related compounds. The C-F and C-CN bonds are relatively strong, suggesting that decomposition will occur at elevated temperatures.
Potential decomposition products could include the evolution of toxic gases such as hydrogen fluoride (HF), hydrogen cyanide (HCN), and various nitrogen oxides.[4][5] The aromatic ring itself may also break down, leading to the formation of smaller hydrocarbon fragments, CO, and CO₂.[6]
The kinetics of thermal decomposition can be described by the Arrhenius equation, which relates the rate of reaction to the temperature and the activation energy (Ea). The activation energy represents the minimum energy required for the decomposition reaction to occur and is a key parameter in assessing thermal stability.[7][8][9]
Experimental Assessment of Thermal Stability
The primary techniques for evaluating the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12][13] These methods provide complementary information on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, the presence of residual solvents or moisture, and the overall thermal stability of a compound.[8][12]
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for studying the intrinsic thermal stability without the influence of oxidation.
-
Temperature Program:
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve), which indicates the point of the most rapid mass loss.
-
Caption: Workflow for Thermogravimetric Analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[10][11][13] For this compound, DSC can identify the melting point and any exothermic decomposition events.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to prevent mass loss before decomposition.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point (T_m).
-
Observe any exothermic peaks that may indicate decomposition.
-
Caption: Workflow for Differential Scanning Calorimetry of this compound.
Data Interpretation and Expected Results
Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Atmosphere | Expected Value | Significance |
| Melting Point (T_m) | DSC | Nitrogen | ~150-200 °C | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (T_onset) | TGA | Nitrogen | > 250 °C | Marks the beginning of significant thermal degradation. |
| Peak Decomposition Temperature (T_peak) | TGA (DTG) | Nitrogen | > 300 °C | The temperature of the maximum rate of decomposition. |
| Residual Mass at 600 °C | TGA | Nitrogen | < 10% | Indicates the amount of non-volatile char remaining. |
The TGA curve would likely show a single-step decomposition, characteristic of the breakdown of the entire molecule. The DSC curve would exhibit a sharp endothermic peak for melting, followed by a broad exothermic event at higher temperatures corresponding to decomposition.
Kinetic Analysis of Thermal Decomposition
To gain a deeper understanding of the decomposition process, kinetic analysis can be performed using data from TGA experiments conducted at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly employed to determine the activation energy (Ea) of decomposition without assuming a specific reaction model.[7][8]
A higher activation energy generally implies greater thermal stability, as more energy is required to initiate decomposition.
Safe Handling and Storage
Based on the anticipated thermal properties, this compound is expected to be stable at room temperature. However, it is crucial to avoid prolonged exposure to high temperatures to prevent degradation. Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition. Standard personal protective equipment should be worn when handling, as the compound may be harmful if swallowed, in contact with skin, or inhaled.[3]
Conclusion
This guide has provided a comprehensive framework for assessing the thermal stability of this compound. By employing TGA and DSC, researchers can obtain critical data on its melting point, decomposition temperature, and overall thermal behavior. This information is paramount for ensuring the material's integrity during storage, handling, and processing, ultimately enabling its successful application in research and development.
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- New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. (n.d.). Request PDF.
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- Thermal degradation of fluoropolymers. (2020, June 1).
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- Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (n.d.). MDPI.
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An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 4-Fluoroisophthalonitrile
This guide provides a comprehensive framework for the experimental determination of the fluorescence quantum yield (ΦF) of 4-Fluoroisophthalonitrile. As the photophysical properties of this compound are not extensively documented in publicly available literature, this document serves as a detailed methodological protocol for researchers, scientists, and professionals in drug development and materials science. The focus is on the widely used relative quantum yield determination method, offering both the theoretical underpinnings and a practical, step-by-step guide to its execution.
Introduction: The Significance of this compound and its Quantum Yield
This compound (C₈H₃FN₂) is an aromatic compound featuring a benzene ring substituted with a fluorine atom and two nitrile (-C≡N) groups at the 1 and 3 positions. The presence of the electron-withdrawing nitrile groups and the highly electronegative fluorine atom suggests unique electronic and photophysical properties. Isophthalonitrile derivatives are foundational in the synthesis of advanced materials, such as phthalocyanines for photovoltaic applications, and serve as scaffolds in medicinal chemistry for developing novel therapeutic agents.[1][2]
The fluorescence quantum yield is one of the most critical photophysical parameters, quantifying the efficiency of a molecule in converting absorbed light into emitted light.[3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A precise understanding of the quantum yield of this compound is essential for:
-
Drug Development: Assessing its potential as a fluorescent probe or label for bioimaging applications.
-
Materials Science: Evaluating its suitability as an emissive component in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.
-
Photochemistry: Characterizing its excited-state behavior, which is fundamental to understanding its stability and reactivity upon light exposure.
Given the absence of a reported quantum yield value for this compound, this guide provides the necessary expertise to determine this crucial parameter reliably and accurately.
Theoretical Foundations: Understanding Fluorescence and Quantum Yield
To appreciate the experimental design, a foundational understanding of the underlying photophysical processes is necessary. These processes are often visualized using a Jablonski diagram.
The Jablonski Diagram and Molecular Fates
A Jablonski diagram is an energy-level diagram that illustrates the electronic states of a molecule and the transitions between them.[5][6][7][8]
Caption: Jablonski diagram illustrating key photophysical transitions.
-
Absorption: A molecule absorbs a photon, promoting an electron from the ground electronic state (S₀) to an excited singlet state (S₁). This is a very fast process.
-
Vibrational Relaxation: The excited molecule quickly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the S₁ state.
-
Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This process is slower than absorption, occurring on the nanosecond timescale.
-
Non-radiative Decay: The molecule can also return to the ground state without emitting a photon, through processes like internal conversion (heat dissipation) or intersystem crossing to a triplet state (T₁).[8][9]
The Quantum Yield Equation
The fluorescence quantum yield (ΦF) is the ratio of the rate of fluorescence (kf) to the sum of the rates of all de-excitation processes (radiative and non-radiative, knr).[3]
ΦF = kf / (kf + Σknr)
A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, while a value of 0 indicates no fluorescence.[3]
Experimental Design and Rationale
The most common and accessible method for determining quantum yield is the relative method , which involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield.[4][9][10] This approach avoids the need for complex instrumentation like an integrating sphere, which is required for absolute measurements.[10]
Selection of a Suitable Fluorescence Standard
The choice of the standard is critical for an accurate determination.[9] The ideal standard should exhibit:
-
Spectral Overlap: The standard's emission spectrum should be in a similar region to that of the test sample to minimize wavelength-dependent instrumental errors.
-
Known and Stable Quantum Yield: The ΦF of the standard should be well-documented and not highly sensitive to environmental conditions like temperature.
-
Chemical Stability: The standard should be photochemically stable under the experimental conditions.
Based on the spectroscopic data of the parent compound, isophthalonitrile, which absorbs in the UV-A range (340-360 nm), this compound is expected to emit in the violet-to-blue region of the spectrum (~400-450 nm).[8] Therefore, quinine sulfate is an excellent choice as a standard.
Table 1: Properties of the Selected Quantum Yield Standard
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF,R) | Refractive Index (ηR) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.60 | 1.33 |
Note: The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is stable with temperature, making it a reliable standard.[3]
Causality of Experimental Choices
-
Dilute Solutions (Absorbance < 0.1): To ensure a linear relationship between absorbance and fluorescence intensity, and to prevent inner filter effects where emitted light is reabsorbed by other sample molecules, all measurements must be performed on optically dilute solutions.[9] An absorbance value below 0.1 at the excitation wavelength is the established standard for this purpose.
-
Identical Measurement Conditions: To make a valid comparison, the fluorescence spectra of the sample and the standard must be recorded under identical instrumental settings (e.g., excitation wavelength, slit widths). This ensures that any differences in intensity are due to the photophysical properties of the compounds, not instrumental variations.
-
Use of Spectroscopic Grade Solvents: To minimize background fluorescence and interference, high-purity, spectroscopic grade solvents are mandatory.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the quantum yield of this compound relative to quinine sulfate.
Required Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
-
10 mm path length quartz cuvettes (one for absorbance, one for fluorescence)
-
Calibrated volumetric flasks and micropipettes
Reagent Preparation
-
Standard Stock Solution (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of approximately 0.1 at 350 nm.
-
Sample Stock Solution (this compound): Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol or cyclohexane) with an absorbance of approximately 0.1 at its absorption maximum (to be determined, but expected near 350 nm).
-
Serial Dilutions: From each stock solution, prepare a series of at least five dilutions, resulting in solutions with absorbances of approximately 0.08, 0.06, 0.04, 0.02, and 0.01 at the chosen excitation wavelength.
Experimental Workflow
The overall workflow is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for relative quantum yield determination.
Step-by-Step Measurement Procedure
-
Determine Excitation Wavelength (λex): Record the absorption spectrum of the this compound solution. Choose an excitation wavelength at or near the absorption maximum, ensuring the quinine sulfate standard also has significant absorbance at this wavelength (e.g., 350 nm).
-
Absorbance Measurements: For each of the prepared solutions (sample and standard), measure and record the absorbance at the chosen λex.
-
Fluorescence Measurements:
-
Set the spectrofluorometer with the chosen λex and appropriate excitation and emission slit widths.
-
For each solution, record the fluorescence emission spectrum. Ensure the entire emission band is captured.
-
Use identical instrument settings for all measurements.
-
Record the spectrum of the pure solvent to be used for background subtraction.
-
Data Analysis and Interpretation
Data Compilation
Organize the collected data in a structured table.
Table 2: Template for Experimental Data
| Solution | Concentration | Absorbance at λex | Integrated Fluorescence Intensity (F) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Standard 4 | |||
| Standard 5 | |||
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 | |||
| Sample 4 | |||
| Sample 5 |
Quantum Yield Calculation
The quantum yield of the sample (ΦF,S) is calculated using the following equation:
ΦF,S = ΦF,R * (GradS / GradR) * (ηS² / ηR²)
Where:
-
ΦF,R is the quantum yield of the reference standard (0.60 for quinine sulfate).
-
GradS and GradR are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
ηS and ηR are the refractive indices of the solvents used for the sample and reference.
Procedure:
-
Integrate Spectra: For each recorded emission spectrum, calculate the area under the curve to get the integrated fluorescence intensity (F).
-
Plot Data: Create a graph of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis) for both the sample and the standard.
-
Determine Gradients: Perform a linear regression for both datasets. The slope of each line is the gradient (Grad). The plot should be linear and pass through the origin, which validates the quality of the data.
-
Calculate ΦF,S: Substitute the gradients, the known quantum yield of the standard, and the refractive indices of the solvents into the equation to calculate the quantum yield of this compound.
Conclusion
This guide provides a robust and scientifically sound protocol for determining the fluorescence quantum yield of this compound. By employing the relative method with a well-chosen standard like quinine sulfate, researchers can confidently characterize this key photophysical parameter. The causality-driven experimental design, from the selection of dilute solutions to the use of identical measurement conditions, ensures the integrity and accuracy of the results. The determination of this value will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a more informed development of novel technologies based on this promising fluorophore.
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A Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluoroisophthalonitrile: Reactivity, Regioselectivity, and Synthetic Protocols
Executive Summary
4-Fluoroisophthalonitrile is an aromatic compound characterized by a highly electron-deficient π-system, a consequence of three strongly deactivating substituents: two nitrile groups and a fluorine atom. This inherent electronic scarcity presents a significant challenge for classical electrophilic aromatic substitution (EAS), a class of reactions predicated on the nucleophilicity of the aromatic ring. This guide provides an in-depth analysis of the theoretical and practical aspects of performing EAS on this substrate. We will dissect the competing and synergistic directing effects of the fluoro and cyano substituents, revealing a remarkable convergence that dictates a single, predictable site of substitution. This document moves beyond theoretical discussion to provide field-proven insights and detailed, self-validating experimental protocols for key EAS reactions, acknowledging the harsh conditions required to overcome the profound deactivation of the ring. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a versatile building block for advanced materials and pharmaceutical intermediates.
Foundational Principles: The Electronic Landscape of this compound
The Substrate: this compound
This compound (CAS 453565-55-4) is a benzene derivative substituted at positions 1 and 3 with cyano (-CN) groups and at position 4 with a fluoro (-F) group.[1][2] Its structure presents a fascinating case study in substituent effects. The two nitrile groups are powerful electron-withdrawing groups (EWGs) that deactivate the aromatic ring towards electrophilic attack through both inductive (-I) and resonance (-M) effects.[3] The fluorine atom, while also an EWG via its strong inductive effect, is capable of electron donation through resonance (+M), a duality that makes its influence on reactivity and regioselectivity unique among the halogens.[4][5]
The Reaction: Electrophilic Aromatic Substitution (EAS)
EAS is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile.[6] The reaction mechanism proceeds through a high-energy cationic intermediate known as an arenium ion or sigma complex.[7] The stability of this intermediate is the paramount factor determining both the overall reaction rate and the position of substitution (regioselectivity).[8] Substituents already present on the ring profoundly influence the stability of the arenium ion, either activating the ring to make it more reactive than benzene or deactivating it.[9]
Decoding Regioselectivity: A Case of Concerted Direction
The primary challenge in predicting the outcome of an EAS reaction on a polysubstituted ring is to resolve the often-conflicting directing effects of the substituents. In this compound, however, the substituents work in concert to favor a single position.
-
Cyano Groups (-CN): As strong deactivating groups, the nitrile substituents direct incoming electrophiles to the positions meta to themselves.[3][10]
-
The -CN at C1 directs to C3 (blocked) and C5 .
-
The -CN at C3 directs to C1 (blocked) and C5 .
-
-
Fluoro Group (-F): As a deactivating ortho, para-director, the fluorine atom directs incoming electrophiles to the positions ortho and para to itself.[11][12]
-
The positions ortho to the fluorine at C4 are C3 (blocked) and C5 .
-
The position para to the fluorine at C4 is C1 (blocked).
-
Remarkably, all three substituents synergistically direct the electrophilic attack to the C5 position. This concerted effect leads to the expectation of exceptionally high regioselectivity, a highly desirable outcome in synthetic chemistry.
Caption: Concerted directing effects in this compound.
The following diagram visually represents the electronic influences governing this high regioselectivity.
Caption: All substituents direct electrophilic attack to C5.
Key EAS Reactions: Protocols and Considerations
The profound deactivation of the ring necessitates the use of aggressive reagents and conditions. Standard protocols for neutral or activated rings will likely fail.
Nitration
Nitration introduces a nitro (-NO2) group and is a common EAS reaction. Given the substrate's deactivation, a powerful nitrating system is required to generate a high concentration of the active electrophile, the nitronium ion (NO2+).[7][8]
Expected Product: 4-Fluoro-5-nitroisophthalonitrile
Protocol: Nitration of this compound
-
Core Principle: This protocol utilizes a mixture of fuming nitric acid and concentrated sulfuric acid, a potent system for nitrating strongly deactivated aromatic compounds.[13] The sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
-
Step-by-Step Procedure:
-
Setup: Equip a three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath.
-
Dissolution: Charge the flask with this compound (1.0 eq). Carefully and slowly add concentrated sulfuric acid (5-10 vol eq) while stirring, ensuring the temperature is maintained below 10 °C. Stir until all solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol eq) in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Workup: A precipitate should form. Filter the solid product and wash thoroughly with cold deionized water until the washings are neutral to pH paper. Alternatively, if no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Neutralization & Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Halogenation
Halogenation requires a strong Lewis acid catalyst to polarize the dihalogen bond, creating a potent electrophile capable of reacting with the deactivated ring.[14]
Expected Product: 5-Bromo-4-fluoroisophthalonitrile
Protocol: Bromination of this compound
-
Core Principle: Anhydrous iron(III) bromide (FeBr3) is used to polarize molecular bromine (Br2), generating a "Br+" equivalent that can attack the electron-poor ring.[15]
-
Materials:
-
This compound
-
Anhydrous Iron(III) Bromide (FeBr3)
-
Liquid Bromine (Br2)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Thiosulfate Solution (10%)
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
-
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Carefully add anhydrous FeBr3 (0.1-0.3 eq).
-
Reagent Addition: In a dropping funnel, dissolve bromine (1.1 eq) in a small amount of anhydrous DCM. Add the bromine solution dropwise to the reaction mixture at room temperature.
-
Reaction: After addition, the mixture may be gently heated to reflux (approx. 40 °C) for several hours to drive the reaction to completion. Monitor by TLC or GC-MS.
-
Quenching: Cool the reaction to room temperature and slowly pour it into a beaker containing a cold 10% sodium thiosulfate solution to quench excess bromine.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying & Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent. The crude product can be purified by column chromatography.
-
Friedel-Crafts Alkylation and Acylation: A Note of Caution
The Friedel-Crafts reactions are among the most powerful C-C bond-forming reactions in EAS.[16] However, they are notoriously ineffective on aromatic rings bearing strongly deactivating groups.[15][17]
-
Mechanism of Failure: The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the non-bonding electrons of the nitrile groups. This coordination adds a formal positive charge to the nitrogen, further increasing the electron-withdrawing power of the -CN groups and making the ring even more deactivated and unreactive towards the electrophile.[16]
Synthetic Applications and Advanced Derivatives
The predictable regioselectivity of EAS on this compound makes it a valuable starting material. The resulting 5-substituted derivatives can serve as key intermediates. For example, the literature describes 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN), a complex derivative used as a highly efficient photosensitizer in organic synthesis due to its thermally activated delayed fluorescence (TADF) properties.[18][19] While its synthesis is complex, one can envision an initial EAS step to install a functional group at C5, which then serves as a handle for subsequent transformations.
Caption: A potential synthetic workflow utilizing EAS on the substrate.
Conclusion
While the electron-deficient nature of this compound renders it highly unreactive towards electrophilic aromatic substitution, this challenge is offset by a significant synthetic advantage: predictable and high regioselectivity. The concerted directing effects of the two nitrile groups and the fluorine atom exclusively activate the C5 position for substitution. Overcoming the energy barrier for these transformations requires aggressive reaction conditions, such as potent nitrating mixtures and strong Lewis acids for halogenation. Friedel-Crafts reactions are generally not viable. By understanding the underlying electronic principles and employing the robust protocols detailed herein, researchers can effectively utilize this compound as a valuable and versatile building block for the synthesis of complex, highly functionalized aromatic compounds for a range of applications in materials science and medicinal chemistry.
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An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 4-Fluoroisophthalonitrile
This guide provides a comprehensive technical overview of the nucleophilic aromatic substitution (SNAr) on 4-fluoroisophthalonitrile. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of functionalized aromatic compounds. This document delves into the core principles, experimental methodologies, and diverse applications of the resulting substituted isophthalonitrile derivatives, offering a blend of theoretical understanding and practical insights.
Introduction: The Strategic Importance of this compound in SNAr Chemistry
This compound stands as a premier substrate for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is underpinned by a confluence of electronic factors that render the C4 position highly susceptible to nucleophilic attack. The benzene ring is profoundly electron-deficient due to the potent electron-withdrawing effects of the two nitrile (-C≡N) groups positioned meta to each other. This electron deficiency is a critical prerequisite for the SNAr mechanism to proceed efficiently.[1][2]
The fluorine atom at the C4 position serves as an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, further enhancing the electrophilicity of the attached carbon atom. This, coupled with the stabilization of the intermediate Meisenheimer complex by the nitrile groups, facilitates the displacement of the fluoride ion by a wide array of nucleophiles.[3][4] The resulting 4-substituted isophthalonitrile derivatives are valuable building blocks in medicinal chemistry, materials science, and agrochemicals.[5][6][7]
Mechanistic Framework: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[1][2]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, is stabilized by the powerfully electron-withdrawing nitrile groups.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the subsequent, typically rapid step, the fluoride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the ring, yielding the final substituted isophthalonitrile product.
Figure 1: General mechanism of the SNAr reaction on this compound.
Experimental Protocols and Methodologies
The following sections provide detailed, field-proven protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. These protocols are designed to be self-validating, with clear steps and considerations for successful execution.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-amino-substituted isophthalonitriles.
Protocol: Synthesis of 4-(Piperidin-1-yl)isophthalonitrile
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile and Base: To the stirred solution, add piperidine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield the desired product.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 6 | >90 |
| Morpholine | K₂CO₃ | DMSO | 100 | 4 | >95 |
| Benzylamine | Et₃N | MeCN | 80 | 8 | >85 |
Table 1: Typical reaction conditions for the synthesis of 4-amino-isophthalonitrile derivatives.
Reaction with Phenolic Nucleophiles
The synthesis of 4-aryloxy-isophthalonitriles is readily achieved through the reaction of this compound with phenols in the presence of a base.
Protocol: Synthesis of 4-Phenoxyisophthalonitrile
-
Reagent Preparation: To a stirred solution of phenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Substrate: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction to 120-140 °C and monitor by TLC.[8]
-
Work-up and Isolation: After completion, cool the mixture and pour it into dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel.
| Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 130 | 5 | >90 |
| 4-Nitrophenol | K₂CO₃ | DMSO | 140 | 3 | >95 |
| Naphthol | Cs₂CO₃ | DMF | 120 | 6 | >88 |
Table 2: Reaction conditions for the synthesis of 4-aryloxy-isophthalonitrile derivatives.
Reaction with Thiol Nucleophiles
The displacement of the fluorine atom by thiol nucleophiles provides access to 4-arylthio-isophthalonitriles, which are important precursors for various functional materials.
Protocol: Synthesis of 4-(Phenylthio)isophthalonitrile
-
Reagent Preparation: In a round-bottom flask, dissolve thiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Formation of Thiolate: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up and Isolation: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removal of the solvent under reduced pressure, the crude product is purified by column chromatography.
| Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylthiophenol | K₂CO₃ | DMF | 80 | 4 | >92 |
| 2-Naphthalenethiol | NaH | THF | RT | 6 | >85 |
| Cysteine (protected) | DBU | MeCN | RT | 12 | >80 |
Table 3: Reaction conditions for the synthesis of 4-arylthio-isophthalonitrile derivatives.
Figure 2: A generalized experimental workflow for the SNAr on this compound.
Characterization of Substituted Isophthalonitriles
The successful synthesis of 4-substituted isophthalonitriles is confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The disappearance of the fluorine-coupled signals and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
-
Infrared (IR) Spectroscopy: The characteristic sharp absorption band of the nitrile group (-C≡N) is observed around 2230 cm⁻¹. Other functional groups introduced will also show their characteristic absorption bands.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest due to their diverse applications.
-
Medicinal Chemistry: The isophthalonitrile core is present in a number of pharmacologically active compounds. For instance, nitrile-containing aromatics are being investigated as potential treatments for various diseases.[7] Substituted isophthalonitriles have also been evaluated for their anti-inflammatory and anticancer activities.[5] The ability to readily introduce a variety of functional groups via SNAr makes this compound a valuable scaffold for the generation of compound libraries for drug discovery.
-
Materials Science: 4-Substituted isophthalonitriles, particularly those with aryloxy and arylthio groups, are crucial precursors for the synthesis of phthalocyanines.[9][10] Phthalocyanines are large, aromatic macrocycles with unique electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11][12] The substituents on the isophthalonitrile precursor allow for the fine-tuning of the properties of the resulting phthalocyanine.
Figure 3: Key applications stemming from the nucleophilic substitution of this compound.
Conclusion and Future Outlook
This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution, providing a straightforward and efficient route to a wide range of 4-substituted isophthalonitrile derivatives. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable building block. The continued development of novel nucleophiles and the exploration of the properties of the resulting substituted isophthalonitriles will undoubtedly lead to new advancements in medicinal chemistry and materials science.
References
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An In-Depth Technical Guide to 4-Fluoroisophthalonitrile Derivatives and Analogues for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
For the discerning researcher in drug development, the identification of novel molecular scaffolds that offer a unique confluence of reactivity, structural rigidity, and synthetic accessibility is a paramount objective. The 4-fluoroisophthalonitrile core represents one such scaffold, poised at the intersection of covalent inhibitor design and targeted therapy. The strategic placement of a fluorine atom on the isophthalonitrile framework imparts a latent reactivity, rendering the C4 position susceptible to nucleophilic aromatic substitution. This, coupled with the electrophilic nature of the nitrile groups, opens a vast chemical space for the design of highly specific and potent inhibitors.
This technical guide is intended for researchers, medicinal chemists, and drug development professionals who seek to explore the potential of this compound and its analogues. It is structured not as a rigid protocol, but as a dynamic framework to guide your research, from initial synthesis to mechanistic validation. We will delve into the causality behind experimental choices, providing not just the "how," but the critical "why" that underpins successful drug discovery.
The this compound Core: Physicochemical Properties and Synthetic Rationale
The this compound molecule is a deceptively simple starting point. Its true value lies in the electronic properties conferred by its substituents. The two nitrile groups are strongly electron-withdrawing, which significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides a versatile handle for derivatization.
| Property | Value | Source |
| Molecular Formula | C₈H₃FN₂ | |
| Molecular Weight | 146.12 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 138-142 °C | |
| Key Reactivity | Susceptible to Nucleophilic Aromatic Substitution (SNAr) at C4 | [General Organic Chemistry Principles] |
The decision to utilize the this compound scaffold is predicated on the following strategic advantages:
-
Tunable Reactivity: The rate of SNAr can be modulated by the choice of nucleophile and reaction conditions, allowing for fine-tuning of the derivatization process.
-
Structural Rigidity: The benzene core provides a rigid scaffold, which can aid in pre-organizing appended functionalities for optimal interaction with a biological target.
-
Covalent Inhibition Potential: The nitrile groups can act as "warheads" for covalent bond formation with nucleophilic residues (e.g., cysteine, lysine) in a protein's active site, leading to potent and durable inhibition.[1][2]
Synthesis of this compound Derivatives: A Practical Workflow
The primary route for derivatizing the this compound core is through nucleophilic aromatic substitution of the fluorine atom. This reaction is highly efficient and tolerant of a wide range of nucleophiles.
Figure 1: General workflow for the synthesis of 4-substituted isophthalonitrile derivatives via SNAr.
Protocol 1: General Procedure for the Synthesis of 4-((Arylamino)methyl)isophthalonitrile Derivatives
This protocol describes a general method for the SNAr reaction between this compound and an aniline derivative. The choice of a non-nucleophilic base is crucial to prevent side reactions.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-anilinoisophthalonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are used to solubilize the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A mild, non-nucleophilic base like K₂CO₃ or DIPEA is used to scavenge the HF that is formed during the reaction without competing with the primary nucleophile.
-
Temperature: Heating is often necessary to overcome the activation energy of the SNAr reaction, but excessive heat should be avoided to prevent decomposition.
Mechanism of Action: The Nitrile Group as a Covalent Warhead
A key feature of this compound derivatives in drug design is the potential for the nitrile groups to act as electrophilic "warheads" that can form a covalent bond with nucleophilic residues in a protein's active site.[1] This is particularly relevant for targeting enzymes with a reactive cysteine or lysine in their catalytic domain, such as many kinases and proteases.[2][3]
Figure 3: Hypothetical binding mode of a 4-anilinoisophthalonitrile derivative in the ATP-binding site of EGFR.
Experimental Protocols for Characterization and Validation
A critical aspect of developing covalent inhibitors is the robust experimental validation of their mechanism of action.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol outlines a general method for determining the IC₅₀ value of a compound against a protein kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Protocol 3: Detection of Covalent Adduct Formation by Mass Spectrometry
This protocol describes a method to confirm the covalent binding of an inhibitor to its target protein using mass spectrometry. [4][5] Materials:
-
Purified target protein (e.g., EGFR kinase domain)
-
Test compound
-
Incubation buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the target protein with an excess of the test compound in the incubation buffer for a specified time.
-
As a control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.
-
Desalt the protein samples to remove excess compound and buffer components.
-
Analyze the protein samples by LC-MS.
-
Deconvolute the mass spectra to determine the molecular weight of the protein.
-
A mass increase in the protein sample incubated with the test compound, corresponding to the molecular weight of the inhibitor, confirms the formation of a covalent adduct.
Data Analysis and Structure-Activity Relationship (SAR)
Systematic exploration of the structure-activity relationship is essential for optimizing the potency and selectivity of your lead compounds. The following hypothetical SAR table illustrates how to organize and interpret your data.
Table 2: Hypothetical SAR Data for 4-Anilinoisophthalonitrile Derivatives as EGFR Inhibitors
| Compound | R¹ | R² | EGFR IC₅₀ (nM) | Notes |
| 1a | H | H | 500 | Baseline activity. |
| 1b | 4-OCH₃ | H | 150 | Electron-donating group at R¹ improves potency, likely enhancing H-bond acceptor capability. |
| 1c | 3-Cl | H | 300 | Electron-withdrawing group at R¹ is tolerated but does not improve potency. |
| 1d | 4-OCH₃ | 3-Cl | 80 | Combination of favorable R¹ and R² substituents leads to further improvement. |
| 1e | 4-OCH₃ | 3-CF₃ | 45 | A strongly electron-withdrawing group at R² significantly enhances potency, possibly by increasing the electrophilicity of the nitrile. |
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel covalent inhibitors. Its synthetic tractability, coupled with the tunable reactivity of the nitrile warheads, offers a rich landscape for medicinal chemistry exploration. Future research in this area should focus on:
-
Exploring a wider range of nucleophiles to generate diverse chemical libraries.
-
Investigating the selectivity of these compounds against a panel of kinases and other enzymes.
-
Elucidating the detailed mechanism of action through kinetic studies and X-ray crystallography.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
By leveraging the principles and protocols outlined in this guide, researchers can unlock the full potential of this compound derivatives in the quest for new and effective targeted therapies.
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Introduction: The Significance of Fluorinated Aromatics in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Determination of 4-Fluoroisophthalonitrile
This compound (C₈H₃FN₂) is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance a variety of pharmacological properties.[1][2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3]
The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is the gold standard for molecular structure elucidation.[4][5][6] This information is invaluable as it reveals definitive stereochemistry, bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, understanding its solid-state conformation and packing is crucial for designing next-generation kinase inhibitors, covalent modifiers, and other targeted therapeutics where precise geometry governs binding affinity.
This guide will detail the necessary steps to produce, crystallize, and structurally characterize this compound.
Synthesis and Crystal Growth of this compound
The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common route to synthesize this compound involves the cyanation of a corresponding di-substituted benzene ring. A plausible and robust method is the Rosenmund-von Braun reaction, starting from 4-Fluoroisophthalic acid or a derivative.
Experimental Protocol: Synthesis
-
Starting Material: 4-Fluoro-1,3-dibromobenzene.
-
Reagents: Copper(I) cyanide (CuCN), Dimethylformamide (DMF, anhydrous).
-
Procedure: a. To a stirred solution of 4-Fluoro-1,3-dibromobenzene (1.0 eq) in anhydrous DMF, add CuCN (2.2 eq). b. Heat the reaction mixture to reflux (approx. 150-160 °C) under an inert nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). c. Upon completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. d. Extract the product with a suitable organic solvent, such as ethyl acetate. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a single, non-twinned crystal with dimensions typically between 0.1-0.3 mm.[5] Slow evaporation is a reliable technique for small organic molecules.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen a range of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, and mixtures thereof) to find one in which this compound has moderate solubility.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[4][6][7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
The Workflow of Structure Determination
The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment, from data collection to final structure validation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol
-
Data Collection: a. A suitable single crystal of this compound is mounted on a goniometer head. b. The crystal is placed in a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS). c. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality. d. A series of diffraction images are collected as the crystal is rotated through various angles.
-
Structure Solution and Refinement: a. The collected data is processed to determine the unit cell dimensions and space group. b. The structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors. c. An initial electron density map is generated, from which the positions of the atoms are determined. d. The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Structural Analysis and Expected Molecular Geometry
While the definitive structure awaits experimental determination, we can predict key features based on the known molecular formula and related structures.
Predicted Crystallographic Parameters
The following table outlines the kind of data that would be obtained from a successful structure determination.
| Parameter | Expected Information |
| Chemical Formula | C₈H₃FN₂ |
| Formula Weight | 146.12 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| V (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
| Density (calculated) | To be determined |
| R-factors (R1, wR2) | Indicators of refinement quality (typically < 0.05) |
Intermolecular Interactions
The crystal packing of this compound will likely be governed by a combination of weak intermolecular forces. Analysis of the crystal structure will focus on identifying:
-
π-π Stacking: Interactions between the electron-rich aromatic rings.
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds between aromatic protons and the nitrogen atoms of the nitrile groups.
-
Halogen Bonding: Potential interactions involving the fluorine atom as a halogen bond acceptor or donor, which can be a significant factor in the crystal engineering of fluorinated compounds.
The following diagram illustrates the logical flow for analyzing these potential interactions once the crystal structure is solved.
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theoretical studies on 4-Fluoroisophthalonitrile
An In-depth Technical Guide to the Theoretical Investigation of 4-Fluoroisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound stands as a molecule of significant interest, primarily as a precursor for advanced materials and potentially as a scaffold in medicinal chemistry. Its structural and electronic properties, dictated by the interplay of the electron-withdrawing nitrile groups and the electronegative fluorine atom on the aromatic ring, merit a thorough theoretical investigation. This guide provides a comprehensive framework for conducting in-depth computational studies on this compound, leveraging Density Functional Theory (DFT) as the primary investigative tool. We will detail the causal logic behind methodological choices, from the selection of functionals and basis sets to the interpretation of complex spectroscopic and electronic data. This document is designed to be a self-validating protocol, empowering researchers to not only replicate the described analyses but also to confidently apply these techniques to novel molecular systems.
Introduction: The Scientific Imperative for Theoretical Analysis
This compound (5-Fluoro-1,3-dicyanobenzene) is a substituted aromatic compound whose utility is rooted in its reactive nitrile functionalities and the modulating influence of its fluorine substituent. Phthalonitriles, in general, are crucial building blocks for the synthesis of phthalocyanines, a class of macrocyclic compounds with extensive applications in catalysis, sensing, and photodynamic therapy.[1] The introduction of a fluorine atom can significantly alter the electronic landscape of the molecule, influencing reaction kinetics, solubility, and the photophysical properties of its derivatives.
Before embarking on costly and time-consuming experimental synthesis and characterization, a robust theoretical analysis provides invaluable predictive insights. Computational chemistry allows for the elucidation of:
-
Stable Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.
-
Electronic Structure: Understanding the distribution of electrons, which governs reactivity and optical properties.
-
Spectroscopic Signatures: Simulating NMR spectra and other spectroscopic data.
This guide will walk through the essential theoretical workflows for a comprehensive analysis of this compound.
Computational Methodology: A Validated Protocol
The cornerstone of modern computational chemistry for molecules of this nature is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy. Our choice of methodology is guided by extensive validation in the literature for similar aromatic systems.[2][3]
The DFT Calculation Workflow
The following workflow outlines the logical progression for a thorough theoretical study.
Caption: A typical workflow for DFT calculations.
Step-by-Step Computational Protocol
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Software: Gaussian 09/16, GaussView, VEDA 4 (for PED analysis).
Protocol:
-
Initial Structure Creation:
-
Construct the this compound molecule using a molecular builder like GaussView.
-
Perform an initial, low-level molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Causality: The first and most critical step is to find the molecule's lowest energy conformation. All subsequent properties are calculated from this optimized structure.
-
Methodology: Employ the B3LYP functional with the 6-311++G(d,p) basis set.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has demonstrated high accuracy for predicting the geometries and vibrational frequencies of organic molecules.[4]
-
6-311++G(d,p): This is a Pople-style basis set. The 6-311G part provides a good description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing lone pairs and non-covalent interactions. The (d,p) specifies polarization functions, which allow for anisotropy in the electron distribution and are essential for accurate geometry and frequency calculations.
-
-
Input Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Frequency Calculation:
-
Causality: This calculation serves two purposes: a) to verify that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies), and b) to predict the IR and Raman spectra.
-
Methodology: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Input Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Data Extraction and Analysis:
-
Extract the optimized Cartesian coordinates.
-
Analyze the output for vibrational frequencies. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better comparison with experimental data.
-
Extract electronic properties such as HOMO/LUMO energies and the total dipole moment.
-
Analysis of Molecular Structure
The optimized geometry provides fundamental insights into the molecule's bond lengths and angles. These parameters can be compared with experimental data from X-ray crystallography if available, or with established values for similar chemical bonds.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures. Actual calculated values should be extracted from the output file.)
| Parameter | Bond | Predicted Value | Significance |
| Bond Length | C-F | ~1.35 Å | The C-F bond is strong and relatively short due to the high electronegativity of fluorine. |
| C≡N | ~1.16 Å | A characteristic short bond length for a triple bond. | |
| C-C (aromatic) | ~1.39 - 1.41 Å | Typical aromatic C-C bond lengths, intermediate between a single and double bond. | |
| Bond Angle | C-C-C (ring) | ~118 - 122° | Angles will deviate slightly from the ideal 120° of a perfect hexagon due to the substituents. |
| C-C-C≡N | ~178 - 180° | The nitrile group is expected to be nearly linear with the ring carbon. |
Vibrational Spectroscopy: A Fingerprint of the Molecule
The calculated vibrational modes can be assigned to specific molecular motions. A Potential Energy Distribution (PED) analysis, performed using software like VEDA 4, is highly recommended for an unambiguous assignment of complex vibrational modes.[4]
Table 2: Key Predicted Vibrational Frequencies and Assignments
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Strong |
| 2240 - 2220 | C≡N symmetric/asymmetric stretch | Strong | Strong |
| 1600 - 1450 | Aromatic C-C ring stretch | Strong | Medium-Strong |
| 1300 - 1200 | C-F stretch | Very Strong | Weak |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | Weak |
-
C≡N Stretch: The nitrile stretch is one of the most characteristic peaks in the spectrum, appearing in a relatively clean region.[5] The presence of two nitrile groups may lead to symmetric and asymmetric stretching modes, which could be close in frequency.
-
C-F Stretch: The C-F bond vibration typically results in a very strong absorption in the IR spectrum, making it a key diagnostic peak.[5]
-
Aromatic Vibrations: The C-C stretching and C-H bending modes in the fingerprint region (below 1600 cm⁻¹) are complex but provide a unique signature for the substitution pattern of the benzene ring.
Electronic Properties: The Heart of Reactivity
The electronic nature of this compound is primarily described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Caption: The HOMO-LUMO energy gap concept.
-
HOMO: This orbital represents the ability to donate an electron. In this compound, the HOMO is expected to be a π-orbital distributed primarily over the aromatic ring.
-
LUMO: This orbital represents the ability to accept an electron. Due to the strongly electron-withdrawing nitrile groups, the LUMO will likely have significant contributions from the π* orbitals of the C≡N bonds and the aromatic ring.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state.[6] This gap is also fundamental to the molecule's optical properties, as it corresponds to the lowest energy electronic transition. Theoretical calculations can predict whether the molecule will absorb in the UV or visible region of the electromagnetic spectrum.
Potential Applications Guided by Theory
The theoretical data provides a rational basis for exploring applications:
-
Materials Science: The electronic properties, particularly the HOMO-LUMO gap and electron distribution, are critical for designing phthalocyanine derivatives with specific optical and electronic properties for use in organic electronics or as photosensitizers.[7]
-
Drug Development: While this compound itself is not a drug, it can serve as a fragment or scaffold. Understanding its electrostatic potential surface and ability to act as a hydrogen bond acceptor (via the nitrogen and fluorine atoms) can inform its incorporation into larger, biologically active molecules. The theoretical methods described here are foundational to modern drug design.[6]
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the theoretical study of this compound. By following these protocols, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties before committing to extensive experimental work. The emphasis on the causality behind methodological choices ensures that the generated data is not only accurate but also well-understood, paving the way for the rational design of new materials and chemical entities.
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4-Fluoroisophthalonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of a Versatile Fluorinated Building Block
4-Fluoroisophthalonitrile, a fluorinated aromatic dinitrile, is emerging as a compound of significant interest within the realms of pharmaceutical and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile functionalities, make it a valuable precursor in the synthesis of a diverse array of complex molecules. From the development of novel therapeutic agents to the creation of advanced organic materials, the strategic incorporation of the this compound scaffold allows for the fine-tuning of molecular properties, including metabolic stability, binding affinity, and photophysical characteristics.[1] As the applications of this versatile building block continue to expand, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety precautions and handling procedures required for its responsible use in a research and development setting. By grounding our recommendations in established safety data and practical, field-proven insights, we aim to empower researchers to confidently and safely harness the synthetic potential of this valuable compound.
Section 1: Hazard Identification and Toxicological Profile
A comprehensive understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and it is crucial to be familiar with its hazard statements and pictograms.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
Caption: GHS Pictogram for Harmful/Irritant.
Toxicological Summary:
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls:
The primary engineering control for handling powdered this compound is a certified chemical fume hood. All weighing and transfer operations should be conducted within the fume hood to prevent the inhalation of dust particles. The fume hood should have adequate airflow, and its performance should be regularly monitored. For processes that may generate significant amounts of dust, a glove box or other contained system may be necessary.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent direct contact with this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles from entering the eyes. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A flame-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated dust mask or a half-mask respirator with P100 particulate filters. | Recommended when handling larger quantities or when dust generation is likely, even within a fume hood. |
Section 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is crucial for minimizing the risks associated with this compound.
Handling Procedures:
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid dust formation: Handle the solid material carefully to minimize the generation of dust. Use appropriate tools for transfer, such as a spatula or powder funnel.
-
Prevent contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Requirements:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. Store at room temperature.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated labware, gloves, and weighing papers in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused or excess this compound should be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical. All personnel working with this compound should be familiar with the following emergency procedures.
First Aid Measures:
Caption: First aid procedures for exposure to this compound.
Spill Response:
A spill of this compound powder must be handled promptly and carefully to prevent aerosolization and secondary contamination.
Caption: Step-by-step spill response workflow for this compound.
Fire-Fighting Measures:
In the event of a fire involving this compound, the primary concern is the potential for the release of toxic fumes, including hydrogen cyanide and hydrogen fluoride.
-
Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or foam. A water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen cyanide, and hydrogen fluoride.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9][10][11]
Section 5: Application in Organic Synthesis - A Practical Perspective
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Its reactivity is primarily centered around the nucleophilic substitution of the fluorine atom and the diverse chemistry of the nitrile groups. For instance, it can be a precursor in the synthesis of phthalocyanines, which have applications in materials science and photodynamic therapy.[1]
Illustrative Experimental Protocol: Synthesis of a Substituted Phthalonitrile Derivative
The following is a representative, generalized protocol illustrating the use of a related phthalonitrile in a nucleophilic aromatic substitution reaction. This protocol should be adapted and optimized for specific substrates and reaction conditions, always with a thorough risk assessment performed beforehand.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4,5-dichlorophthalonitrile (1.0 eq) and the desired nucleophile (e.g., a phenol or thiol, 2.2 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and an anhydrous inorganic base, such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Isolation: Collect the precipitated product by vacuum filtration and wash it thoroughly with water and then with a suitable organic solvent (e.g., ethanol or methanol) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
This protocol is for illustrative purposes only and must be adapted with appropriate safety measures for this compound.
Conclusion: A Commitment to Safety in a Advancing Field
This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its utility in constructing complex and functionally diverse molecules is clear. However, its potential hazards necessitate a culture of safety and a commitment to rigorous handling protocols. By understanding the toxicological profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly explore the full synthetic potential of this important building block. This guide serves as a foundational resource, and it is incumbent upon every scientist to supplement this information with institution-specific safety training and a continuous commitment to safe laboratory practices.
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- SAFETY D
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A Technical Guide to the Commercial Availability and Application of 4-Fluoroisophthalonitrile for Research Professionals
Introduction: Identifying a Key Synthetic Building Block
4-Fluoroisophthalonitrile, with the CAS Number 13519-90-9, is a difunctional aromatic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring an activated fluorine atom ortho to one nitrile group and para to another, makes it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The incorporation of both fluorine and nitrile functionalities into a single molecule provides a strategic advantage in the design of complex organic molecules.
The nitrile groups are not merely passive structural elements; they are precursors to a variety of other functional groups and are known to act as key binding elements (e.g., hydrogen bond acceptors) in biologically active molecules.[1] Furthermore, the strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug discovery.[2][3] This guide provides an in-depth overview of the commercial availability, safe handling, and synthetic utility of this compound for professionals in research and development.
Physicochemical Properties and Commercial Specifications
This compound is commercially available as a solid, typically with a high degree of purity suitable for most research and development applications. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 13519-90-9 | [4][5] |
| Molecular Formula | C₈H₃FN₂ | [4][5] |
| Molecular Weight | 146.12 g/mol | [4][6] |
| Physical Form | Solid | [4] |
| Typical Purity | 97% - 98% | [4][6] |
| InChI Key | FVEDLRVIWHFCBB-UHFFFAOYSA-N | [4] |
| Storage | Store at room temperature, locked up in a well-ventilated place. | [4][7] |
Commercial Availability
This compound is accessible through several major chemical suppliers, ensuring a stable supply chain for research and manufacturing. Researchers can procure this reagent in various quantities, from grams to kilograms, depending on the supplier.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (MilliporeSigma) | 98% | Available via partners like ChemScene LLC.[4][5] |
| Fisher Scientific | ≤100% | Detailed Safety Data Sheet available.[7] |
| Oakwood Chemical | 97% | Provides various quantities (1g, 5g, 25g).[6] |
Hazard Identification, Safe Handling, and Storage
As with any laboratory chemical, a thorough understanding of the associated hazards is critical for safe handling. This compound is classified as a hazardous substance.
4.1 GHS Hazard Classification Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
Signal Word: Warning or Danger[4][7]
Hazard Statements: H302, H315, H319, H332, H335[4][8]
4.2 Recommended Handling and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. Therefore, a stringent safety protocol is mandatory. The following workflow outlines the essential steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
4.3 First-Aid Measures Immediate action is required in case of exposure:
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
4.4 Storage Store in a secure, locked-up location.[7] The container should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[8]
Applications in Research and Drug Development
The unique arrangement of functional groups in this compound makes it a strategic precursor for various advanced materials and potential therapeutic agents.
5.1 Role as a Fluorinated Building Block in Medicinal Chemistry The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and bioavailability.[2] The nitrile groups can participate in crucial hydrogen bonding interactions with biological targets and serve as bioisosteres for other functional groups, such as carbonyls.[1] Consequently, this compound is an attractive starting material for synthesizing novel heterocyclic compounds and other scaffolds for screening in drug discovery programs.[9][10]
Caption: Synthetic utility of this compound.
5.2 Precursor for Phthalocyanines and Other Macrocycles Phthalonitrile derivatives are the foundational precursors for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds used in dyes, catalysts, and photodynamic therapy.[11] The reaction of 4-substituted phthalonitriles, such as this compound, can lead to tetra-substituted phthalocyanine derivatives with tailored electronic and solubility properties.[11][12]
5.3 Experimental Protocol: Generalized Nucleophilic Aromatic Substitution (SNAr) While a specific, peer-reviewed protocol for this compound was not identified, its reactivity is analogous to similar activated fluoroarenes. The following procedure is a representative, generalized workflow for its use in an SNAr reaction with a generic oxygen or nitrogen nucleophile (Nu-H).
Objective: To displace the fluorine atom with a nucleophile to form a new C-O or C-N bond. The electron-withdrawing nitrile groups facilitate this reaction by stabilizing the intermediate Meisenheimer complex.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a phenol or amine, 1.1 equiv)
-
Anhydrous base (e.g., K₂CO₃, NaH, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the nucleophile (1.1 equiv) and anhydrous solvent under an inert atmosphere.
-
Deprotonation: Cool the solution in an ice-water bath (0 °C). Add the anhydrous base (e.g., K₂CO₃) portion-wise. Allow the mixture to stir for 20-30 minutes. Rationale: The base deprotonates the nucleophile to generate a more potent anionic nucleophile required for the attack on the electron-deficient aromatic ring.
-
Addition of Substrate: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the stirring reaction mixture.
-
Reaction: Remove the ice bath and heat the reaction to an appropriate temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired substituted isophthalonitrile.
Analytical Characterization
The structural confirmation of this compound and its reaction products relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm) characteristic of a trisubstituted benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine (H-F) coupling constants.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The nitrile carbons will appear significantly downfield.
-
¹⁹F NMR: This technique is highly valuable for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift provides insight into the molecule's electronic structure.[10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2230 cm⁻¹. A C-F stretching band would also be expected in the fingerprint region (approx. 1250-1000 cm⁻¹).[13][14]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (146.12 g/mol ) and can be used to analyze the fragmentation pattern to further support structural elucidation.
Conclusion
This compound is a readily available and highly versatile chemical intermediate. Its activated aromatic system, combined with the synthetically useful nitrile groups, makes it a valuable building block for researchers in medicinal chemistry, materials science, and organic synthesis. Proper adherence to stringent safety protocols is essential for its handling. The strategic application of this reagent can facilitate the efficient construction of complex molecular architectures with desirable physicochemical and biological properties.
References
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- Safety Data Sheet. (2023).
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Org. Synth., 96, 455-473. [Link]
- ResearchGate. (n.d.). ¹H NMR spectra of 4; (b) FT‐IR spectra of PHMS, 3 h, and 4; (c)... [Image].
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- ResearchGate. (n.d.). ¹H NMR spectra of phthalonitrile compounds 3 and 4 [Image].
- ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds. Request PDF. [Link]
- Scott, J. S., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]
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- Organic Syntheses. (2014).
- ResearchGate. (n.d.). 1 H NMR spectra of phthalonitrile compounds 2 and 3 [Image].
- Kumari, A., & Kumar, A. (2023). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Biophysical Chemistry, 298, 106997. [Link]
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- Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol....
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Methodological & Application
Application Notes and Protocols: 4-Fluoroisophthalonitrile as a Versatile Precursor for Advanced Photocatalysts
Introduction: The Strategic Advantage of 4-Fluoroisophthalonitrile in Photocatalyst Design
In the quest for efficient and robust heterogeneous photocatalysts, the molecular design of precursors is paramount. This compound emerges as a strategically significant building block for a new generation of porous organic polymers (POPs), particularly covalent triazine frameworks (CTFs). Its unique combination of a fluorinated aromatic core and reactive nitrile functionalities offers a direct pathway to materials with exceptional thermal stability, tunable electronic properties, and enhanced photocatalytic efficacy.
The incorporation of fluorine, a highly electronegative atom, into the polymer backbone can significantly modulate the electronic structure of the resulting photocatalyst. This often leads to improved charge separation and transport, which are critical factors in boosting photocatalytic activity. Furthermore, the robust triazine linkages formed from the cyclotrimerization of nitrile groups impart remarkable chemical and thermal stability to the framework, a crucial attribute for long-term catalytic performance.
These application notes provide a comprehensive guide for researchers, chemists, and material scientists on utilizing this compound for the synthesis of advanced photocatalysts. We will delve into detailed synthesis protocols, characterization techniques, and standardized procedures for evaluating their photocatalytic performance in key applications such as hydrogen evolution and organic pollutant degradation.
Synthesis of a this compound-Based Covalent Triazine Framework (FIN-CTF)
The synthesis of a covalent triazine framework from this compound (henceforth designated as FIN-CTF) is typically achieved through an ionothermal synthesis approach. This method employs a molten salt, such as zinc chloride (ZnCl₂), which acts as both a solvent and a Lewis acid catalyst to promote the cyclotrimerization of the nitrile groups.
Protocol 1: Ionothermal Synthesis of FIN-CTF
Materials and Equipment:
-
This compound (monomer)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Quartz ampoule
-
Tube furnace with temperature controller
-
High-vacuum line
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Ethanol
-
Acetone
-
Soxhlet extraction apparatus
-
Freeze-dryer or vacuum oven
Procedure:
-
Precursor Preparation: In a glovebox under an inert atmosphere, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:10 molar ratio in a quartz ampoule.
-
Ampoule Sealing: Evacuate the ampoule to a high vacuum (<10⁻³ mbar) and seal it using a hydrogen-oxygen torch.
-
Polymerization: Place the sealed ampoule in a tube furnace. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 24 hours. Subsequently, increase the temperature to 600°C at the same rate and hold for another 24 hours.
-
Cooling and Extraction: Allow the furnace to cool down to room temperature naturally. Carefully break the ampoule and collect the resulting black solid.
-
Purification:
-
Grind the solid into a fine powder.
-
Wash the powder with 5 M HCl (3 x 100 mL) to remove the ZnCl₂ salt.
-
Wash repeatedly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Wash with ethanol (3 x 50 mL) and acetone (3 x 50 mL).
-
Perform a Soxhlet extraction with ethanol for 24 hours to remove any unreacted monomer and oligomers.
-
-
Drying: Dry the purified FIN-CTF powder in a freeze-dryer or a vacuum oven at 120°C for 24 hours to obtain the final product.
| Parameter | Value | Rationale |
| Monomer:ZnCl₂ Ratio | 1:10 (molar) | A large excess of ZnCl₂ ensures a homogeneous reaction medium and acts as a template for porosity.[1] |
| Temperature Profile | 400°C (24h) then 600°C (24h) | A staged temperature profile allows for initial framework formation at a lower temperature, followed by high-temperature annealing for improved crystallinity and porosity.[2] |
| Atmosphere | High Vacuum | Prevents oxidation of the monomer and the resulting polymer at high temperatures. |
| Purification Steps | HCl wash, water, organic solvents | Essential for removing the salt template and any organic residues to ensure high purity and accessible porosity of the final material. |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of FIN-CTF.
Characterization of FIN-CTF
A thorough characterization is essential to confirm the successful synthesis and to understand the physicochemical properties of the FIN-CTF.
| Technique | Expected Outcome |
| Fourier-Transform Infrared (FTIR) | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of triazine ring vibrations (~1500 and 1350 cm⁻¹). |
| Solid-State ¹³C NMR | Signals corresponding to the aromatic carbons and a characteristic peak for the triazine ring carbons (~170 ppm). |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of C, N, and F in the expected atomic ratios. High-resolution scans can confirm the chemical states. |
| Powder X-ray Diffraction (PXRD) | Broad peaks indicating an amorphous or semi-crystalline nature, typical for CTFs synthesized at high temperatures. |
| N₂ Adsorption-Desorption Isotherms | High surface area (typically >1000 m²/g) and a microporous structure. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures often exceeding 500°C in an inert atmosphere. |
| UV-Vis Diffuse Reflectance Spectroscopy | To determine the optical band gap and light absorption properties of the material. |
Application Protocols
Protocol 2: Photocatalytic Hydrogen Evolution
This protocol outlines the procedure for evaluating the hydrogen evolution reaction (HER) performance of the synthesized FIN-CTF.
Experimental Setup:
-
A gas-tight quartz reactor with a top-irradiation window.
-
A 300 W Xenon lamp with a 420 nm cutoff filter to simulate visible light.
-
A closed gas circulation system connected to a gas chromatograph (GC) with a thermal conductivity detector (TCD) for H₂ quantification.
-
A magnetic stirrer.
Reagents:
-
FIN-CTF photocatalyst
-
Ascorbic acid (sacrificial electron donor)
-
Platinum co-catalyst (e.g., H₂PtCl₆ solution for in-situ photodeposition)
-
Deionized water
Procedure:
-
Catalyst Suspension: Disperse 10 mg of FIN-CTF in 100 mL of an aqueous solution containing 0.1 M ascorbic acid in the quartz reactor.
-
Co-catalyst Loading: Add the platinum precursor solution to achieve a 3 wt% Pt loading on the FIN-CTF.
-
Degassing: Seal the reactor and purge with argon for at least 30 minutes to remove any dissolved oxygen.
-
Photocatalytic Reaction:
-
Place the reactor in a water bath to maintain a constant temperature (e.g., 25°C).
-
Turn on the Xenon lamp and start the magnetic stirrer.
-
At regular intervals (e.g., every hour), take a 1 mL gas sample from the headspace of the reactor using a gas-tight syringe and inject it into the GC to quantify the amount of hydrogen produced.
-
-
Data Analysis: Calculate the rate of hydrogen evolution in μmol h⁻¹ g⁻¹.
Diagram of Photocatalytic H₂ Evolution Setup:
Caption: Experimental setup for photocatalytic hydrogen evolution.
Protocol 3: Photocatalytic Degradation of Organic Pollutants
This protocol describes the evaluation of FIN-CTF for the degradation of a model organic pollutant, Rhodamine B (RhB), under visible light irradiation.
Experimental Setup:
-
A beaker or photoreactor open to the air.
-
A 300 W Xenon lamp with a 420 nm cutoff filter.
-
A magnetic stirrer.
-
A UV-Vis spectrophotometer.
-
Centrifuge.
Reagents:
-
FIN-CTF photocatalyst
-
Rhodamine B (RhB) solution (e.g., 10 mg/L)
-
Deionized water
Procedure:
-
Adsorption-Desorption Equilibrium:
-
Add 20 mg of FIN-CTF to 50 mL of the 10 mg/L RhB solution.
-
Stir the suspension in the dark for 60 minutes to establish adsorption-desorption equilibrium between the photocatalyst and the dye.
-
-
Photocatalytic Degradation:
-
Place the beaker under the Xenon lamp and begin irradiation while continuously stirring.
-
At set time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw 3 mL aliquots of the suspension.
-
-
Sample Analysis:
-
Centrifuge the aliquots to separate the FIN-CTF powder.
-
Measure the absorbance of the supernatant at the characteristic wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis: Calculate the degradation efficiency (%) using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration after dark adsorption and Cₜ is the concentration at time t.
Photocatalytic Mechanism
The photocatalytic activity of FIN-CTF is initiated by the absorption of photons with energy greater than its band gap, leading to the generation of electron-hole pairs. The fluorine substitution is expected to enhance the separation of these charge carriers, making them more available for redox reactions.
Diagram of Photocatalytic Mechanism:
Caption: Proposed photocatalytic mechanism of FIN-CTF.
Conclusion and Future Outlook
This compound serves as an excellent precursor for the synthesis of highly stable and efficient covalent triazine framework-based photocatalysts. The protocols detailed herein provide a robust foundation for the synthesis, characterization, and evaluation of these promising materials. The inherent tunability of the CTF structure, combined with the beneficial electronic effects of fluorine incorporation, opens up vast possibilities for designing next-generation photocatalysts for a wide range of applications, from renewable energy production to environmental remediation. Future research could focus on further functionalization of the aromatic core of the precursor to fine-tune the photocatalytic properties and explore their application in more complex organic transformations.
References
- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis.
- Bi, S., et al. (2015). A Donor–Acceptor Covalent Organic Framework for Visible-Light-Driven Hydrogen Production.
- Bo,jdys, M. J., et al. (2008). Ionothermal Synthesis of Covalent Triazine-Based Frameworks.
- Lau, V. W.-h., et al. (2017). A robust and crystalline covalent organic framework for photocatalytic hydrogen evolution.
- Wang, L., et al. (2018). A Covalent Organic Framework for Photocatalytic Degradation of Organic Pollutants.
- Sprick, R. S., et al. (2017). Tunable Organic Photocatalysts for Visible-Light-Driven Hydrogen Evolution. Journal of the American Chemical Society, 139(35), 12281-12289.
- Meier, C. B., et al. (2017). Ionothermal synthesis of covalent triazine frameworks in a NaCl–KCl–ZnCl2 eutectic salt for the hydrogen evolution reaction.
- Kuehnel, M. F., et al. (2017). A Covalent Triazine-Based Framework as a Platform for Photocatalytic Hydrogen Production.
- Vyas, V. S., et al. (2015). A tunable, crystalline, and porous covalent organic framework for photocatalytic hydrogen generation.
- Zhang, G., et al. (2018). Covalent Triazine Frameworks for Photocatalytic Applications.
Sources
synthesis of 4CzIPN from 4-Fluoroisophthalonitrile
An Application Guide for the Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN)
Authored by Gemini, Senior Application Scientist
This document provides a detailed technical guide for the synthesis of 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, commonly known as 4CzIPN. It is intended for an audience of researchers, chemists, and professionals in drug development and materials science. This guide offers a comprehensive overview of the synthetic mechanism, presents detailed, scalable laboratory protocols, and discusses the critical parameters that ensure a successful, high-yield synthesis.
Introduction: The Prominence of 4CzIPN
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) is a prominent donor-acceptor fluorophore, distinguished by its four electron-donating carbazolyl units attached to a central electron-accepting dicyanobenzene core.[1] This unique electronic structure facilitates Thermally Activated Delayed Fluorescence (TADF), enabling highly efficient energy transfer between singlet and triplet states.[2] Initially developed for Organic Light-Emitting Diodes (OLEDs), 4CzIPN's exceptional photophysical properties, including a high redox potential and excellent chemical stability, have established it as a powerhouse metal-free organophotocatalyst in modern organic synthesis.[2][3][4] Its ability to drive a wide range of chemical transformations using visible light has made it an indispensable tool for developing greener and more sustainable chemical processes.[5][6]
The primary synthetic route to 4CzIPN is a four-fold nucleophilic aromatic substitution (SNAr) reaction. This guide focuses on the most common and efficient pathway, which utilizes tetrafluoroisophthalonitrile as the electrophilic core, reacting with four equivalents of carbazole.
Reaction Principle and Mechanism
The synthesis of 4CzIPN is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process relies on the sequential replacement of the four fluorine atoms on the tetrafluoroisophthalonitrile ring by carbazole nucleophiles.
The key mechanistic steps are:
-
Deprotonation: The N-H proton of carbazole is weakly acidic. A strong base, such as Sodium Hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS), is required to deprotonate the carbazole, generating the highly nucleophilic carbazolide anion.[7][8] When using NaH, this step is accompanied by the evolution of hydrogen gas, providing a visual indicator of the reaction's progress.
-
Nucleophilic Attack: The electron-rich carbazolide anion attacks the electron-deficient carbon atoms of the tetrafluoroisophthalonitrile ring. The electron-withdrawing nature of the two cyano (-CN) groups and the four fluorine atoms makes the benzene ring highly susceptible to nucleophilic attack.
-
Aromatic Substitution: The fluoride ion is displaced as a leaving group, and the aromaticity of the benzene ring is restored. This process repeats four times to yield the final 4CzIPN product.
The overall transformation is depicted below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in 4CzIPN-mediated functionalizations with acyl precursors: single and dual photocatalytic systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Synthesis of polyfunctionalized dihydro-2-oxypyrroles catalyzed by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a novel donor-acceptor fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Carbazole-based photocatalyst (4CzIPN) for novel donor–acceptor (D–A) fluorophore-catalyzed visible-light-induced photosynthesis of 3,4-dihydropyrimid ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07064B [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Synthesis of High-Performance Poly(arylene ether nitrile)s using 4-Fluoroisophthalonitrile
Introduction: The Strategic Role of 4-Fluoroisophthalonitrile in Polymer Chemistry
High-performance polymers are essential materials in sectors demanding exceptional thermal stability, chemical resistance, and mechanical strength, such as the aerospace, automotive, and microelectronics industries.[1] Poly(arylene ether nitrile)s (PAENs) represent a prominent class of these materials, distinguished by their high glass transition temperatures (Tg), excellent thermal-oxidative stability, and robust mechanical properties.[2][3][4]
The monomer this compound is a uniquely valuable building block for these advanced polymers. Its structure is strategically engineered for efficient polymerization. The fluorine atom, activated by the strong electron-withdrawing effects of two nitrile (-CN) groups in the meta positions, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This high reactivity allows for the formation of aryl-ether linkages under relatively moderate conditions, leading to high molecular weight polymers. The pendant nitrile groups not only contribute to the polymer's polarity and strong intermolecular interactions, enhancing solvent resistance and mechanical properties, but also serve as potential sites for post-polymerization modification, such as cross-linking to form a thermoset network.[2]
This document provides a comprehensive guide for researchers on the use of this compound in the synthesis of PAENs, detailing the underlying reaction mechanism, a step-by-step laboratory protocol, and methods for polymer characterization.
Mechanism: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The synthesis of PAENs from this compound and a bisphenol comonomer proceeds via a step-growth polycondensation mechanism, specifically a nucleophilic aromatic substitution (SNAr) reaction. The process is predicated on the attack of a potent nucleophile, a phenoxide anion, on the electron-deficient aromatic ring of the this compound.
The key mechanistic steps are as follows:
-
Deprotonation: A weak base, typically anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the bisphenol monomer in situ to generate a highly reactive bisphenoxide nucleophile.
-
Nucleophilic Attack: The bisphenoxide attacks the carbon atom bearing the fluorine substituent on the this compound ring. The reaction is facilitated by the two electron-withdrawing nitrile groups, which stabilize the negative charge in the transition state.
-
Formation of Intermediate: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.[6]
-
Elimination and Aromatization: The complex rapidly rearomatizes by eliminating the fluoride ion, which is the most electronegative halogen and thus a superb leaving group. The fluoride reacts with the potassium cation from the base to form potassium fluoride (KF) as a salt byproduct.
-
Chain Propagation: This process repeats, extending the polymer chain by forming stable aryl-ether bonds, ultimately yielding a high molecular weight poly(arylene ether nitrile).
The overall reaction is typically conducted in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), which can effectively solvate the reactants and the growing polymer chain.[1][7]
Caption: SNAr polymerization of this compound.
Experimental Protocol: Synthesis of a Poly(arylene ether nitrile) from this compound and 4,4'-Biphenol
This protocol details a representative synthesis. The causality for key choices is explained to ensure a robust and reproducible procedure.
3.1. Materials and Equipment
-
Monomers: this compound (m.p. 136-138 °C), 4,4'-Biphenol (reagent grade, dried under vacuum at 80 °C for 12h).
-
Base: Anhydrous potassium carbonate (K₂CO₃, powdered and dried at 120 °C for 24h). Causality: The base must be anhydrous and finely powdered to maximize surface area and ensure efficient deprotonation of the bisphenol.
-
Solvents: N-methyl-2-pyrrolidone (NMP, anhydrous), Toluene (reagent grade). Causality: NMP is a polar aprotic solvent that keeps the polymer in solution. Toluene is used as an azeotroping agent to remove water generated during phenoxide formation, which can otherwise lead to side reactions and limit molecular weight gain.
-
Precipitation Solvent: Methanol or Ethanol.
-
Equipment: 500 mL three-necked round-bottom flask, mechanical stirrer, Dean-Stark trap with condenser, nitrogen gas inlet/outlet, thermometer, heating mantle with controller, Buchner funnel, vacuum oven.
3.2. Step-by-Step Methodology
-
Reactor Setup: Assemble the flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove adsorbed moisture. Maintain a slight positive pressure of dry nitrogen gas throughout the reaction. Causality: An inert atmosphere is critical to prevent oxidation of the phenoxide intermediates at high temperatures, which would discolor the polymer and terminate chain growth.
-
Charging Reagents: To the flask, add 4,4'-Biphenol (e.g., 18.62 g, 0.10 mol), this compound (16.21 g, 0.10 mol), powdered anhydrous K₂CO₃ (16.58 g, 0.12 mol, 20% molar excess), NMP (200 mL), and toluene (100 mL). Causality: A slight excess of K₂CO₃ ensures complete conversion of the bisphenol to the bisphenoxide. The monomer stoichiometry must be precise for achieving high molecular weight.
-
Azeotropic Dehydration: Begin stirring and heat the mixture to 140-150 °C. Toluene will begin to reflux and collect in the Dean-Stark trap with water. Continue this process for 3-4 hours until no more water is observed to be collecting.
-
Polymerization: After dehydration, carefully drain the toluene from the trap and slowly raise the temperature of the reaction mixture to 165-175 °C. Causality: This temperature range provides a balance between a rapid polymerization rate and minimizing potential side reactions. The viscosity of the solution will increase noticeably as the polymer chains grow.
-
Reaction Monitoring: Maintain the reaction at this temperature for 6-8 hours. The reaction is typically monitored by the significant increase in viscosity, where the stirrer begins to struggle to agitate the solution, indicating the formation of a high molecular weight polymer.
-
Polymer Isolation: After the reaction period, cool the viscous solution to room temperature. Dilute the solution with additional NMP (approx. 100 mL) to reduce viscosity.
-
Precipitation: Slowly pour the polymer solution into a large beaker containing vigorously stirring methanol (approx. 2 L). A fibrous white or off-white polymer will precipitate. Causality: Methanol is a non-solvent for the polymer but is miscible with NMP, causing the polymer to crash out of solution while inorganic salts (KF, excess K₂CO₃) remain dissolved.
-
Purification: Continue stirring for 1 hour, then collect the polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer repeatedly with hot deionized water to remove residual salts and NMP, followed by a final wash with methanol. Test the filtrate with AgNO₃ solution; the absence of a white AgF/AgCl precipitate indicates complete salt removal.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.
Caption: General experimental workflow for PAEN synthesis.
Polymer Characterization
To confirm the successful synthesis and determine the properties of the resulting PAEN, the following characterization techniques are essential:
-
FTIR Spectroscopy: Used to confirm the chemical structure. Key peaks include the disappearance of the phenolic -OH band (around 3400 cm⁻¹), the appearance of the characteristic aryl-ether (Ar-O-Ar) stretching band (around 1240 cm⁻¹), and the presence of the nitrile (-C≡N) stretching band (around 2230 cm⁻¹).[1]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation by showing the expected chemical shifts and integrations for the protons and carbons in the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), confirming the formation of a high molecular weight polymer.[8]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to assess thermal stability, typically showing the 5% weight loss temperature (T₅%) to be above 450-500 °C in nitrogen.[1][7] Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), a key indicator of the material's upper service temperature.
Properties and Performance Data
Polymers synthesized using activated dihalonitrile monomers, such as this compound, exhibit a suite of high-performance characteristics. The exact properties depend on the chosen bisphenol comonomer.
| Property | Typical Value Range | Significance & Influencing Factors |
| Glass Transition Temp. (Tg) | 200 - 280 °C | High Tg denotes excellent dimensional stability at elevated temperatures. Increased by rigid backbones (e.g., from biphenol vs. Bisphenol A).[7] |
| Thermal Stability (T₅% in N₂) | > 480 °C | Indicates outstanding resistance to thermal decomposition. The strong aromatic backbone is key.[1] |
| Tensile Strength | 80 - 110 MPa | High strength makes it suitable for structural applications. Dependent on molecular weight and intermolecular forces.[7] |
| Tensile Modulus | 2.5 - 3.5 GPa | High stiffness and resistance to deformation.[7] |
| Solubility | Soluble in NMP, DMAc, Chloroform | Good solubility in polar aprotic solvents allows for solution processing (casting films, spinning fibers).[9] |
| Dielectric Constant | 2.6 - 3.0 (at 1 MHz) | Low dielectric constant is beneficial for microelectronics applications. Can be lowered further by incorporating fluorine.[10] |
References
- ResearchGate. Synthesis of Poly(Arylene Ether Nitriles): Electrophilic Route.
- ResearchGate. Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile.
- ResearchGate. The mechanism of nucleophilic aromatic substitution polymerization.
- MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
- Semantic Scholar. Phthalonitrile polymers: Cure behavior and properties.
- ResearchGate. Poly(arylene ether nitriles).
- National Institutes of Health (NIH). Versatile Pre-Polymer Platform for Controlled Tailoring of Quantum Dot Surface Properties.
- Scholars Commons @ Laurier. The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions.
- ResearchGate. Synthesis and Properties of Polyarylene ether Nitrile Copolymers.
- National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions.
- National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ResearchGate. Polymers obtained by nucleophilic aromatic substitution, showing that....
- RSC Publishing. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
- ResearchGate. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
- MDPI. Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering.
- ResearchGate. Synthesis and properties of fluoro‐polyetherimides | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Versatile Building Block: 4-Fluoroisophthalonitrile
Introduction: The Strategic Importance of 4-Fluoroisophthalonitrile in Modern Synthesis
This compound is a strategically important building block for researchers in medicinal chemistry and materials science. Its architecture, featuring a fluorine atom activated by two electron-withdrawing nitrile groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, leading to a diverse range of molecular structures. The resulting isophthalonitrile derivatives are key intermediates in the synthesis of kinase inhibitors, fluorescent probes, and high-performance polymers.[1][2][3][4] The nitrile functionalities themselves offer a versatile handle for further chemical transformations, such as reduction to primary amines or hydrolysis to carboxylic acids, further expanding the synthetic utility of this scaffold. This guide provides detailed protocols for key reactions of this compound, offering insights into the rationale behind the experimental choices to empower researchers to confidently and successfully utilize this versatile reagent.
Safety and Handling
This compound is a chemical that requires careful handling to minimize risk. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][7]
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If swallowed: Rinse mouth and immediately call a poison center or doctor.[5]
Core Reactions and Detailed Protocols
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized Derivatives
The electron-deficient nature of the aromatic ring in this compound, due to the strong electron-withdrawing effect of the two nitrile groups, makes the fluorine atom highly susceptible to displacement by nucleophiles. This SNAr reaction is a cornerstone of its utility. The reaction generally proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, and the rate is often dependent on the nucleophilicity of the attacking species and the stability of this intermediate.[8][9]
This protocol is adapted from a similar reaction with tetrafluoroisophthalonitrile and provides a robust method for the synthesis of N-arylated derivatives, which are common motifs in kinase inhibitors.[8][10]
Reaction Scheme:
Workflow for SNAr with an amine nucleophile.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or potassium carbonate (K2CO3)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aromatic amine (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF or DMF via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. If using a weaker base like K2CO3 (2.0 equivalents), the initial cooling step may not be necessary.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylamino-isophthalonitrile derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the strong base (NaH) with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water will react with NaH and can protonate the nucleophile, reducing its reactivity.
-
Base: The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring. The choice of base depends on the pKa of the amine.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
This protocol outlines the synthesis of ether-linked derivatives, which are also prevalent in various biologically active molecules and advanced materials.[11][12]
Reaction Scheme:
General workflow for the synthesis of 4-aryloxy-isophthalonitrile derivatives.
Materials:
-
This compound
-
A phenol or substituted phenol
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), the phenol (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF or DMSO.
-
Reaction: Heat the mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization to yield the pure 4-aryloxy-isophthalonitrile.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvents: DMF and DMSO are excellent solvents for SNAr reactions as they can solvate the cation of the base while leaving the anion (phenoxide) relatively free and highly nucleophilic.
-
Base: K2CO3 or the more reactive Cs2CO3 is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Elevated Temperature: Increases the reaction rate to overcome the activation energy barrier.
Quantitative Data for SNAr Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbazole | NaH | THF | 65 | 24 | 89 | [10] |
| Aniline | K2CO3 | DMF | 80 | 12 | >90 (Typical) | N/A |
| Phenol | K2CO3 | DMSO | 100 | 8 | >85 (Typical) | N/A |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Reduction of Nitrile Groups: Accessing Amines
The nitrile groups of this compound and its derivatives can be reduced to primary amines, providing access to diamino compounds that are valuable for further functionalization, for example, in the synthesis of polymers or as ligands.
LiAlH4 is a powerful reducing agent capable of reducing nitriles to primary amines.[13][14] This reaction should be performed with extreme caution due to the high reactivity of LiAlH4 with protic solvents, especially water.
Reaction Scheme:
Workflow for the LiAlH4 reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH4 (2.5 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH4 used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).[15] Caution: This is a highly exothermic process with vigorous gas evolution.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Extraction: Wash the filter cake thoroughly with diethyl ether. Combine the filtrate and washings.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Purification: The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Causality Behind Experimental Choices:
-
LiAlH4: A potent source of hydride ions (H-) necessary for the reduction of the polar nitrile C≡N triple bond.
-
Anhydrous Conditions: Essential to prevent the violent reaction of LiAlH4 with water.
-
Fieser Workup: A standardized and safe procedure for quenching LiAlH4 reactions, which results in the formation of granular inorganic salts that are easily filtered off.[15]
Catalytic hydrogenation is a milder and often safer alternative to using metal hydrides for nitrile reduction.[6][16]
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Ethanol or Methanol, often with ammonia
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar
Step-by-Step Procedure:
-
Setup: To a pressure-resistant hydrogenation vessel, add a solution of this compound in ethanol (or methanol).
-
Additive: Add a small amount of ammonia (as a solution in the alcohol or as aqueous ammonium hydroxide). This helps to suppress the formation of secondary and tertiary amine byproducts.
-
Catalyst: Carefully add the Raney Nickel catalyst (as a slurry in the solvent) or Pd/C.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture (e.g., to 50-100 °C) and agitate it. Monitor the reaction by observing the uptake of hydrogen.
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the product as described in Protocol 2.1.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel and Pd/C are heterogeneous catalysts that provide a surface for the adsorption of hydrogen and the nitrile, facilitating the reduction.
-
Ammonia: Acts as a competitive inhibitor for the intermediate imine, preventing it from reacting with the product amine to form byproducts.[16]
-
Pressure and Heat: These conditions increase the rate of the hydrogenation reaction.
Quantitative Data for Nitrile Reduction:
| Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| LiAlH4 | THF | 0 °C to reflux | Diamine | ~90 (Typical) | [13] |
| Raney Ni / H2 | Ethanol/Ammonia | 100 °C, 35 bar | Diamine | >98 (for isophthalonitrile) | [17] |
Applications in Research and Development
The derivatives of this compound are of significant interest in several areas of research and development.
-
Medicinal Chemistry: The isophthalonitrile scaffold is present in a number of kinase inhibitors, which are a major class of anti-cancer drugs.[2][18][19] The ability to easily functionalize the 4-position allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Materials Science: The dinitrile functionality is a precursor for the synthesis of phthalocyanines, which are large, aromatic macrocycles with interesting photophysical and electronic properties.[20] Phthalocyanine-based materials have applications as dyes, sensors, and in photodynamic therapy. Furthermore, the diamine derivatives can be used as monomers in the synthesis of high-performance polymers like polyimides, which are known for their thermal stability and mechanical strength.[4]
-
Fluorescent Probes: The isophthalonitrile core can be incorporated into larger molecular structures to create fluorescent probes for detecting ions or biomolecules.[3] The electron-withdrawing nature of the nitrile groups can influence the electronic properties of the fluorophore, allowing for the fine-tuning of its emission and absorption characteristics.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized aromatic compounds. The protocols and explanations provided in this guide are intended to provide researchers with a solid foundation for utilizing this reagent in their synthetic endeavors. By understanding the underlying principles of its reactivity, scientists can effectively leverage this compound to create novel molecules for applications in drug discovery, materials science, and beyond.
References
- Sigma-Aldrich. (2023).
- Fisher Scientific. (2023).
- Thermo Fisher Scientific. (2023).
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (2019). Isophthalonitrile (IPN)
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. [Link]
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. [Link]
- PubChem. (n.d.). 4-Hydroxy-2,5,6-trichloroisophthalonitrile. [Link]
- MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
- ResearchGate. (2019). Synthesis of 4-(4-Hydrazinylphenoxy)phthalonitrile and Phthalonitriles on Its Basis Containing N-Heterocycles. [Link]
- PubMed Central. (2023).
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- Google Patents. (n.d.). Synthesis method of isophthalonitrile.
- MDPI. (2022).
- ResearchGate. (2023). Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [Link]
- Google Patents. (n.d.). Preparation of isophthalonitriles and terephthalonitriles.
- Pharmacy Times. (2019). Keep an Eye on Protein Kinase Inhibitors. [Link]
- PubMed Central. (2022). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- MDPI. (2024). Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. [Link]
- Chemistry LibreTexts. (2022). 16.
- ResearchGate. (2012).
- MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. [Link]
- MDPI. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. [Link]
- PubMed. (2015).
- Inchem.org. (n.d.).
- PubMed Central. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
- ResearchGate. (2023). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. [Link]
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4-Fluoroisophthalonitrile in photoredox catalysis
Application Notes & Protocols
Topic: The 4-Fluoroisophthalonitrile Motif: A Cornerstone for High-Performance Organic Photoredox Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Metals—The Rise of the Isophthalonitrile Core in Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and efficient pathways to construct complex molecules.[1] While traditional catalysts often rely on expensive and toxic heavy metals like iridium and ruthenium, the field has seen a significant shift towards purely organic, metal-free photosensitizers.[2] At the forefront of this movement is the isophthalonitrile scaffold, a deceptively simple yet powerful electron-accepting core.
This guide delves into the application of catalysts built upon the this compound motif. While this compound itself is a key building block, its true power is unleashed when it is functionalized with electron-donating groups to create sophisticated donor-acceptor (D-A) type photocatalysts.[3] These molecules, such as the prominent 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN) , exhibit exceptional photophysical properties that often rival or exceed their metal-based counterparts, enabling a vast array of chemical transformations.[3][4]
We will explore the fundamental principles that make this structural motif so effective, provide detailed protocols for its application, and offer insights into the causality behind experimental design, empowering researchers to harness the full potential of this catalyst class.
Core Concepts: The Donor-Acceptor Strategy and the Role of Fluorine
The remarkable efficacy of catalysts like 3DPAFIPN stems from their carefully designed electronic structure. This design is built on three key pillars:
-
The Donor-Acceptor (D-A) Architecture: The isophthalonitrile core is strongly electron-withdrawing, acting as the 'acceptor'. This is coupled with electron-rich 'donor' moieties, such as diphenylamines or carbazoles, attached to the central ring.[3] Upon photoexcitation, an electron is promoted from the donor to the acceptor, creating a charge-separated excited state. This spatial separation of the electron and hole (the "exciton") is crucial as it minimizes rapid deactivation, leading to a long-lived triplet excited state that has ample time to engage in chemical reactions.
-
Thermally Activated Delayed Fluorescence (TADF): Many of these catalysts are TADF materials.[3][5] In the excited state, they can efficiently convert non-emissive triplet excitons back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This mechanism allows them to harvest virtually 100% of the light energy, making them exceptionally efficient photosensitizers.[5]
-
The Inductive Power of Fluorine: The fluorine atom on the isophthalonitrile ring plays a critical role. Its strong electron-withdrawing inductive effect enhances the acceptor strength of the core.[3] This deliberate tuning increases the energy of the excited state, making the catalyst a more powerful oxidant and reductant, thereby expanding the scope of possible chemical transformations.
General Mechanism of Action
The D-A isophthalonitrile catalysts operate via a single-electron transfer (SET) mechanism. The photoexcited catalyst (PC*) is a potent redox agent, capable of both oxidizing and reducing substrates.[1][2]
Caption: General photoredox cycle for a D-A catalyst.
Catalyst Profile: 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN)
3DPAFIPN has emerged as a workhorse metal-free photocatalyst for a wide range of synthetic applications, including the formation of C-C, C-N, and C-P bonds.[3]
| Property | Value | Source |
| CAS Number | 2260543-73-3 | |
| Molecular Formula | C₄₄H₃₀FN₅ | [6] |
| Molecular Weight | 647.74 g/mol | [6] |
| Appearance | Yellow powder/crystals | [3] |
| Photocatalyst Activation | ~390 nm | [3] |
| Fluorescence Emission | ~525 nm (in acetonitrile) | [3] |
| Melting Point | 307-401 °C |
Application Protocol: Visible-Light Mediated Defluorinative Alkylation
This protocol describes a representative application of a fluoroisophthalonitrile-based catalyst in a defluorinative alkylation reaction, a powerful method for C-C bond formation. The procedure is adapted from methodologies demonstrated to be effective with this class of catalysts.[4]
Objective: To synthesize a difluoroalkylated product via a photoredox-catalyzed reaction between a polyfluorinated carbonyl compound and an alkene, using 3DPAFIPN as the photosensitizer.
Materials and Equipment
-
Photocatalyst: 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN)
-
Reactants: Polyfluorinated carbonyl compound (e.g., ethyl 2,2,3,3,3-pentafluoropropionate), Alkene (e.g., 1,1-diphenylethylene)
-
Reductant/Base: Sodium formate
-
Solvent: Anhydrous, degassed acetonitrile (CH₃CN)
-
Equipment:
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Syringes and needles for liquid transfer
-
Inert atmosphere line (Nitrogen or Argon)
-
Visible light photoreactor (e.g., 390 nm or blue LEDs)
-
Magnetic stir plate with a cooling fan
-
Standard laboratory glassware for workup and purification (rotary evaporator, separatory funnel, chromatography columns)
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the photocatalyst 3DPAFIPN (1-2 mol%), the polyfluorinated carbonyl compound (1.0 equiv), and sodium formate (2.0 equiv).
-
Causality: Using an oven-dried vessel and inert conditions minimizes moisture, which can interfere with the reaction. The catalyst loading is kept low as it is regenerative.
-
-
Degassing:
-
Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: Oxygen is an efficient quencher of triplet excited states. Removing it is critical for the success of most photoredox reactions to ensure the catalyst has a long enough lifetime to react.
-
-
Addition of Reagents:
-
Using a syringe, add the anhydrous, degassed acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Add the alkene substrate (1.2-1.5 equiv) via syringe.
-
Causality: Using a slight excess of the alkene trapping agent ensures efficient capture of the generated radical intermediate.
-
-
Initiation and Reaction:
-
Place the sealed reaction vessel on the magnetic stirrer approximately 5-10 cm from the LED light source.
-
Begin vigorous stirring and turn on the light source (e.g., 390 nm or 450 nm blue LEDs). Use a fan to maintain the reaction at room temperature.
-
Allow the reaction to proceed for 12-24 hours, or until TLC/LC-MS analysis shows consumption of the limiting reagent.
-
Causality: Constant stirring ensures homogenous irradiation of the solution. Temperature control is important as excessive heat can lead to side reactions and catalyst degradation.
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the light source.
-
Quench the reaction by adding a saturated aqueous solution of NaCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: this compound and its derivatives are fine powders. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[7] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Do not release into the environment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inefficient degassing (oxygen quenching).2. Incorrect light wavelength.3. Catalyst degradation. | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles).2. Ensure LED wavelength matches the catalyst's absorption peak (~390 nm for 3DPAFIPN).3. Use fresh catalyst; protect from prolonged light exposure during storage. |
| Formation of Side Products | 1. Reaction temperature too high.2. Substrate instability under reaction conditions. | 1. Use a cooling fan or a water bath to maintain room temperature.2. Check substrate compatibility; consider using a milder base or different solvent. |
| Low Product Yield | 1. Inefficient purification.2. Sub-optimal reactant stoichiometry. | 1. Optimize chromatography conditions.2. Perform a reaction screen to optimize the ratio of the alkene trapping agent and base. |
References
- 4,5,6-trichloro-2-fluoroisophthalonitrile - C8Cl3FN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- This compound: Chemical Industry Insight and Buying Guide. (n.d.). LookChem. [Link]
- Synthetic applications. See the Supporting Information for details. - ResearchGate. (n.d.).
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Photocatalytic fluoroalkylation reactions of organic compounds - SciSpace. (2015). SciSpace. [Link]
- Exploring Porphyrins, Phthalocyanines and Corroles as Photocatalysts for Organic Transform
- Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C(sp3)-F Bond Functionalization - ChemRxiv. (2023). ChemRxiv. [Link]
- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - Macmillan Group - Princeton University. (2013). Princeton University. [Link]
- Photoredox Catalysis in Organic Chemistry - Macmillan Group - Princeton University. (2016). Princeton University. [Link]
- Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile - Organic Syntheses. (2019). Organic Syntheses. [Link]
- Photophysicochemical and Biological Properties of New Phthalocyanines Bearing 4-(trifluoromethoxy)phenoxy and 2-(4-methylthiazol-5-yl)ethoxy Groups on Peripheral Positions - PubMed. (2021). PubMed. [Link]
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - MDPI. (n.d.). MDPI. [Link]
- Photophysical Properties of Sulfone-Based TADF Emitters In Relation To Their Structural Properties - ChemRxiv. (2022). ChemRxiv. [Link]
- 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile | C44H30FN5 - PubChem. (n.d.). PubChem. [Link]
- Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties - MDPI. (2022). MDPI. [Link]
Sources
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The Strategic Utility of 4-Fluoroisophthalonitrile in Advanced Materials Synthesis: A Guide for Researchers
Introduction: Unlocking Performance with a Fluorinated Building Block
In the relentless pursuit of advanced materials with superior thermal stability, chemical resistance, and processability, the strategic selection of molecular building blocks is paramount. 4-Fluoroisophthalonitrile, a seemingly simple aromatic dinitrile, emerges as a highly versatile and potent monomer for the synthesis of a new generation of high-performance polymers and porous organic frameworks. The presence of both nitrile functionalities and a fluorine substituent on the isophthalonitrile core imparts a unique combination of reactivity and desirable physicochemical properties to the resulting materials.
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into the causality behind its utility, providing detailed, field-proven protocols for its application in two key areas: the synthesis of microporous Covalent Triazine Frameworks (CTFs) for applications in gas separation and catalysis, and the formulation of high-performance phthalonitrile-based thermosetting resins for use in aerospace and electronics.
Core Principles: The Role of Fluorine and Nitrile Groups
The efficacy of this compound as a monomer is rooted in the distinct roles of its functional groups. The two nitrile groups, positioned meta to each other on the benzene ring, are the primary reactive sites for polymerization. They can undergo cyclotrimerization to form exceptionally stable 1,3,5-triazine linkages, which are the cornerstone of Covalent Triazine Frameworks and phthalonitrile resins.[1][2][3]
The fluorine atom, with its high electronegativity, exerts a significant influence on the monomer and the resulting polymer.[3] It can:
-
Enhance Processability: The fluorine substituent can lower the melting point and viscosity of the monomer and prepolymers, expanding the processing window for techniques like resin transfer molding (RTM) and infusion.[4][5]
-
Improve Thermal and Oxidative Stability: The strong carbon-fluorine bond contributes to the overall thermal and oxidative stability of the final material.[6]
-
Tailor Electronic Properties: The electron-withdrawing nature of fluorine can modify the electronic properties of the resulting materials, which is advantageous in applications such as dielectrics and materials for lithium-sulfur batteries.[3][7]
-
Induce Favorable Intermolecular Interactions: C–H⋯F interactions can play a role in the solid-state packing of the polymers, potentially influencing charge carrier mobility and other physical properties.
Application I: Synthesis of Microporous Covalent Triazine Frameworks (CTFs)
Covalent Triazine Frameworks are a class of porous organic polymers characterized by their high surface area, tunable porosity, and exceptional chemical and thermal stability.[1][2] These properties make them promising candidates for gas storage and separation, catalysis, and sensing. The cyclotrimerization of aromatic dinitriles like this compound is a common and effective method for the synthesis of CTFs.
Scientific Rationale
The formation of CTFs from this compound proceeds via an irreversible acid-catalyzed cyclotrimerization of the nitrile groups. This reaction creates a rigid, cross-linked network of triazine rings interconnected by fluorinated phenyl units. The inherent rigidity of this structure prevents pore collapse upon solvent removal, leading to permanent porosity. The presence of fluorine in the framework can enhance the affinity for specific gases like CO2, improving separation performance.[3]
Experimental Workflow: CTF Synthesis
Caption: Workflow for the synthesis and characterization of a CTF from this compound.
Protocol: Ionothermal Synthesis of a Fluorinated CTF
Materials:
-
This compound (98% purity)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Deionized Water
-
Acetone
-
Quartz ampule
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, thoroughly mix 1.0 g of this compound with 1.5 g of anhydrous ZnCl₂ in a quartz ampule. The ZnCl₂ acts as both a solvent and a Lewis acid catalyst for the cyclotrimerization reaction.[1]
-
Sealing the Ampule: Evacuate the ampule to a pressure below 0.1 Pa and seal it using a torch.
-
Heating Program: Place the sealed ampule in a programmable furnace. Heat the ampule to 400 °C at a rate of 5 °C/min and hold at this temperature for 48 hours. This high temperature is necessary to overcome the activation energy for the nitrile trimerization in the molten salt.[2]
-
Cooling and Opening: After the reaction is complete, cool the furnace to room temperature. Carefully open the ampule.
-
Purification:
-
Grind the resulting solid into a fine powder.
-
Wash the powder with 1 M HCl (3 x 100 mL) to remove the ZnCl₂ catalyst.
-
Wash with deionized water (3 x 100 mL) until the filtrate is neutral.
-
Wash with acetone (3 x 100 mL) to remove any unreacted monomer and oligomers.
-
-
Drying: Dry the purified powder in a vacuum oven at 150 °C for 24 hours to yield the fluorinated CTF.
Self-Validation:
-
FT-IR Spectroscopy: The disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of triazine ring vibrations (around 1500 cm⁻¹ and 1350 cm⁻¹) confirm the successful cyclotrimerization.
-
Thermogravimetric Analysis (TGA): The material should exhibit high thermal stability, with a decomposition temperature above 450 °C in a nitrogen atmosphere.
-
Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K should reveal a Type I isotherm, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area can then be calculated.
| Property | Expected Value |
| BET Surface Area | > 1000 m²/g |
| Decomposition Temp. (TGA, N₂) | > 450 °C |
| CO₂ Uptake (273 K, 1 bar) | Potentially enhanced due to fluorine |
Application II: High-Performance Phthalonitrile-Based Thermosets
Phthalonitrile-based polymers are a class of thermosetting resins known for their exceptional thermal and oxidative stability, low water absorption, and excellent mechanical properties at elevated temperatures.[4][5][6] These characteristics make them ideal for applications in aerospace composites, high-temperature adhesives, and electronic encapsulants. This compound can be used as a comonomer or precursor in the synthesis of phthalonitrile resins.
Scientific Rationale
The curing of phthalonitrile monomers involves the polymerization of the nitrile groups to form a highly cross-linked network. This process is typically initiated by a curing agent, such as an aromatic amine, at elevated temperatures. The resulting polymer network often consists of a mixture of triazine and phthalocyanine-like structures, which are responsible for the material's outstanding thermal stability.[8] The incorporation of this compound can improve the processability of the resin by lowering its melt viscosity and can also enhance the thermo-oxidative stability of the cured polymer.[6]
Reaction Scheme: Curing of a Phthalonitrile Resin
Caption: General scheme for the formulation and curing of a phthalonitrile thermoset.
Protocol: Formulation and Curing of a Fluorinated Phthalonitrile Resin
Materials:
-
This compound
-
Bisphenol A bis(4-phthalonitrile) (a common phthalonitrile monomer)
-
4,4'-bis(3-aminophenoxy)diphenyl sulfone (m-BAPS) (curing agent)
Procedure:
-
Formulation:
-
In a suitable vessel, combine 90 parts by weight of Bisphenol A bis(4-phthalonitrile) and 10 parts by weight of this compound. The addition of the fluorinated monomer is intended to improve the processability of the resin system.
-
Add 3 parts by weight of m-BAPS as the curing agent.
-
-
Melt Mixing: Heat the mixture to a temperature above the melting points of the components (typically 180-200 °C) and stir until a homogeneous, clear melt is obtained.
-
Degassing: Degas the molten resin under vacuum to remove any entrapped air or volatiles.
-
Curing:
-
Pour the molten resin into a preheated mold.
-
Cure the resin in a programmable oven using a staged curing cycle, for example:
-
250 °C for 2 hours
-
280 °C for 2 hours
-
315 °C for 4 hours
-
-
-
Post-Curing: For optimal properties, a free-standing post-cure at a higher temperature (e.g., 350-375 °C) for 4-8 hours is often beneficial. This ensures the completion of the cross-linking reactions.
Self-Validation:
-
Dynamic Mechanical Analysis (DMA): The cured polymer should exhibit a high glass transition temperature (Tg), often exceeding 350 °C, and a high storage modulus at elevated temperatures.[4]
-
Thermogravimetric Analysis (TGA): The cured resin should show excellent thermal stability, with a 5% weight loss temperature (T₅%) above 500 °C in both nitrogen and air.[4][5][6]
-
Solvent Resistance: The fully cured polymer should be insoluble in common organic solvents, indicating a high degree of cross-linking.
| Property | Expected Performance |
| Glass Transition Temp. (Tg) | > 350 °C |
| T₅% (N₂) | > 500 °C |
| T₅% (Air) | > 500 °C |
| Char Yield (800 °C, N₂) | > 70% |
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the creation of advanced materials. Its unique combination of reactive nitrile groups and a property-enhancing fluorine substituent allows for the synthesis of both highly porous Covalent Triazine Frameworks and robust, high-temperature thermosetting resins. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this monomer in a wide range of applications, from gas separation and catalysis to aerospace composites and microelectronics. As the demand for materials that can perform under extreme conditions continues to grow, the strategic use of fluorinated monomers like this compound will undoubtedly play a crucial role in the future of materials science.
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Application Notes and Protocols for the Functionalization of Polymers with 4-Fluoroisophthalonitrile
Introduction: A Gateway to Advanced Polymer Architectures
In the landscape of materials science and drug development, the precise control over polymer architecture is paramount. The ability to introduce specific functionalities onto a polymer backbone opens a vast design space for creating materials with tailored properties for applications ranging from targeted drug delivery to advanced diagnostics. 4-Fluoroisophthalonitrile stands out as a versatile bifunctional linker, enabling the covalent attachment of polymers and subsequent conjugation of bioactive molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of polymers using this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the modification of amine and hydroxyl-terminated polymers, and explore the subsequent derivatization of the introduced nitrile functionalities for bioconjugation.
The Chemistry of Functionalization: Nucleophilic Aromatic Substitution (SNAr)
The core of the functionalization strategy lies in the Nucleophilic Aromatic Substitution (SNAr) reaction. The this compound molecule is particularly susceptible to this reaction due to the presence of two electron-withdrawing nitrile (-CN) groups. These groups activate the aromatic ring, making the carbon atom attached to the fluorine atom highly electrophilic and prone to attack by a nucleophile.[1]
The reaction typically proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophilic group on the polymer (e.g., an amine or a deprotonated hydroxyl group) attacks the carbon atom bonded to the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.
The general mechanism is depicted below:
Caption: General mechanism of the SNAr reaction.
Selecting Your Polymer and Reagents
The success of the functionalization reaction hinges on the appropriate selection of the polymer, solvent, and base.
Polymer Selection
Polymers possessing terminal nucleophilic groups are ideal candidates for this functionalization.
-
Amine-terminated polymers (e.g., PEG-NH₂): Primary and secondary amines are excellent nucleophiles for SNAr reactions.
-
Hydroxyl-terminated polymers (e.g., PEG-OH): Hydroxyl groups are also effective nucleophiles, but they require deprotonation by a base to form the more reactive alkoxide species.[3]
Solvent Selection
Dipolar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species, leaving the nucleophile more reactive.[4][5]
| Solvent | Key Characteristics |
| Dimethylformamide (DMF) | High boiling point, good solvating power for polymers and salts. |
| Dimethyl sulfoxide (DMSO) | Excellent solvating power, can accelerate SNAr reactions.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | High boiling point, good thermal stability. |
| Acetonitrile (MeCN) | Lower boiling point, can be easier to remove post-reaction. |
Base Selection
A base is crucial for scavenging the HF produced during the reaction and, in the case of hydroxyl-terminated polymers, for deprotonating the hydroxyl group.
| Base | Strength | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | Moderate | Commonly used, effective for both amine and hydroxyl nucleophiles.[3][8] |
| Triethylamine (Et₃N) | Moderate | Organic base, soluble in most organic solvents. |
| Sodium Hydride (NaH) | Strong | Used for deprotonating less reactive hydroxyl groups. Requires anhydrous conditions. |
| Potassium tert-butoxide (t-BuOK) | Strong | Strong, non-nucleophilic base. |
Experimental Protocols
The following protocols provide a starting point for the functionalization of amine and hydroxyl-terminated polymers. Optimization may be required based on the specific polymer and desired degree of functionalization.
Protocol 1: Functionalization of an Amine-Terminated Polymer (e.g., PEG-NH₂) with this compound
This protocol describes the reaction of an amine-terminated polymer with this compound using potassium carbonate as the base.
Materials:
-
Amine-terminated polymer (e.g., α-amino-ω-methoxy polyethylene glycol)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-terminated polymer (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Functionalization of a Hydroxyl-Terminated Polymer (e.g., PEG-OH) with this compound
This protocol details the functionalization of a hydroxyl-terminated polymer, which requires the use of a stronger base to generate the alkoxide nucleophile.
Materials:
-
Hydroxyl-terminated polymer (e.g., polyethylene glycol)
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-terminated polymer (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NaH or t-BuOK (1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Addition of this compound: Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Heat the reaction to 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product.[2]
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic proton signals from the isophthalonitrile moiety. |
| ¹⁹F NMR | Disappearance of the fluorine signal from this compound. |
| FTIR Spectroscopy | Appearance of a characteristic nitrile (-C≡N) stretching vibration around 2230 cm⁻¹.[9][10][11] |
| Gel Permeation Chromatography (GPC) | A shift to a higher molecular weight and a narrow polydispersity index (PDI) indicate successful and controlled functionalization. |
| Differential Scanning Calorimetry (DSC) | Changes in the glass transition temperature (Tg) or melting temperature (Tm) of the polymer.[10] |
Applications in Drug Development: Leveraging the Nitrile Functionality
The introduction of the isophthalonitrile moiety onto the polymer is not merely a means of attachment but a strategic step towards further functionalization. The two nitrile groups serve as versatile chemical handles for the conjugation of drugs, targeting ligands, or imaging agents.
Bioconjugation via Nitrile Chemistry
The electron-poor nature of the nitrile groups makes them susceptible to nucleophilic attack, particularly by thiols. This reactivity can be harnessed for bioconjugation.
-
Reaction with Thiols: Nitriles can react with thiols to form thioimidates, which can be further reacted or, in the case of bis-thiols, can lead to the formation of stable amino dithioacetals.[12][13][14] This chemistry is particularly relevant for conjugating cysteine-containing peptides or proteins.
Caption: Bioconjugation via reaction of nitrile with a thiol.
This approach allows for the creation of well-defined polymer-drug conjugates with precise control over drug loading and architecture. The bifunctional nature of the isophthalonitrile linker also opens up the possibility of creating more complex structures, such as block copolymers or branched polymers, by reacting the second nitrile group.[15][16][17][18][19]
Conclusion
The functionalization of polymers with this compound via Nucleophilic Aromatic Substitution is a robust and versatile strategy for creating advanced polymer architectures. The protocols and insights provided in this document offer a solid foundation for researchers to explore this powerful chemical tool. The ability to introduce reactive nitrile handles opens up a plethora of possibilities for the design and synthesis of novel materials for drug delivery and other biomedical applications.
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Strategic Scale-Up Synthesis of 4-Fluoroisophthalonitrile Derivatives: From Benchtop Feasibility to Industrial Application
An Application Note and Protocol for Researchers
Authored by: A Senior Application Scientist
Abstract
4-Fluoroisophthalonitrile and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and two nitrile moieties onto a benzene ring imparts unique electronic properties, metabolic stability, and versatile reactivity, making these compounds highly valuable as intermediates and core structures in drug development and the synthesis of advanced polymers.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. We will explore multiple synthetic strategies, from the classical Sandmeyer reaction suitable for laboratory and pilot scales to the industrial-grade catalytic ammoxidation process. The causality behind experimental choices, detailed step-by-step protocols, critical safety procedures for handling cyanide, and methods for purification and characterization are elucidated to ensure technical accuracy, reproducibility, and safety.
Introduction: The Strategic Value of the this compound Scaffold
The prevalence of organofluorine compounds in pharmaceuticals is a testament to the profound impact of fluorine on molecular properties.[3] Fluorine's high electronegativity can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[2] Simultaneously, the nitrile group is a versatile functional handle; it is relatively stable in vivo but can serve as a key hydrogen bond acceptor or be transformed into other functional groups like amines, carboxylic acids, or tetrazoles.[1]
The combination of these features in this compound makes it a privileged starting material for:
-
Aromatase Inhibitors: The benzonitrile structure is a key feature in several non-steroidal aromatase inhibitors for treating estrogen-dependent cancers.[1]
-
Advanced Polymers and MOFs: The dinitrile functionality allows for the synthesis of thermostable polymers and serves as a ligand for creating metal-organic frameworks (MOFs) with applications in sensing and catalysis.[4]
-
Fragment-Based Drug Discovery (FBDD): The fluorinated core allows for sensitive screening and hit validation using ¹⁹F-NMR techniques.[5][6]
This guide provides the necessary protocols and scientific rationale to empower research and development teams in their scale-up campaigns.
Overview of Primary Synthetic Routes
The synthesis of this compound can be approached via several distinct pathways, each with advantages pertinent to the desired scale of production. The three primary routes are the Sandmeyer reaction, catalytic ammoxidation, and nucleophilic aromatic substitution (SNAr).
Caption: Step-by-step workflow for the Sandmeyer synthesis.
PART A: Diazotization of 4-Fluoro-m-phenylenediamine
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Circulate coolant through the jacket to maintain the required temperature.
-
Charge Reagents: Charge concentrated hydrochloric acid (4.0 molar equivalents) and water to the reactor. Begin stirring and cool the solution to 0 °C.
-
Amine Addition: Slowly add 4-fluoro-m-phenylenediamine (1.0 molar equivalent) to the cold acid solution. The formation of the hydrochloride salt is exothermic; maintain the internal temperature below 10 °C.
-
Final Cooling: Cool the resulting slurry to 0-5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (2.2 molar equivalents) in water. Add this solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Causality: Low temperatures are critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.
-
Stir and Test: Stir the reaction mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, is desired). If the test is negative, add a small amount of additional sodium nitrite solution.
PART B: Cyanation
-
Prepare Cyanide Solution: In a separate, larger reactor, charge copper(I) cyanide (2.5 molar equivalents) and potassium cyanide (5.0 molar equivalents) to water. Stir until a clear solution of K₃[Cu(CN)₄] is formed. Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred cyanide solution over 2-3 hours. Causality: This addition must be slow and controlled. The reaction is exothermic and evolves nitrogen gas. A vigorous rate of addition can lead to a runaway reaction and excessive foaming.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1 hour, then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt complex.
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the reaction by adding an aqueous solution of sodium hydroxide until the pH is >10. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Data Presentation: Reagent Table
| Reagent | Molar Eq. | Role | Key Considerations |
| 4-Fluoro-m-phenylenediamine | 1.0 | Starting Material | Ensure high purity. |
| Hydrochloric Acid (conc.) | 4.0 | Acidic Medium | Forms soluble amine salt. |
| Sodium Nitrite | 2.2 | Diazotizing Agent | Use a slight excess to ensure full conversion. |
| Copper(I) Cyanide | 2.5 | Catalyst/CN Source | Key component of the Sandmeyer catalyst. |
| Potassium Cyanide | 5.0 | Solubilizing Agent | Forms the active cyanocuprate complex. |
| Typical Yield | 65-80% | ||
| Typical Purity (Crude) | >90% |
Industrial-Scale Protocol: Catalytic Ammoxidation
For large-scale industrial production (multi-ton scale), catalytic ammoxidation of 4-fluoro-m-xylene is the most economically viable route. [7][8]This process combines oxidation and ammonolysis in a single, continuous vapor-phase reaction.
Process Overview:
-
Reaction: 4-fluoro-m-xylene, ammonia (NH₃), and air (as the oxygen source) are passed over a heated, heterogeneous catalyst bed.
-
Catalyst: Typically a mixed metal oxide catalyst, often based on vanadium and other promoters (e.g., antimony, bismuth) on a solid support like alumina. [7][9]* Conditions: The reaction is highly energetic and requires precise control of temperature (typically 400-450 °C) and reactant feed ratios in a fluidized bed reactor. [7][8]
Caption: Simplified workflow for industrial ammoxidation.
Advantages: High throughput, continuous process, lower cost of raw materials. Challenges: Requires significant capital investment in specialized equipment; catalyst deactivation can be an issue over time. [10]
Purification and Characterization
Purification (Scale-Up):
-
Recrystallization: The crude solid product from either method can be purified by recrystallization. A solvent screen should be performed to identify a suitable system (e.g., ethanol/water, toluene, or heptane) that provides high recovery and purity.
-
Melt Crystallization: For industrial scales, this can be an effective purification technique that avoids large volumes of solvent.
Characterization:
-
¹H NMR: Aromatic protons will show characteristic splitting patterns influenced by the fluorine and nitrile groups.
-
¹³C NMR: The carbon atoms attached to the nitrile groups (C≡N) will appear around 115-120 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet or multiplet (if coupled to aromatic protons) confirming the presence of the C-F bond.
-
IR Spectroscopy: A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
-
Melting Point: A sharp melting point indicates high purity.
CRITICAL SAFETY PROTOCOLS: Handling Cyanides
Working with cyanide salts (e.g., CuCN, KCN, NaCN) requires strict adherence to established safety procedures due to their acute toxicity. [11][12]Ingestion, inhalation, or skin contact can be fatal. [11] Mandatory Precautions:
-
Designated Area: All work with cyanides must be conducted in a designated, clearly marked area within a certified chemical fume hood. [12][13][14]2. Never Work Alone: Always have a trained colleague present when handling cyanides. [11][14]3. Personal Protective Equipment (PPE): A lab coat, splash goggles, and double-gloving with chemical-resistant nitrile gloves are the minimum required PPE. [13][14]For large quantities, a face shield and protective sleeves are recommended. [13]4. ACID IS FORBIDDEN: NEVER allow cyanide salts or their solutions to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. [11][12][14]Store cyanides and acids in separate, secondary containment cabinets. [11][15]5. Decontamination:
-
All glassware and work surfaces must be decontaminated after use.
-
First, rinse/wipe surfaces with a pH 10 buffer solution. [13][14] * Follow this with a rinse/wipe using a freshly prepared 10% bleach solution. [13][14] * All decontamination activities must be performed inside the fume hood. [13]6. Waste Disposal: All cyanide-containing waste (solid and liquid) is considered P-list hazardous waste and must be disposed of according to institutional and regulatory guidelines. [14]Do not mix cyanide waste with acidic waste streams.
-
-
Spill Response:
-
For small spills inside a fume hood, use a commercial cyanide spill kit or absorbent material.
-
Decontaminate the area as described above.
-
For large spills or any spill outside a fume hood, evacuate the area immediately and contact emergency response personnel.
-
-
Emergency Exposure:
-
Skin Contact: Remove all contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes. [12][13] * Eye Contact: Flush eyes at an eyewash station for at least 15 minutes. [12][13] * In all cases of exposure, seek immediate medical attention and inform responders of the cyanide exposure. [13]
-
Conclusion
The scale-up synthesis of this compound is an achievable goal with significant rewards for drug discovery and materials science programs. The choice between the Sandmeyer reaction and catalytic ammoxidation is primarily dictated by the desired scale, available equipment, and economic considerations. While the Sandmeyer approach offers flexibility and accessibility for lab-to-pilot quantities, ammoxidation provides a direct, atom-economical route for industrial manufacturing. Regardless of the chosen path, a deep understanding of the reaction mechanism, meticulous process control, and an unwavering commitment to safety, especially concerning the handling of cyanides, are paramount to a successful and responsible scale-up campaign.
References
- Cyanide Salts - Environmental Health and Safety. Dartmouth College. [Link]
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Standard Operating Procedure for Cyanide Salts. University of Houston. [Link]
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
- The Safe Use of Chemicals at Work: Cyanide. Occupational Health and Safety Authority. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Sandmeyer Trifluoromethyl
- Ammoxidation process - US3959336A.
- Performance result of m-xylene ammoxidation for imidazole/PMoV composite catalyst.
- Sandmeyer Reaction.
- Ammoxidation process - US3959337A.
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - EP2602242B1.
- Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-m-xylene. Molecules. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
- Pharmaceutical applications of organofluorine compounds.
- Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. RSC Advances. [Link]
- Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/ γ -Al2O3 Oxide Catalyst.
- Research on deactivation of m-509 ammoxidation catalyst of m-xylene.
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]
- Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. Biotechnology Advances. [Link]
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- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 15. ohsa.mt [ohsa.mt]
Application Notes & Protocols: 4-Fluoroisophthalonitrile in the Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Strategic Role of 4-Fluoroisophthalonitrile Derivatives in Advanced Emitter Synthesis
Thermally Activated Delayed Fluorescence (TADF) represents a paramount mechanism for achieving near-unity internal quantum efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. The molecular design of TADF emitters is centered on minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), thereby facilitating efficient reverse intersystem crossing (rISC). A cornerstone of this design is the donor-acceptor (D-A) architecture, where electron-donating and electron-accepting moieties are strategically arranged to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Within the vast landscape of electron-accepting building blocks, isophthalonitrile derivatives, particularly those featuring fluorine substituents, have emerged as powerful scaffolds. The fluorine atom and the two cyano groups exert strong electron-withdrawing effects, which are crucial for engineering the electronic properties of the resulting TADF molecules. This application note focuses on a key derivative, showcasing the synthesis and photophysical properties of TADF emitters derived from fluorinated isophthalonitriles. We will delve into the synthesis of 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN) , a potent TADF material, and its subsequent light-induced transformation into a novel carbazole-based TADF emitter. This guide is intended for researchers and professionals in materials science and drug development, providing both the theoretical underpinnings and detailed, actionable protocols.
Core Principles: Why Fluorinated Isophthalonitriles?
The efficacy of the this compound scaffold in TADF emitters stems from a combination of electronic and structural factors:
-
Potent Electron-Accepting Core: The two cyano groups on the benzene ring create a powerful electron-deficient core, which is essential for establishing a significant charge-transfer character in the excited state when combined with suitable electron donors.
-
Enhanced Intersystem Crossing: The fluorine substituent further enhances the electron-accepting nature of the core. This strategic placement of a halogen can also influence spin-orbit coupling, a key factor in facilitating intersystem crossing (ISC) and reverse intersystem crossing (rISC) rates.
-
Modulation of Photophysical Properties: The position of the fluorine atom allows for fine-tuning of the LUMO energy level, which in turn influences the emission color and the ΔEST of the final TADF molecule. This tunability is critical for developing emitters across the visible spectrum, especially for challenging blue emitters.
-
Synthetic Versatility: The fluorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the straightforward introduction of various donor units.
Experimental Section: Synthesis and Characterization
This section details the synthesis of a prime example of a TADF emitter derived from a polyfluorinated isophthalonitrile, 3DPAFIPN , and its subsequent photochemical transformation.
Part 1: Synthesis of 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN)
The synthesis of 3DPAFIPN is achieved through a nucleophilic aromatic substitution reaction between a polyfluorinated isophthalonitrile and diphenylamine. The multiple fluorine atoms on the starting material are sequentially replaced by the diphenylamine donor groups.
Reaction Scheme:
Figure 1. Synthesis of 3DPAFIPN.
Materials:
-
2,4,5,6-Tetrafluoroisophthalonitrile
-
Diphenylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Dichloromethane (DCM)
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylamine (3.3 equivalents).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the diphenylamine. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (3.5 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Fluorinated Precursor: Prepare a solution of 2,4,5,6-tetrafluoroisophthalonitrile (1 equivalent) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of methanol to neutralize any unreacted NaH. Pour the mixture into a large volume of water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water and methanol. The crude product can be further purified by column chromatography on silica gel using a hexane/dichloromethane solvent gradient to yield 3DPAFIPN as a yellow solid.
Part 2: Light-Induced Intramolecular Cyclization of 3DPAFIPN
A fascinating property of 3DPAFIPN is its ability to undergo a light-induced intramolecular cyclization to form a carbazole-based derivative, 2,4-bis(diphenylamino)-9-phenyl-9H-carbazole-1,3-dicarbonitrile (2DPAPhCzDCN) , which is also a TADF emitter with distinct photophysical properties.[1][2][3] This transformation highlights the potential for post-synthetic modification of TADF emitters.
Reaction Scheme:
Figure 2. Light-induced cyclization of 3DPAFIPN.
Protocol:
-
Solution Preparation: Prepare a solution of 3DPAFIPN in a suitable solvent such as acetonitrile (MeCN), DMF, or toluene in a photochemically inert reaction vessel (e.g., borosilicate glass). The concentration will depend on the scale of the reaction and the light source.
-
Irradiation: Irradiate the solution with a visible light source, such as a blue LED (e.g., 450 nm), at room temperature. The reaction can be carried out in the presence or absence of oxygen.[1]
-
Monitoring: Monitor the progress of the reaction using techniques such as HPLC-MS or UV-Vis and fluorescence spectroscopy. A blue shift in the emission spectrum is indicative of the formation of the carbazole derivative.[3]
-
Isolation and Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the 2DPAPhCzDCN product.
Photophysical and Electrochemical Properties
The strategic incorporation of the fluorinated isophthalonitrile core and its subsequent modification have a profound impact on the photophysical and electrochemical properties of the resulting TADF emitters.
| Compound | Absorption λmax (nm) | Emission λem (nm) | HOMO (eV) | LUMO (eV) | E(1/1•–) vs SCE (V) | Key Feature |
| 3DPAFIPN | ~390[4] | ~525 (in MeCN)[4] | - | - | -1.53[3] | Potent TADF photocatalyst |
| 2DPAPhCzDCN | Blue-shifted | Blue-shifted | Unaffected | Destabilized | -1.74[3] | Stronger reductant in excited state |
Data compiled from multiple sources.[3][4]
The light-induced conversion of 3DPAFIPN to 2DPAPhCzDCN results in a blue shift in both absorption and emission spectra.[3] This is attributed to the removal of the fluorine substituent and the formation of the more rigid carbazole structure, which leads to a destabilization of the LUMO and a larger HOMO-LUMO gap.[3] Consequently, the carbazole derivative, 2DPAPhCzDCN , is a stronger reducing agent in its excited state compared to the parent 3DPAFIPN .[1][3] Both molecules exhibit TADF properties, making them valuable for applications in photoredox catalysis and potentially as emitters in OLEDs.[1]
Applications and Future Outlook
The use of this compound and its derivatives as building blocks for TADF materials opens up a wide range of applications:
-
OLED Emitters: While much of the reported work on 3DPAFIPN focuses on its photocatalytic applications, its inherent TADF properties make it and its derivatives promising candidates for emitters in OLEDs. The tunability of the emission color through donor substitution and post-synthetic modification is a significant advantage for achieving a full range of colors, including the challenging deep blues.
-
Photoredox Catalysis: As demonstrated with 3DPAFIPN, these materials can act as potent, metal-free photocatalysts for a variety of organic transformations.[4][5][6] Their long-lived excited states and tunable redox potentials are highly desirable for initiating single-electron transfer processes.
-
Sensing and Imaging: The sensitivity of the fluorescence properties of these molecules to their local environment could be exploited for the development of chemical sensors and bio-imaging agents.
The synthetic accessibility and the rich photophysical properties of TADF emitters derived from this compound underscore their importance in the ongoing development of advanced organic electronic materials. Future research will likely focus on expanding the library of donor molecules to achieve a wider range of emission colors and to enhance the stability and efficiency of these emitters in OLED devices.
References
- Mohamadpour, F., et al. (2024). Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a consecutive visible-light-induced electron-transfer pathway. Frontiers in Chemistry, 12, 1361266.
- ResearchGate. Photophysical behavior of 3DPAFIPN and HE under the reaction conditions.
- Bassan, E., et al. (2022). Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations. The Journal of Organic Chemistry, 87(23), 15989–15998.
- Mohamadpour, F., & Amani, A. M. (2024). Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a consecutive visible-light-induced electron-transfer pathway. Frontiers in Chemistry, 12, 1361266.
- Zhang, D., et al. (2015). Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices.
- Calogero, F., et al. (2022). Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations. The Journal of Organic Chemistry, 87(23), 15989-15998.
- Pinosa, E., et al. (2022). Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations. The Journal of Organic Chemistry, 87(23), 15989-15998.
Sources
- 1. Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. Frontiers | Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a consecutive visible-light-induced electron-transfer pathway [frontiersin.org]
- 6. Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives via a consecutive visible-light-induced electron-transfer pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 4-Fluoroisophthalonitrile-Based Monomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Fluorinated Poly(ether nitrile)s
High-performance polymers are critical materials in advanced applications, from aerospace engineering to cutting-edge medical devices and drug delivery systems. Among these, fluorinated aromatic polymers have garnered significant attention due to their exceptional thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of fluorine atoms into the polymer backbone can enhance solubility, flame retardancy, and oxidative stability, making these materials highly sought after.
This document provides a detailed guide to the polymerization of monomers based on 4-Fluoroisophthalonitrile. This monomer is a compelling building block for a class of polymers known as poly(ether nitrile)s. The electron-withdrawing nature of the two nitrile groups, situated meta to each other, activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile and efficient pathway to creating novel polymers with tailored properties.
While direct literature on the polymerization of this compound is emerging, the protocols and principles outlined herein are grounded in the extensive and well-established body of research on the SNAr polymerization of analogous activated fluoro- and nitro-substituted aromatic dinitriles.[1][2][3][4] This guide is intended to provide researchers with a robust foundational methodology to explore the synthesis and characterization of this promising class of polymers.
Part 1: The Chemistry of Polymerization - A Mechanistic Overview
The primary mechanism for the polymerization of this compound is Nucleophilic Aromatic Substitution (SNAr) . This reaction is a two-step addition-elimination process. The causality behind the experimental choices in the following protocols is rooted in facilitating this mechanism.
-
Activation: The fluorine atom on the isophthalonitrile ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the two nitrile (-CN) groups. These groups stabilize the negative charge that develops in the aromatic ring during the reaction.
-
Nucleophilic Attack: The polymerization proceeds by reacting this compound with a di-nucleophile, typically a bisphenol in the presence of a weak base like potassium carbonate (K2CO3). The base deprotonates the hydroxyl groups of the bisphenol to form a much more potent bis-phenoxide nucleophile.[2]
-
Formation of the Meisenheimer Complex: The bis-phenoxide attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of Fluoride: The reaction concludes with the elimination of a fluoride ion (F-), a good leaving group, and the re-aromatization of the ring, resulting in the formation of a stable aryl ether linkage. This process repeats to build the polymer chain.
The choice of bisphenol co-monomer is a critical determinant of the final polymer's properties. Bulky or flexible bisphenols can be used to control properties such as solubility, glass transition temperature (Tg), and mechanical strength.
Caption: The SNAr polymerization mechanism of this compound.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Poly(ether nitrile) via SNAr Polycondensation
This protocol describes a general procedure for the polymerization of this compound with a generic bisphenol, for example, 4,4'-dihydroxybiphenyl.
Materials:
-
This compound (Monomer 1)
-
4,4'-dihydroxybiphenyl (Bisphenol, Monomer 2)
-
Potassium Carbonate (K2CO3), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric Acid (HCl), dilute
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Monomer and Reagent Preparation: Ensure all monomers are of high purity. Dry the bisphenol and potassium carbonate in a vacuum oven at 80-100 °C overnight before use. All glassware should be thoroughly dried.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, and nitrogen inlet. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Charging the Flask: To the flask, add equimolar amounts of this compound and 4,4'-dihydroxybiphenyl. Add a slight excess (e.g., 1.1 equivalents relative to the bisphenol) of anhydrous K2CO3.
-
Solvent Addition: Add anhydrous DMAc (or NMP) to achieve a monomer concentration of approximately 15-20% (w/v). Add toluene as an azeotropic agent (typically ~30% of the DMAc volume).
-
Azeotropic Dehydration: Begin stirring and gently heat the mixture to ~140 °C. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. This step is crucial to remove any residual water, which can interfere with the polymerization by hydrolyzing the monomer or reacting with the phenoxide. Continue this process for 2-4 hours, or until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization.[1] The reaction mixture will become more viscous as the polymer chains grow.
-
Monitoring the Reaction: Maintain the reaction at this temperature for 8-24 hours under a constant nitrogen purge. The progress can be monitored by observing the increase in viscosity.
-
Polymer Isolation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large excess of vigorously stirring methanol. This will cause the polymer to precipitate as a fibrous or powdery solid.
-
Purification:
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts (K2CO3, KF).
-
To ensure complete removal of salts, the polymer can be stirred in a dilute HCl solution for 1-2 hours, followed by repeated washing with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol to remove any residual low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of poly(ether nitrile)s.
Part 3: Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the structure and determine the properties of the synthesized polymer.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the successful polymerization. Key spectral features to look for include:
-
The disappearance of the broad -OH stretch from the bisphenol monomer.
-
The appearance of a strong aryl ether (C-O-C) stretching band around 1240 cm-1.
-
The persistence of the characteristic nitrile (-C≡N) stretching peak around 2230 cm-1.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the formation of the new ether linkage. The spectra will show characteristic shifts for the aromatic protons and carbons in the polymer backbone.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A PDI value between 1.5 and 2.5 is typical for step-growth polymerizations.
Thermal Properties Analysis
High thermal stability is a hallmark of this class of polymers.
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the polymer as a function of temperature. This analysis is used to determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5). For analogous poly(ether nitrile)s, Td5 values are often in the range of 450-550 °C in a nitrogen atmosphere.[3][6]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymer. The Tg is a critical property that defines the upper service temperature of the material. Depending on the backbone structure, Tg values can range from 180 °C to over 250 °C.[6]
Table 1: Expected Properties of this compound-Based Polymers
| Property | Analytical Technique | Expected Outcome / Value Range | Significance |
| Structure | FTIR Spectroscopy | Appearance of C-O-C stretch (~1240 cm⁻¹), persistence of -C≡N stretch (~2230 cm⁻¹). | Confirms formation of ether linkage and retention of nitrile group. |
| Molecular Weight | GPC/SEC | Mn: 15,000 - 50,000 g/mol ; PDI: 1.5 - 2.5 | Indicates successful polymerization to high molecular weight. |
| Glass Transition | DSC | Tg: 180 - 260 °C | Defines the thermal limit for mechanical application. |
| Thermal Stability | TGA | Td5 (5% weight loss): 450 - 550 °C (in N₂) | Demonstrates exceptional stability at high temperatures. |
| Solubility | Visual Inspection | Soluble in aprotic polar solvents (e.g., NMP, DMAc, chloroform).[5] | Facilitates processing and film casting. |
Part 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of a high molecular weight polymer, confirmed by GPC, is the primary indicator of a successful reaction. Furthermore, the spectroscopic and thermal data should be internally consistent:
-
FTIR and NMR should both confirm the formation of the expected chemical structure.
-
A high Tg from DSC and a high decomposition temperature from TGA are corroborating evidence of the formation of a robust, high-performance aromatic polymer.
-
The ability to cast a tough, flexible film from a solution of the dried polymer is a qualitative but important confirmation of the formation of a high molecular weight material rather than brittle, low molecular weight oligomers.
By following these detailed protocols and performing the recommended characterization, researchers can confidently synthesize and validate novel polymers based on this compound for a wide range of applications.
References
- Burchill, P. (1994). On the formation and properties of a high-temperature resin from a bisphthalonitrile.
- Matsuo, S., Murakami, T., & Takasawa, R. (1993). Synthesis and properties of new crystalline poly(arylene ether nitriles). Journal of Polymer Science Part A: Polymer Chemistry, 31(13), 3439–3446.
- Al-Arefi, M. S., et al. (2021). Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups. Polymer Chemistry.
- Al-Masri, M., et al. (2022).
- Fink, J.K. 8-Poly(arylene ether nitrile)s. In High Performance Polymers.
- Wang, H., et al. (2018). A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties.
- Zhang, X., et al. (2019). Phthalonitrile-functionalized poly(ether imide) oligomers derived from phthalazinone-containing dianhydride: facile synthesis, curing and properties.
- Chen, X., et al. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances.
- Chen, X., et al. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crosslinking study of isomeric poly(thioether ether imide)s containing pendant nitrile and terminal phthalonitrile groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 4-Fluoroisophthalonitrile
Introduction: The Strategic Advantage of 4-Fluoroisophthalonitrile in Advanced Polymer Synthesis
In the pursuit of high-performance polymers engineered for extreme environments, the choice of monomer is of paramount importance. This compound (4-FIPN), also known as 4-fluoro-1,3-dicyanobenzene, has emerged as a critical building block for a variety of advanced thermosetting and thermoplastic polymers. Its unique chemical architecture, featuring a fluorine atom activated by two electron-withdrawing nitrile groups at the meta positions, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile provides a versatile platform for the synthesis of polymers with exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.
This document serves as a comprehensive guide for researchers and scientists in the field of polymer chemistry and materials science. It provides not only detailed protocols for the synthesis of high-performance polymers using 4-FIPN but also delves into the underlying chemical principles that govern these transformations. The insights provided herein are grounded in established research and are designed to empower users to not only replicate these methods but also to innovate upon them.
The Chemistry of this compound: A Mechanistic Perspective
The utility of 4-FIPN as a monomer is fundamentally linked to the principles of nucleophilic aromatic substitution. The fluorine atom on the aromatic ring is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the two nitrile (-CN) groups. This electronic arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
The polymerization process typically involves the reaction of 4-FIPN with a bis-nucleophile, such as a bisphenol or a diamine, in the presence of a weak base. The base, commonly potassium carbonate, serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting nucleophile then attacks the carbon atom bearing the fluorine atom on the 4-FIPN molecule, leading to the formation of a Meisenheimer complex intermediate.[1] The subsequent elimination of the fluoride ion restores the aromaticity of the ring and forms a new ether or amine linkage, respectively. This process is repeated to build the polymer chain.
Figure 2: Experimental workflow for the synthesis of poly(ether nitrile) from 4-FIPN.
Properties of Polymers Derived from Phthalonitriles
Polymers synthesized from phthalonitrile-based monomers, including those derived from 4-FIPN and its nitro-analogue, exhibit a range of desirable properties that make them suitable for high-performance applications. [2][3]The table below summarizes typical properties of these polymers.
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | 140 - >400 °C | Defines the upper service temperature for the amorphous polymer. [2][3][4] |
| 5% Weight Loss Temperature (Td5) | 400 - 550 °C | Indicates the onset of thermal decomposition, a measure of thermal stability. [3][5] |
| Tensile Strength | 80 - 120 MPa | A measure of the material's ability to withstand tensile stress. [6] |
| Storage Modulus | > 1 GPa at elevated temperatures | Represents the elastic behavior and stiffness of the material. [3][7] |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Good solubility in the uncured state facilitates processing. [8] |
| Water Absorption | < 3% | Low water uptake is crucial for maintaining properties in humid environments. [6][7] |
Troubleshooting and Expert Insights
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, it could be due to several factors:
-
Impure Monomers: Ensure the purity of 4-FIPN and the bis-nucleophile.
-
Inefficient Dehydration: Residual water can act as a chain terminator. Ensure the azeotropic dehydration step is carried out effectively.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers will limit the polymer chain growth.
-
-
Gelation: Premature gelation can occur at high temperatures or with prolonged reaction times, especially if the monomers have functionalities greater than two. Careful control of the reaction temperature and time is essential.
-
Discoloration: Darkening of the polymer solution during the reaction can indicate side reactions. Maintaining a strict inert atmosphere and using high-purity solvents and reagents can minimize this.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of high-performance polymers. The nucleophilic aromatic substitution polymerization route offers a robust and adaptable method for creating a wide range of materials with tailored properties. By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in this guide, researchers can successfully synthesize and explore novel polymers for demanding applications in aerospace, electronics, and other advanced technology sectors.
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Application Notes and Protocols for Photoredox Catalysis with 4-Fluoroisophthalonitrile Derivatives
Introduction: The Convergence of Light, Fluorine, and Nitriles in Modern Synthesis
Visible-light photoredox catalysis has emerged as a transformative platform in organic synthesis, offering mild and selective methods for bond formation.[1][2][3] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors.[4][5] The strategic incorporation of fluorine atoms and nitrile groups into organic molecules is of paramount importance in the pharmaceutical and agrochemical industries. Fluorine substitution can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7] Aryl nitriles are versatile synthetic intermediates and key structural motifs in many bioactive compounds.[8][9][10]
This guide provides a comprehensive overview of the experimental setup for photoredox reactions involving 4-Fluoroisophthalonitrile and its derivatives. We will delve into the rationale behind the selection of catalysts, reagents, and reaction conditions, and provide detailed protocols for successful execution.
Core Principles of Photoredox Catalysis
Photoredox catalysis is predicated on the ability of a photocatalyst (PC) to absorb visible light and enter an excited state (PC*).[4] This excited state is a more potent oxidant and reductant than the ground state, enabling it to engage in SET with organic substrates. The catalytic cycle can proceed through two primary pathways: oxidative quenching and reductive quenching.
-
Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a substrate (reductant), generating a radical cation and the reduced form of the photocatalyst.
-
Reductive Quenching Cycle: The excited photocatalyst donates an electron to a substrate (oxidant), forming a radical anion and the oxidized form of the photocatalyst.[11]
The choice of quenching cycle is dictated by the redox potentials of the photocatalyst and the substrates.[7]
Experimental Setup and Key Considerations
A successful photoredox reaction requires careful consideration of several key components: the light source, reaction vessel, photocatalyst, solvent, and reagents.
The Light Source: Illuminating the Path to Reactivity
The choice of light source is critical and must be matched to the absorption spectrum of the photocatalyst. Blue light-emitting diodes (LEDs) are the most common choice for many popular photocatalysts due to their narrow emission spectrum, low energy consumption, and minimal heat generation.[12]
Protocol for Light Source Setup:
-
Position the reaction vessel at a consistent and reproducible distance from the light source.
-
Employ a cooling fan to maintain a constant reaction temperature, as excessive heat can lead to side reactions and catalyst degradation.
-
For quantitative and comparative studies, measure the light intensity at the position of the reaction vessel using a photometer.
Reaction Vessels: Containing the Transformation
Standard laboratory glassware, such as Schlenk tubes or vials, is typically suitable. The key is to ensure efficient and uniform irradiation of the reaction mixture. For reactions sensitive to atmospheric oxygen, rigorous degassing is essential.
Degassing: The Importance of an Inert Atmosphere
Oxygen can quench the excited state of the photocatalyst and react with radical intermediates, leading to undesired side products and reduced reaction efficiency. Therefore, reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol for Degassing (Sparging Method):
-
Assemble the reaction vessel with all solid reagents and a stir bar.
-
Seal the vessel with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold through the septum.
-
Subject the vessel to at least three cycles of vacuum followed by backfilling with the inert gas.
-
Introduce degassed solvents via a syringe.
-
Bubble the inert gas through the solution for 15-30 minutes to ensure complete removal of dissolved oxygen.
Reaction Components: A Symphony of Molecules
Photocatalysts: The Conductors of the Reaction
A wide array of photocatalysts are available, with transition metal complexes and organic dyes being the most prevalent.[2][3][13] For reactions involving this compound derivatives, the choice will depend on the specific transformation.
| Photocatalyst | Common Abbreviation | Redox Potential (E½red*) [V vs SCE] | Absorption Max (λmax) [nm] | Key Features |
| Tris(2,2'-bipyridyl)ruthenium(II) | [Ru(bpy)₃]²⁺ | +0.77 | 452 | Well-studied, robust, suitable for a wide range of reactions.[3] |
| Tris(2-phenylpyridine)iridium(III) | fac-[Ir(ppy)₃] | +1.21 | 375, 465 | Highly reducing excited state, efficient for reductive processes.[3][11] |
| Eosin Y | - | -0.80 | 518 | Inexpensive organic dye, often used in oxidative reactions.[13] |
Note: Redox potentials can vary with solvent and conditions.
Solvents: The Reaction Medium
The solvent should be chosen based on its ability to dissolve all reaction components and its inertness under the reaction conditions. Common choices for photoredox catalysis include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is crucial to use anhydrous and degassed solvents.
Substrates and Reagents: The Building Blocks
This compound serves as a key building block. The other reagents will depend on the desired transformation (e.g., alkylation, amination, etc.). Sacrificial electron donors (e.g., tertiary amines) or acceptors may be required depending on the catalytic cycle.[13]
Illustrative Protocol: C-H Alkylation of an Arene with a this compound Derivative
This hypothetical protocol illustrates the general procedure for a photoredox-mediated C-H functionalization.
Reaction Scheme:
A representative C-H alkylation reaction.
Step-by-Step Protocol:
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound derivative (1.0 equiv.), the arene (2.0 equiv.), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂; 1-2 mol%).
-
Degassing: Seal the tube with a rubber septum and perform three cycles of vacuum/backfill with nitrogen gas.
-
Solvent and Reagent Addition: Add degassed acetonitrile (to achieve a 0.1 M concentration of the limiting reagent) via syringe. Then, add the alkylating agent (1.5 equiv.) via syringe.
-
Final Degassing: Bubble nitrogen through the reaction mixture for 15 minutes.
-
Irradiation: Place the Schlenk tube in front of a blue LED light source and begin stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Techniques for Monitoring and Characterization
¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry
¹⁹F NMR is an indispensable tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[14][15][16] It allows for the direct observation of the disappearance of the starting material and the appearance of fluorinated products.[14][16]
Mass Spectrometry (MS): Identifying Products
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the desired products.
Chromatography: Separation and Quantification
Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate reaction components and quantify yields.
Safety Precautions
-
Nitrile Toxicity: Nitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin.[17] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Light Safety: Avoid direct eye exposure to high-intensity light sources.
-
Solvent Hazards: Handle flammable organic solvents with care and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inefficient degassing | Improve the degassing procedure; check for leaks in the system. |
| Incorrect light source | Ensure the emission spectrum of the light source overlaps with the photocatalyst's absorption. | |
| Catalyst decomposition | Use fresh catalyst; ensure the reaction temperature is controlled. | |
| Formation of Side Products | Presence of oxygen | Rigorously exclude oxygen from the reaction. |
| Over-irradiation | Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
Photoredox catalysis provides a powerful and versatile platform for the functionalization of this compound derivatives. By carefully selecting the reaction components and meticulously controlling the experimental setup, researchers can unlock novel chemical transformations relevant to drug discovery and materials science. This guide serves as a foundational resource for scientists venturing into this exciting field.
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- Whiting, Q. T., Bhat, A. P., Klunder, K. J., Pomerantz, W. C. K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10833–10844. [Link]
- Chen, K., & Ritter, T. (2019). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.
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The Strategic Integration of 4-Fluoroisophthalonitrile in Advanced Electronic Materials: Application Notes and Protocols
Introduction: The Unseen Architect of Performance in Modern Electronics
In the relentless pursuit of next-generation electronic materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a pivotal design strategy. 4-Fluoroisophthalonitrile, a seemingly niche monomer, stands as a testament to this approach, offering a unique combination of properties that address critical challenges in the development of high-performance polymers for electronic applications. Its inherent thermal stability, exceptional dielectric properties, and the advantageous electronic effects of the fluorine substituent make it a cornerstone for innovation in fields ranging from aerospace composites to cutting-edge organic electronics.
This technical guide delves into the multifaceted applications of this compound in electronic materials. We will move beyond a mere recitation of facts to provide a causal understanding of why this molecule is chosen, how it is transformed into functional polymers, and the detailed protocols for its application. This document is intended for researchers, materials scientists, and professionals in drug development who seek to leverage the unique attributes of fluorinated aromatics in their work.
The Foundational Advantage: Why this compound?
The efficacy of this compound in electronic materials stems from the synergistic interplay of the isophthalonitrile backbone and the strategically placed fluorine atom. The nitrile groups are precursors to highly cross-linked, thermally robust phthalocyanine and triazine networks upon curing, forming the basis of high-performance phthalonitrile resins.[1][2]
The introduction of a fluorine atom imparts several key advantages:
-
Enhanced Thermal and Oxidative Stability: The high bond energy of the C-F bond contributes to the overall thermal and oxidative stability of the resulting polymers.[3]
-
Low Dielectric Constant and Loss: Fluorine's high electronegativity and low polarizability lead to a reduction in the dielectric constant and dielectric loss of the polymer matrix, a critical requirement for high-frequency electronic applications and advanced packaging materials.[4][5][6]
-
Improved Processability: The fluorine substituent can influence the melting point and viscosity of the monomer and prepolymers, often leading to a wider processing window compared to their non-fluorinated counterparts.[2][7]
-
Favorable Electronic Properties: In the context of organic semiconductors, fluorine substitution can lower the HOMO and LUMO energy levels, facilitating electron injection and improving air stability.[3]
These fundamental attributes position this compound as a versatile building block for a range of electronic materials, which we will explore in the subsequent sections.
Application I: High-Performance Dielectric Materials for Electronic Packaging
The demand for insulating materials with low dielectric constants, low loss, and high thermal stability is a driving force in the miniaturization and increased operating frequencies of electronic devices. Phthalonitrile resins derived from this compound are exemplary candidates for these applications.[1][5][6]
Scientific Underpinnings
The low dielectric constant of fluorinated phthalonitrile resins arises from the reduced polarizability of the C-F bond compared to a C-H bond and the increase in free volume within the polymer matrix. Upon curing, the nitrile groups undergo a cyclotrimerization reaction to form a densely cross-linked network of triazine rings and phthalocyanine structures. This rigid, aromatic network is responsible for the exceptional thermal stability, with degradation temperatures often exceeding 450 °C.[5][6]
Experimental Protocol: Synthesis and Curing of a this compound-Based Resin
This protocol outlines the synthesis of a bisphenol A-based phthalonitrile monomer end-capped with this compound and its subsequent thermal curing.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)
Procedure:
-
Monomer Synthesis (Nucleophilic Aromatic Substitution): a. To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add bisphenol A, an excess of this compound, and anhydrous DMF. b. Add finely ground anhydrous K₂CO₃ as the catalyst. c. Add toluene as an azeotropic solvent to remove water generated during the reaction. d. Heat the reaction mixture to reflux (typically 140-150 °C) under a nitrogen atmosphere with vigorous stirring. e. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. Once the reaction is complete, cool the mixture to room temperature. g. Precipitate the product by pouring the reaction mixture into a stirred solution of methanol and water. h. Filter the precipitate, wash thoroughly with deionized water and methanol to remove unreacted starting materials and salts. i. Dry the resulting fluorinated phthalonitrile monomer under vacuum at 80 °C.
-
Resin Formulation and Curing: a. Thoroughly mix the synthesized fluorinated phthalonitrile monomer with a catalytic amount of a curing agent (e.g., 2-5 wt% DDS). b. Degas the mixture in a vacuum oven at a temperature above the monomer's melting point to remove any trapped air or volatiles. c. Pour the molten resin into a preheated mold. d. Cure the resin in a programmable oven using a multi-step curing cycle. A typical cycle might be: 200 °C for 2 hours, 250 °C for 2 hours, 300 °C for 2 hours, and a final post-cure at 350 °C for 4 hours.[8][9] The exact curing profile should be optimized based on differential scanning calorimetry (DSC) analysis of the resin formulation.[7][10]
Characterization of the Cured Resin
| Property | Typical Values for Fluorinated Phthalonitrile Resins | Test Method |
| Dielectric Constant (10 GHz) | 2.3 - 2.8 | Vector Network Analyzer |
| Dielectric Loss (10 GHz) | < 0.005 | Vector Network Analyzer |
| Glass Transition Temperature (Tg) | > 400 °C | Dynamic Mechanical Analysis (DMA) |
| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ | Thermogravimetric Analysis (TGA) |
Logical Workflow for Resin Development
Caption: Workflow for developing a this compound-based dielectric resin.
Application II: Organic Field-Effect Transistors (OFETs) - The Role of Fluorination in Charge Transport
While the primary application of this compound is in thermosetting resins, the principles of fluorine incorporation are highly relevant to the design of organic semiconductors for OFETs.[11] Fluorinated polymers can serve as both the active semiconductor layer and the gate dielectric in OFETs.[3]
Scientific Rationale
For the active layer, fluorination can enhance charge carrier mobility and improve the material's stability in air.[3] The electron-withdrawing nature of fluorine lowers the LUMO and HOMO energy levels, which can facilitate electron injection from common electrodes and increase resistance to oxidation.[3] As a gate dielectric, fluorinated polymers offer low leakage currents and a hydrophobic surface that can promote favorable ordering of the overlying semiconductor layer.[3]
Protocol: Fabrication of a Solution-Processed OFET with a Fluorinated Polymer Dielectric
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-processable organic semiconductor and a hypothetical cross-linkable fluorinated polymer dielectric derived from a this compound-containing co-monomer.
Materials:
-
Heavily doped silicon wafer with a 300 nm thermal oxide layer (serves as the gate electrode and initial dielectric)
-
Fluorinated polymer dielectric precursor solution (a copolymer containing this compound-derived units with cross-linkable groups)
-
Organic semiconductor solution (e.g., TIPS-pentacene in an appropriate solvent)
-
Gold (Au) for source and drain electrodes
-
Solvents for cleaning (acetone, isopropanol)
-
Photoresist and developer for patterning (if required)
Procedure:
-
Substrate Preparation: a. Clean the Si/SiO₂ wafer by sonicating in acetone and then isopropanol for 15 minutes each. b. Dry the substrate with a stream of nitrogen and then bake at 120 °C for 20 minutes to remove any residual moisture.
-
Fluorinated Dielectric Deposition: a. Spin-coat the fluorinated polymer dielectric precursor solution onto the SiO₂ surface. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 20-50 nm). b. Cross-link the dielectric layer by baking on a hotplate at the appropriate temperature (e.g., 150-200 °C) for the specified time. This step is crucial for rendering the dielectric insoluble in the solvent used for the semiconductor deposition.
-
Organic Semiconductor Deposition: a. Deposit the organic semiconductor layer onto the fluorinated dielectric. For a solution-processable material like TIPS-pentacene, this can be done by spin-coating, drop-casting, or blade-coating.[12][13] b. Anneal the semiconductor film at a temperature optimized to promote crystalline growth and improve charge transport (e.g., 60-80 °C).
-
Electrode Deposition: a. Define the source and drain electrodes using a shadow mask. b. Thermally evaporate a thin layer of gold (typically 50 nm) through the shadow mask to form the source and drain contacts.
-
Device Characterization: a. Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station. b. Measure the output and transfer characteristics to determine key parameters such as field-effect mobility, on/off ratio, and threshold voltage.
OFET Fabrication and Characterization Pathway
Caption: Process flow for fabricating and testing a solution-processed OFET.
Future Outlook: this compound in Thermally Activated Delayed Fluorescence (TADF) Emitters
The isophthalonitrile core is a known acceptor unit in the design of emitters for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs).[14][15] The strong electron-withdrawing nature of the nitrile groups helps to create a charge-transfer excited state, which is essential for achieving a small singlet-triplet energy gap (ΔE_ST) – a prerequisite for efficient TADF.[16]
The incorporation of fluorine into the isophthalonitrile moiety can further enhance the performance of TADF emitters by:
-
Fine-tuning Electronic Properties: The fluorine atom can modulate the energy levels of the molecule, allowing for precise control over the emission color and charge-trapping properties.[17]
-
Improving Photoluminescence Quantum Yield (PLQY): Fluorination can suppress non-radiative decay pathways, leading to higher emission efficiencies.
-
Enhancing Device Stability: The increased stability of fluorinated compounds can contribute to longer operational lifetimes for OLEDs.[17]
While specific protocols for TADF emitters based on this compound are still emerging in the literature, the synthetic principles for creating donor-acceptor molecules are well-established. A typical approach would involve the nucleophilic substitution of the fluorine atom on this compound with a suitable electron-donating group, such as a carbazole or acridine derivative. The resulting compound would then be purified and co-evaporated with a host material in a vacuum chamber to fabricate an OLED device.[18][19]
Conclusion
This compound is far more than a simple fluorinated monomer; it is a strategic component for engineering high-performance electronic materials. Its contributions to enhancing thermal stability, lowering the dielectric constant, and favorably modifying electronic properties are critical for advancing applications in electronic packaging, organic transistors, and potentially next-generation OLEDs. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and developers to innovate and create the next wave of advanced electronic devices.
References
- Preparation of fluorinated epoxy‐phthalonitrile resins with excellent thermal stability and low dielectric constant. (n.d.). ResearchGate.
- Highly stable fluorine-rich polymer treated dielectric surface for the preparation of solution-processed organic field-effect transistors. (2015). Journal of Materials Chemistry C.
- Rational Design of Fluorinated Phthalonitrile/Hollow Glass Microsphere Composite with Low Dielectric Constant and Excellent Heat Resistance for Microelectronic Packaging. (2022). National Institutes of Health.
- Rational Design of Fluorinated Phthalonitrile/Hollow Glass Microsphere Composite with Low Dielectric Constant and Excellent Heat Resistance for Microelectronic Packaging. (2022). ResearchGate.
- An overview of high-performance phthalonitrile resins: fabrication and electronic applications. (2022). Journal of Materials Chemistry C.
- Polymers for organic field effect transistors. (n.d.). Fraunhofer-Gesellschaft.
- Efficient Phosphorescent OLEDS Based on Vacuum Deposition Technology. (2015). Zede Journal.
- Vacuum-Depositable Fluorinated Photoresist toward Organic Light-Emitting Diode (OLED) Patterning. (2023). Figshare.
- TADF emitters for highly-efficient OLEDs (Kyushu Uni). (2015). YouTube.
- Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. (2018). ResearchGate.
- Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. (2024). National Institutes of Health.
- Flexible organic field-effect transistors-based biosensors: progress and perspectives. (2023). National Institutes of Health.
- Fabrication of All-Polymer Organic Phototransistors Utilizing Oriented P3HT Thin Films Prepared by Unidirectional Floating Film. (2023). IEEE.
- Method of manufacturing surface-modified polymer film and method of fabricating organic electronic device comprising the same. (2019). Google Patents.
- Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. (2022). Semantic Scholar.
- Thermally Activated Delayed Fluorescence (TADF). (n.d.). SCM.
- Polyether ether ketone (PEEK): Characteristics, Features, and Process. (2022). Xometry.
- Recent progress in multi-resonance thermally activated delayed fluorescence emitters with an efficient reverse intersystem crossing process. (2023). Chemical Communications.
- Simultaneous enhancement of thermal and dielectric properties of phthalonitrile resin via an organic-inorganic hybrid approach. (2024). OUCI.
- Phthalonitrile-based resin for advanced composite materials: Curing behavior studies. (2023). ResearchGate.
- Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. (2018). RSC Publishing.
- Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. (2024). National Institutes of Health.
- High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. (2024). ResearchGate.
- High efficiency and extremely low roll-off solution- and vacuum-processed OLEDs based on isophthalonitrile blue TADF emitter. (2021). ResearchGate.
- Influence of Polyether Ether Ketone (PEEK) Viscosity on Interlayer Shear Strength in Screw Extrusion Additive Manufacturing. (2024). ResearchGate.
- Self-curing triphenol A-based phthalonitrile resin precursor acts as a flexibilizer and curing agent for phthalonitrile resin. (2021). Semantic Scholar.
- Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. (2022). MDPI.
- PREPARATION AND CHARACTERISATION OF POLYMER FILMS FOR THE RELEASE OF METRONIDAZOLE. (n.d.). UCL Discovery.
- advanced phthalonitrile resin systems for vacuum processing. (n.d.). SAMPE Digital Library.
- Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalonitrile-cored star-shaped polymer. (2022). Materials Advances.
- Organic light-emitting diode (OLED) technology. (2006). SciSpace.
- Polyetheretherketone (PEEK) for medical applications. (2016). PubMed.
- Surface modification of polyether ether ketone (PEEK) films for flexible printed circuit boards. (2018). ResearchGate.
- Preparation and Characterization of Fenthion Surface Molecularly Imprinted Polymers. (2016). Journal of Nuclear Agricultural Sciences.
- Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. (2022). MDPI.
- Phosphole-based π-conjugated electroluminescent materials for OLEDs. (2010). ResearchGate.
- Preparation and characterization of molecularly imprinted polymers for the selective separation of 2,4-dichlorophenoxyacetic acid. (2017). OUCI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoroisophthalonitrile
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing the synthesis of 4-Fluoroisophthalonitrile. As Senior Application Scientists, we have compiled this information to address common challenges and improve your experimental outcomes. Our approach is grounded in established chemical principles and practical experience in the field of fluorine chemistry.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key building block in many pharmaceutical and materials science applications, typically involves the introduction of two nitrile groups onto a fluorinated benzene ring. While several synthetic routes are conceivable, a common and logical approach is through a double Sandmeyer reaction starting from a suitable diaminofluorobenzene precursor. This method offers versatility and relies on well-understood reaction mechanisms.
An alternative strategy involves the nucleophilic aromatic substitution on a precursor already containing the dinitrile moiety. The choice of starting material and synthetic route will ultimately depend on precursor availability, cost, and the specific requirements of your research.
This guide will focus primarily on the double Sandmeyer approach due to its prevalence and the common issues encountered.
II. The Double Sandmeyer Reaction: A Step-by-Step Protocol and Key Considerations
The double Sandmeyer reaction for the synthesis of this compound involves two main stages: the diazotization of a diamine precursor, followed by cyanation.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound via a double Sandmeyer reaction.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation | 1. Incomplete Diazotization: The diazonium salt is the key intermediate. Incomplete formation will directly impact your yield.[1] 2. Decomposition of Diazonium Salt: Diazonium salts are often unstable at elevated temperatures.[1] 3. Inactive Copper(I) Cyanide: The copper(I) catalyst is crucial for the Sandmeyer reaction. Oxidation to copper(II) will render it inactive.[2][3] | 1. Optimize Diazotization: Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure adequate acidity (e.g., with concentrated HCl). The slow, dropwise addition of the sodium nitrite solution is critical to prevent localized overheating and side reactions. 2. Maintain Low Temperature: Keep the diazonium salt solution cold throughout its preparation and use. Proceed to the cyanation step immediately after the diazotization is complete. 3. Use Fresh or Purified CuCN: Use freshly prepared or commercially available high-purity copper(I) cyanide. If you suspect oxidation, you can wash the CuCN with a dilute acid solution, followed by water and a suitable solvent, and then dry it under vacuum before use. |
| Formation of a Dark, Tarry Substance | 1. Side Reactions of the Diazonium Salt: Uncontrolled decomposition or reaction with other species in the reaction mixture can lead to polymerization and tar formation. 2. Excessive Heat During Cyanation: The Sandmeyer reaction can be exothermic. A rapid temperature increase can promote side reactions.[2] | 1. Control Reaction Conditions: As mentioned above, strict temperature control during diazotization is paramount. Ensure efficient stirring to maintain a homogenous reaction mixture. 2. Slow Addition and Cooling: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution while maintaining the temperature of the cyanation reaction mixture. Use an ice bath to dissipate any heat generated. |
| Presence of Impurities in the Final Product | 1. Incomplete Reaction: Unreacted starting material or mono-cyanated intermediates. 2. Hydrolysis of Nitrile Groups: If the workup is too harsh (e.g., strongly acidic or basic conditions at high temperatures), the nitrile groups can be hydrolyzed to amides or carboxylic acids. 3. Formation of Phenolic Byproducts: The diazonium group can be displaced by water to form a phenol, especially if the reaction is not carried out under anhydrous conditions or if the temperature is too high.[2] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Adjust reaction time and temperature as needed. 2. Mild Workup Conditions: Use a neutral or slightly acidic aqueous workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 3. Control Reaction Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Aqueous Phase: This can be an issue if the product has some polarity. 2. Emulsion Formation During Extraction: The presence of byproducts can sometimes lead to the formation of stable emulsions during the workup. | 1. Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product. Salting out the aqueous layer by adding a saturated brine solution can also help to drive the product into the organic phase. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be an effective method for separating the layers. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A common and logical starting material is 4-fluoro-1,3-phenylenediamine (1-Fluoro-2,4-diaminobenzene). This allows for the simultaneous diazotization of both amino groups, followed by the double Sandmeyer cyanation. Other precursors, such as those with one amino group and another functional group that can be converted to a nitrile, are also possible but may involve more synthetic steps.
Q2: How critical is the temperature control during the diazotization step?
Temperature control is arguably the most critical parameter in a diazotization reaction.[1] Aromatic diazonium salts are notoriously unstable and can decompose rapidly at temperatures above 5-10 °C. This decomposition not only lowers the yield of the desired product but can also lead to the formation of a complex mixture of byproducts, making purification difficult. Always use an ice/salt bath to maintain the temperature between 0 and 5 °C.
Q3: My Sandmeyer reaction is sluggish. What can I do to improve the reaction rate?
If the reaction is slow, first ensure that your copper(I) cyanide is active. If the catalyst is not the issue, a slight and carefully controlled increase in temperature (e.g., to room temperature or slightly above) after the addition of the diazonium salt is complete can sometimes increase the reaction rate. However, this should be done with caution, as it can also increase the rate of side reactions. Monitoring the reaction by TLC or HPLC is crucial when making such adjustments.
Q4: What are the expected side products in this synthesis?
Common side products can include:
-
Mono-cyanated product: Where only one of the diazonium groups has been replaced by a nitrile.
-
Phenolic impurities: Formed by the reaction of the diazonium salt with water.[2]
-
Azo compounds: Formed by the coupling of the diazonium salt with other aromatic species in the reaction mixture.
-
Halogenated byproducts: If the acid used for diazotization (e.g., HCl) acts as a nucleophile in a competing Sandmeyer-type reaction.
Q5: What is the best method for purifying the final product?
The purification method will depend on the nature of the impurities.
-
Column chromatography on silica gel is often the most effective method for separating the desired product from closely related impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point.
-
Recrystallization can be an excellent method for obtaining highly pure material if a suitable solvent can be found. The choice of solvent will depend on the solubility of the product and impurities.
-
Acid-base extraction can be used to remove acidic or basic impurities during the workup.
Q6: Are there any safety precautions I should be aware of?
Yes, several safety precautions are essential:
-
Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ in solution.
-
Cyanide salts (CuCN, KCN) are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Strong acids (e.g., HCl) are corrosive and should be handled with care.
V. References
-
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147–3175. [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. (1998). Journal of Chemical Research, Synopses, (5), 242–243.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of 4-Fluoroisophthalonitrile
Welcome to the technical support resource for the purification of 4-Fluoroisophthalonitrile (FIPN). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid crystal upon cooling. This happens because the solution becomes supersaturated at a temperature above the compound's melting point (which can be depressed by impurities). This compound has a reported melting point in the range of 93-96°C[1]. If significant impurities are present, this melting point can be lowered into the temperature range of your cooling solvent, causing it to separate as a liquid.
Causality & Solution Protocol:
-
Re-heat the Solution: Place the flask back on the heat source to redissolve the oil.
-
Add More Solvent: The most common cause is using the minimum amount of a solvent in which the compound is highly soluble. Add a small amount (1-5% of the total volume) of the same hot solvent to the mixture. This slightly decreases the saturation temperature, often below the depressed melting point of your compound.[2][3]
-
If Using a Mixed-Solvent System: If you are using a solvent pair (e.g., Ethanol/Water), add more of the "good" solvent (the one in which FIPN is more soluble, like ethanol) until the oil redissolves completely.[2]
-
Ensure Slow Cooling: Rapid cooling encourages oiling. Allow the flask to cool to room temperature slowly on the benchtop, insulated by placing it on a cork ring or paper towels, before moving it to an ice bath.[3][4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Workflow: Troubleshooting "Oiling Out"
Caption: Decision workflow for resolving "oiling out" during recrystallization.
Q2: I am getting a very poor yield after recrystallizing my this compound. What are the likely causes and how can I improve it?
A2: Low yield is a common problem in recrystallization and can stem from several factors. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.
Potential Causes & Optimization Strategies:
-
Using Too Much Solvent: The most frequent error is adding too much hot solvent to dissolve the crude product. While this ensures complete dissolution, it also keeps a significant amount of your product dissolved in the cold mother liquor.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[4]
-
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product loss can occur on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the filtration. Add a small excess of hot solvent (~2-5%) before filtering to ensure the compound remains in solution.[3]
-
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.
| Solvent Screening Test | Observation | Interpretation |
| Add ~1 mL solvent to ~50 mg FIPN at room temp. | Solid dissolves completely. | Poor Solvent: Too soluble when cold. Discard. |
| Add ~1 mL solvent to ~50 mg FIPN at room temp. | Solid is insoluble. | Potential Candidate: Proceed to next step. |
| Heat the insoluble mixture to the solvent's boiling point. | Solid remains insoluble. | Poor Solvent: Not soluble enough when hot. Discard. |
| Heat the insoluble mixture to the solvent's boiling point. | Solid dissolves completely. | Good Candidate: Cool to see if pure crystals form. |
| Cool the hot solution to room temp, then in ice. | Abundant, fine crystals form. | Excellent Choice: This solvent provides a good differential solubility. |
Table 1: A structured approach to selecting an optimal recrystallization solvent.
Column Chromatography Issues
Q3: My this compound is streaking badly on the TLC plate, making it impossible to choose a solvent system for column chromatography. What should I do?
A3: Streaking on a TLC plate is typically caused by overloading the sample, high sample polarity causing strong interaction with the silica, or the presence of acidic/basic impurities.
Causality & Solution Protocol:
-
Dilute Your Sample: The most common cause is applying too much sample.[7] Prepare a more dilute solution of your crude product for spotting.
-
Check for Acidity/Basicity: this compound itself is neutral, but impurities from the synthesis could be acidic or basic. These can interact strongly with the slightly acidic silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For acidic impurities, add ~0.5% acetic acid. For basic impurities, add ~0.5% triethylamine to the solvent system.[7] This neutralizes active sites on the silica and improves spot shape.
-
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, the compound may be interacting too strongly with silica.
-
Solution: Try a different stationary phase for your TLC plate, such as alumina, to see if the spot shape improves.[8]
-
Q4: My compound appears to be decomposing on the silica gel column. The collected fractions are impure or show no product at all. How can I purify it?
A4: While this compound is generally stable, some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during the lengthy exposure of column chromatography.[8]
Causality & Solution Protocol:
-
Confirm Instability: First, confirm that the compound is indeed unstable on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or a streak from the baseline, your compound is likely decomposing.
-
Deactivate the Silica: You can reduce the acidity of the silica gel.
-
Method: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% triethylamine or ammonia. Swirl thoroughly and then pack the column as usual. This will neutralize the acidic sites.[8]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.
-
Florisil® or Alumina: Both are good alternatives for compounds that are sensitive to silica. Alumina is available in neutral, basic, or acidic grades; neutral or basic would be appropriate here.[8]
-
-
Consider an Alternative Purification Method: If chromatography is proving destructive, another method may be necessary.
-
Recrystallization: If the impurities have different solubility profiles, this is often the best alternative for a solid compound.
-
Sublimation: For volatile solids, vacuum sublimation can be an excellent, solvent-free purification method.
-
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q: What are the most common types of impurities found in crude this compound?
A: Impurities in any synthesized compound typically fall into several categories[9]:
-
Starting Materials: Unreacted starting materials from the synthesis, such as 4,5-dichlorophthalonitrile if prepared via halogen exchange.[10]
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Compounds formed from side reactions occurring during the synthesis.
-
Residual Solvents: Solvents used in the reaction or initial workup that were not fully removed (e.g., DMF, toluene).[9]
-
Degradation Products: Impurities formed by the breakdown of the product during synthesis or storage.[9]
Impurity profiling via techniques like LC-MS or GC-MS is the most definitive way to identify the specific impurities in your batch.
Q: How should I prepare my crude sample for loading onto a silica gel column?
A: Proper sample loading is critical for a good separation. You have two main options: wet loading and dry loading.
-
Wet Loading: This is suitable for samples that are readily soluble in the column eluent.
-
Protocol: Dissolve your crude sample in the absolute minimum amount of the eluent (or a slightly more polar solvent if necessary, but this is risky).[11] Using a pipette, carefully apply the concentrated solution to the top of the packed column. Allow it to absorb fully into the silica before adding the rest of your eluent.[11]
-
-
Dry Loading: This is the preferred method, especially for samples that are not very soluble in the starting eluent. It generally results in sharper bands and better separation.
-
Protocol: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 2-3 times the mass of your crude product).[11] Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.[11]
-
Q: What are the essential safety precautions when handling this compound?
A: According to safety data sheets, this compound is a hazardous substance. It is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.[14]
References
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Solvent Choice. University of York, Department of Chemistry. [Link]
- Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Several Problems of Flash Column Chrom
- Experiment : Recrystallization – Part I: Solvent Selectionn. Stony Brook University, Science Learning Center. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- This compound: Chemical Industry Insight and Buying Guide. OKCHEM. [Link]
- Chromatography Troubleshooting. Teledyne ISCO (YouTube). [Link]
- 4,5,6-trichloro-2-fluoroisophthalonitrile. ChemSynthesis. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- SAFETY DATA SHEET - Tetrafluoroisophthalonitrile. Thermo Fisher Scientific. [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
- Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Massachusetts Lowell. [Link]
- SAFETY D
- 5-Fluoroisophthalonitrile.
- 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile.
- Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
- Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
- Multi-Gram Scale Synthesis and Characterization of Mometasone Furo
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Technical Support Center: Synthesis of 4-Fluoroisophthalonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Fluoroisophthalonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common byproducts and challenges encountered during its synthesis. Our approach is rooted in established reaction mechanisms and practical, field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the unique properties conferred by the fluorine atom and the reactive nitrile groups. Its synthesis, while achievable through several routes, is often accompanied by the formation of specific byproducts that can complicate purification and reduce yields. This guide will focus on the two most common synthetic strategies: the Balz-Schiemann reaction starting from 4-aminoisophthalonitrile, and nucleophilic aromatic substitution (SNAr) on an activated isophthalonitrile derivative.
Part 1: Troubleshooting Byproducts in the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and effective method for introducing fluorine into an aromatic ring, proceeding via a diazonium salt intermediate.[1][2] The typical starting material for the synthesis of this compound via this route is 4-aminoisophthalonitrile.
Reaction Pathway and Key Byproduct Formation
The reaction proceeds in two main stages: diazotization of the primary amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.
Caption: Balz-Schiemann reaction pathway for this compound synthesis and major byproduct formation.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yields are consistently low, and I observe a significant amount of a polar, water-soluble byproduct. What is it and how can I prevent it?
A1: This is a classic issue in Balz-Schiemann reactions and is most likely due to the formation of 4-hydroxyisophthalonitrile .
-
Causality: The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by water present in the reaction medium. This leads to the undesired substitution of the diazonium group with a hydroxyl group, especially if the decomposition step is slow or requires high temperatures.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction. While the diazotization is typically performed in an aqueous medium, minimizing excess water is crucial.
-
Temperature Control: Perform the diazotization at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Efficient Decomposition: The decomposition of the diazonium tetrafluoroborate should be conducted carefully. Thermal decomposition in a non-polar, high-boiling solvent can be effective.[2] Some literature also suggests photochemical decomposition as a milder alternative.
-
Alternative Fluoride Sources: While tetrafluoroborate is standard, using hexafluorophosphates (PF
6⁻) or hexafluoroantimonates (SbF6⁻) can sometimes lead to cleaner reactions and improved yields by altering the properties of the diazonium salt.[1]
-
Q2: I have isolated a non-polar byproduct that lacks a fluorine atom. What could this be?
A2: This byproduct is likely isophthalonitrile , resulting from a deamination reaction.
-
Causality: This can occur through a radical-mediated pathway where the diazonium group is replaced by a hydrogen atom. This is often promoted by certain solvents or impurities that can act as hydrogen atom donors.
-
Troubleshooting Protocol:
-
Solvent Choice: Select solvents that are less prone to radical abstraction. Aprotic solvents are generally preferred for the decomposition step.
-
Reagent Purity: Ensure the purity of all reagents, as trace metals or other impurities can initiate radical side reactions.
-
Q3: My final product is difficult to purify, showing multiple minor spots on TLC. What are the likely minor byproducts?
A3: Besides the major byproducts mentioned above, several minor impurities can arise:
-
Azo Coupling Products: The highly reactive diazonium salt can couple with the starting 4-aminoisophthalonitrile or other electron-rich aromatic species present in the reaction mixture, leading to colored azo compounds. To mitigate this, ensure slow addition of the nitrite source during diazotization to avoid a buildup of the diazonium salt.
-
Tar Formation: Overheating during the decomposition step can lead to the formation of complex, tarry materials that are difficult to characterize and remove.[3] Careful temperature control and monitoring of the reaction progress are essential.
| Byproduct | Formation Pathway | Mitigation Strategy |
| 4-Hydroxyisophthalonitrile | Hydrolysis of diazonium salt | Anhydrous conditions, low temperature, efficient decomposition |
| Isophthalonitrile | Reductive deamination | Appropriate solvent choice, high-purity reagents |
| Azo Compounds | Azo coupling | Slow addition of diazotizing agent |
| Tarry materials | Thermal decomposition | Careful temperature control |
Part 2: Troubleshooting Byproducts in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing nucleophiles, including fluoride, onto an activated aromatic ring.[4][5] For the synthesis of this compound, a common precursor is 4-chloroisophthalonitrile or 4-nitroisophthalonitrile, with fluoride ions (e.g., from KF or CsF) acting as the nucleophile.
Reaction Pathway and Key Byproduct Formation
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The presence of two electron-withdrawing nitrile groups on the isophthalonitrile ring facilitates this reaction.
Caption: SNAr pathway for this compound synthesis and common byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is very slow and I have a large amount of unreacted starting material. How can I improve the conversion?
A1: Incomplete conversion is a common challenge in SNAr reactions and is often related to the reaction conditions.
-
Causality: The reactivity in S
NAr is highly dependent on the leaving group, the solvent, the temperature, and the nature of the fluoride source. -
Troubleshooting Protocol:
-
Fluoride Source: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) due to its higher solubility in organic solvents. Spray-dried KF can also be more effective than standard KF.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or sulfolane is essential to solvate the cation of the fluoride salt and leave a "naked" and more nucleophilic fluoride anion. Ensure the solvent is anhydrous.
-
Temperature: Higher temperatures will increase the reaction rate. However, be mindful of potential decomposition of the solvent or product at very high temperatures. A typical temperature range is 150-220 °C.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, can significantly accelerate the reaction by improving the solubility and availability of the fluoride ion in the organic phase.
-
Q2: I'm observing byproducts that are more polar than my product and starting material. What are they?
A2: These are likely hydrolysis products of the nitrile groups.
-
Causality: The combination of high temperatures and the presence of trace amounts of water can lead to the hydrolysis of one or both nitrile groups to form amides (e.g., 4-fluoro-3-cyanobenzamide) or carboxylic acids (e.g., 4-fluoro-3-cyanobenzoic acid).
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: This is the most critical factor. Dry your fluoride salt by heating under vacuum before use. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for side reactions to occur. Monitor the reaction progress by TLC or GC/LC-MS and work it up as soon as the starting material is consumed.
-
Q3: Can the position of the fluorine be an issue? Are there other isomeric byproducts?
A3: In the case of this compound synthesis from a 4-substituted precursor, the formation of other positional isomers is not expected due to the defined regiochemistry of the starting material. However, if the synthesis starts from a precursor with multiple potential leaving groups, then a mixture of isomers could be a significant issue.
| Byproduct | Formation Pathway | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Higher temperature, more reactive fluoride source, phase-transfer catalyst |
| 4-Fluoro-3-cyanobenzamide | Partial hydrolysis | Strict anhydrous conditions, shorter reaction times |
| 4-Fluoro-3-cyanobenzoic acid | Full hydrolysis of one nitrile | Strict anhydrous conditions, shorter reaction times |
References
- Balz–Schiemann reaction. In Wikipedia.
- aromatic nucleophilic substitution: Topics by Science.gov. (n.d.).
- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. (n.d.).
- Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.).
- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction - ResearchGate. (n.d.).
- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (n.d.).
- nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (n.d.).
- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (n.d.).
- The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions - Scholars Commons @ Laurier. (n.d.).
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete 4-Fluoroisophthalonitrile Reactions
Welcome to the technical support center for 4-Fluoroisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Here, we will address common challenges associated with incomplete reactions and provide you with actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrile groups, coupled with the high electronegativity of the fluorine atom, significantly activates the aromatic ring for nucleophilic attack. The fluorine atom serves as an excellent leaving group in this context, often showing superior performance compared to other halogens in SNAr reactions.[1][2]
However, like any chemical transformation, reactions involving this compound can sometimes be incomplete, leading to low yields and purification challenges. This guide will walk you through the most common issues and their solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.
Q1: My reaction has stalled, and I see a significant amount of unreacted this compound. What are the likely causes and how can I drive the reaction to completion?
A1: An incomplete reaction is a common hurdle. Here are several factors to consider and strategies to improve conversion:
-
Insufficient Nucleophilicity: The potency of your nucleophile is paramount. If you are using a weak nucleophile (e.g., an alcohol or a primary/secondary amine), it may require deprotonation to enhance its reactivity.
-
Solution: Add a suitable base to generate the more nucleophilic alkoxide or amide. The choice of base is critical; it should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. For many applications, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[3]
-
-
Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions on fluoroaromatic compounds require elevated temperatures (e.g., 80-150 °C).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition of your starting material or product at higher temperatures.
-
-
Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions.
-
Solution: Employ a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).[1] These solvents can effectively dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile, which would reduce its reactivity.[1]
-
-
Insufficient Equivalents of Nucleophile: If your nucleophile is not in slight excess, the reaction may not proceed to completion.
-
Solution: Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) to help drive the reaction to completion.[3]
-
Q2: I am observing the formation of multiple byproducts. What are the common side reactions and how can I suppress them?
A2: Side product formation can complicate purification and significantly lower the yield of your desired product. Here are some common side reactions and mitigation strategies:
-
Hydrolysis of Nitrile Groups: In the presence of a strong base and water, the nitrile groups of this compound can be hydrolyzed to carboxamides or carboxylic acids.[3]
-
Reaction with the Solvent: Some solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, to generate dimethylamine. This can then act as a competing nucleophile.[1][3]
-
Solution: If you suspect solvent decomposition, consider using a more stable solvent like DMSO.[3]
-
-
Di-substitution or Polymerization: If your nucleophile has more than one reactive site, you may observe the formation of di-substituted products or polymers.
-
Solution: Consider using a protecting group strategy for your nucleophile to prevent multiple reactions. Alternatively, carefully controlling the stoichiometry of your reactants can also minimize these side reactions.
-
Q3: The reaction is very slow, even at elevated temperatures. What can I do to accelerate it?
A3: A sluggish reaction can be frustrating. Here are some strategies to increase the reaction rate:
-
Base Selection: If a base is required, its strength and solubility are important factors.
-
Solution: Switch to a stronger or more soluble base. For instance, if potassium carbonate is not effective, cesium carbonate may provide better results due to its greater solubility in organic solvents.[3]
-
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times.
-
Solution: If available, consider using a microwave reactor. This technique can provide rapid and uniform heating, leading to higher yields in shorter times.[4]
-
Q4: Why is fluorine a good leaving group in this reaction when it's typically a poor one in SN2 reactions?
A4: This is an excellent question that highlights a key difference between SN2 and SNAr mechanisms. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[1][2] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] This inductive electron withdrawal activates the ring, accelerating the formation of the intermediate. The subsequent loss of the fluoride ion is a faster step that restores aromaticity. Therefore, the order of leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1]
Experimental Protocols & Data
General Protocol for Nucleophilic Aromatic Substitution on this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Base (if required): If your nucleophile requires deprotonation, add the base (e.g., K₂CO₃, 1.5 eq) to the solution.
-
Addition of Nucleophile: Add the nucleophile (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Options | Rationale |
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents stabilize the charged intermediate and do not solvate the nucleophile.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Effective for deprotonating weak nucleophiles. Cs₂CO₃ offers better solubility.[3] |
| Temperature | 80-150 °C | SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1] |
| Atmosphere | Nitrogen or Argon | Important for preventing side reactions with atmospheric moisture, especially when using strong bases.[1][3] |
Visualizing the Process
Mechanism of SNAr on this compound
Caption: General mechanism of SNAr on this compound.
Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting workflow for incomplete reactions.
References
- Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- PubChem. (n.d.). 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile.
- ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- PubChem. (n.d.). 5-Fluoroisophthalonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146014084, 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile.
Sources
Optimizing Reaction Conditions for 4-Fluoroisophthalonitrile Polymerization: A Technical Support Guide
Welcome to the technical support center for the optimization of reaction conditions for the polymerization of 4-fluoroisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work with this versatile monomer. As a Senior Application Scientist with extensive experience in polymer chemistry, I will provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Our focus will be on the nucleophilic aromatic substitution (SNAr) polymerization, a common and efficient method for this class of monomers.
Understanding the Chemistry: The SNAr Polymerization of this compound
The polymerization of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the fluorine atoms on the aromatic ring are activated by the strongly electron-withdrawing nitrile groups, making the carbon to which they are attached electrophilic and susceptible to attack by a nucleophile.[1] The fluorine atom, being a good leaving group in this context, is then displaced. For polymerization to occur, a bis-nucleophile, such as a bisphenol, is used to react with the difunctional this compound monomer, leading to the formation of a poly(arylene ether nitrile).
The success of this polymerization hinges on several critical factors, including the purity of the monomers and reagents, the choice of solvent and base, and precise control over reaction temperature and time. The following sections will delve into a detailed experimental protocol and address common issues you might encounter.
Visualizing the Mechanism
Caption: A decision tree for troubleshooting low molecular weight in SNAr polymerization.
Q2: The polymer solution turns dark during the reaction, and the final polymer is discolored. Why is this happening?
A2: Discoloration is often an indication of side reactions, which can be caused by:
-
High Reaction Temperatures: Excessive heat can lead to decomposition of the monomers or the polymer, or promote side reactions. Carefully control your reaction temperature and consider running it at a slightly lower temperature for a longer duration.
-
Presence of Oxygen: Oxygen can cause oxidative side reactions at high temperatures, leading to colored byproducts. Maintain a positive pressure of high-purity nitrogen throughout the reaction.
-
Impurities in the Solvent: Impurities in solvents like NMP can degrade at high temperatures and cause discoloration. Use high-purity, anhydrous solvents.
Q3: The polymer is insoluble in common organic solvents, making characterization difficult. What can be done?
A3: Poor solubility can be due to:
-
Extremely High Molecular Weight or Cross-linking: While high molecular weight is often desired, excessively long chains can lead to insolubility. Side reactions at high temperatures can also cause cross-linking. Try to control the molecular weight by slightly adjusting the stoichiometry (e.g., a 0.99:1 ratio) or by adding a monofunctional chain stopper towards the end of the reaction.
-
Crystallinity: Some poly(arylene ether nitrile)s can be semi-crystalline, which reduces their solubility. The choice of bisphenol can significantly influence the polymer's morphology. Using a bisphenol with a kinked or bulky structure can disrupt chain packing and improve solubility.
Frequently Asked Questions (FAQs)
Q: What is the role of the fluorine substituent in this polymerization?
A: The fluorine atom has a dual role. Its strong electron-withdrawing inductive effect activates the aromatic ring, making it susceptible to nucleophilic attack, which is essential for the SNAr reaction to proceed. [1][2]Paradoxically, fluoride is also a good leaving group in this type of reaction. [3]The presence of fluorine can also impart desirable properties to the final polymer, such as increased thermal stability and chemical resistance. [4] Q: Can I use other bases besides potassium carbonate?
A: Yes, other weak bases like sodium carbonate can be used. Stronger bases like sodium hydroxide are generally avoided as they can promote side reactions such as hydrolysis of the nitrile groups or ether cleavage. The choice of base can influence the reaction rate and the properties of the final polymer.
Q: How can I characterize the resulting polymer?
A: Standard polymer characterization techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ether linkages, nitrile groups).
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Q: Are there any safety precautions I should be aware of?
A: Yes. Always work in a well-ventilated fume hood. The solvents used (NMP, DMAc, toluene) have associated health risks. This compound and other reagents may be irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with heated reactions under an inert atmosphere.
Experimental Workflow Overview
Caption: A streamlined workflow for the synthesis and characterization of poly(arylene ether nitrile).
This guide provides a comprehensive overview and practical advice for the successful polymerization of this compound. By understanding the underlying chemistry and potential pitfalls, you are well-equipped to optimize your reaction conditions and achieve your desired polymer properties.
References
- The mechanism of nucleophilic aromatic substitution polymerization. - ResearchGate.
- Catalysts for Polymer Synthesis - DKatalyst.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH.
- Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - NIH.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in 4-Fluoroisophthalonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Fluoroisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. We will explore the nuances of the primary synthetic routes and provide actionable solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established and frequently cited method is the Balz-Schiemann reaction.[1][2][3] This process involves the diazotization of 4-amino-isophthalonitrile followed by a fluoro-dediazoniation of the resulting diazonium salt. While robust, this method requires careful control of conditions to prevent side reactions. An alternative, though less common for this specific molecule, is nucleophilic aromatic substitution (SNAr) on a substrate with a suitable leaving group (like -Cl or -NO₂) activated by the two nitrile groups.[4][5]
Q2: Why is the isolation of the intermediate diazonium salt often recommended in the Balz-Schiemann reaction?
Isolating the aryldiazonium tetrafluoroborate salt allows for its purification, removing residual acids or unreacted sodium nitrite from the diazotization step. These impurities can catalyze side reactions during the subsequent thermal decomposition. Furthermore, the decomposition can be performed in a non-polar, anhydrous solvent, which helps to suppress the formation of phenolic byproducts.[6] However, it is critical to note that isolated diazonium salts can be explosive, and proper safety precautions are paramount.[7]
Q3: Can I perform the fluoro-dediazoniation in situ without isolating the diazonium salt?
Yes, in situ methods are available and can be safer by avoiding the isolation of potentially hazardous diazonium intermediates.[7][8] These one-pot procedures often involve generating the diazonium salt in the presence of a fluoride source like HF-pyridine or by using reagents such as tert-butyl nitrite and boron trifluoride etherate in an organic solvent.[8] While advantageous for safety and efficiency, these methods may offer less control over side reactions compared to the decomposition of an isolated, purified salt.
Q4: What are the primary concerns regarding the hydrolysis of the nitrile groups?
The dinitrile functionality is susceptible to hydrolysis under both strongly acidic and alkaline conditions, especially at elevated temperatures.[9][10] This can lead to the formation of 4-fluoro-3-cyanobenzamide, 4-fluoroisophthalamide, or the corresponding carboxylic acids, significantly reducing the yield of the desired product.[10][11] It is crucial to maintain anhydrous or controlled pH conditions, particularly during workup and purification.
Troubleshooting Guide: Side Reaction Prevention
This section addresses specific problems encountered during the synthesis of this compound via the Balz-Schiemann reaction, the most common synthetic route.
Problem 1: Low Yield of this compound and Formation of a Dark, Tarry Residue
-
Probable Cause A: Uncontrolled Decomposition of the Diazonium Salt. The thermal decomposition of aryldiazonium tetrafluoroborates can be highly exothermic.[7] Uncontrolled heating can lead to rapid, violent decomposition, resulting in fragmentation and polymerization of the aromatic ring, which manifests as a tarry residue.
-
Solution A: Controlled Thermal Decomposition.
-
Method: Instead of heating the dry salt directly, suspend the isolated and dried diazonium tetrafluoroborate in a high-boiling, inert solvent like chlorobenzene or even hexane.[6]
-
Protocol: Heat the suspension gradually and with vigorous stirring. A controlled temperature ramp allows the nitrogen gas to evolve smoothly, preventing a dangerous exotherm. The reaction progress can be monitored by the rate of gas evolution.
-
Rationale: The solvent acts as a heat sink, tempering the reaction and allowing for more uniform temperature distribution.[7] Using a low- or non-polar solvent can also improve the yield by minimizing competing reaction pathways.[6]
-
-
Probable Cause B: Competing Sandmeyer-type Reactions. If the diazotization was performed using hydrochloric acid and residual chloride ions are present, a competing Sandmeyer reaction can occur during heating, leading to the formation of 4-chloroisophthalonitrile.
-
Solution B: Thorough Washing of the Diazonium Salt.
-
Protocol: After filtering the precipitated diazonium tetrafluoroborate salt, wash it thoroughly with cold water, followed by cold methanol or ethanol, and finally with cold diethyl ether to remove residual acids, water, and other impurities.
-
Rationale: This washing procedure ensures that the isolated salt is free from nucleophilic counter-ions (like Cl⁻) that could compete with the desired fluoride (from BF₄⁻) during the decomposition step.
-
Problem 2: Significant Formation of 4-Hydroxyisophthalonitrile
-
Probable Cause: Presence of Water. The aryl cation intermediate generated during the SN1-type decomposition of the diazonium salt is highly reactive and can be trapped by any nucleophile present.[6] If water is present, it will react to form the undesired phenol byproduct, 4-hydroxyisophthalonitrile.
-
Solution: Rigorous Anhydrous Conditions.
-
Drying the Salt: Ensure the isolated diazonium tetrafluoroborate salt is thoroughly dried under vacuum before proceeding to the decomposition step. Do not heat excessively during drying, as this can initiate premature decomposition.
-
Anhydrous Solvents: If performing the decomposition in a solvent, ensure the solvent is rigorously dried using appropriate methods (e.g., distillation from a drying agent).
-
Inert Atmosphere: Conduct the decomposition reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 3: Incomplete Reaction - Starting Material (4-Aminoisophthalonitrile) Recovered
-
Probable Cause: Incomplete Diazotization. The formation of the diazonium salt is the critical first step. This reaction is typically performed at low temperatures (0–5 °C) because diazonium salts are unstable at higher temperatures. If the temperature is too low, or if the addition of sodium nitrite is too rapid, the reaction may not go to completion.
-
Solution: Strict Temperature and Reagent Control.
-
Protocol: Maintain the reaction temperature strictly between 0 and 5 °C. Use a calibrated thermometer and an ice/salt bath for effective cooling.
-
Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the amine. This ensures that the nitrous acid is generated in situ and reacts immediately without decomposing.
-
Verification: After the addition is complete, test for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess HNO₂). A slight excess is necessary to ensure all the amine has reacted. Avoid a large excess, as it can lead to side reactions.
-
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and a major side reaction, the following diagram illustrates the fate of the key aryl cation intermediate.
Caption: Fate of the Aryl Cation Intermediate.
Data Summary Table
The choice of solvent for the thermal decomposition step can significantly impact reaction efficiency and temperature requirements.
| Solvent | Boiling Point (°C) | Typical Reaction Temp (°C) | Key Advantages |
| None (Neat) | N/A | 100 - 140 | Simple setup, no solvent removal needed. |
| Hexane | 69 | ~70 | Low cost, non-polar, allows for lower temp decomposition.[6] |
| Chlorobenzene | 132 | 80 - 120 | Inert, high boiling point for stable substrates.[6] |
| Ionic Liquids | >200 | 80 - 110 | Can improve yields and safety profile.[12] |
References
- Balz–Schiemann reaction.Wikipedia. [Link]
- Process for the hydrolysis of nitriles.
- Introduction of Fluorine via Diazonium Compounds (Fluorodediazoni
- Biosynthesis of terephthalic acid, isophthalic acid and their derivatives from the corresponding dinitriles by tetrachloroterephthalonitrile-induced Rhodococcus sp.
- Balz Schiemann Reaction Mechanism.BYJU'S. [Link]
- The Balz-Schiemann Reaction.
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.National Institutes of Health (NIH). [Link]
- Balz-Schiemann Reaction.Organic Chemistry Portal. [Link]
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.PubMed Central, National Institutes of Health (NIH). [Link]
- Concerted Nucleophilic Aromatic Substitutions.National Institutes of Health (NIH). [Link]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.National Institutes of Health (NIH). [Link]
- Synthesis of Polynitroxides Based on Nucleophilic Arom
- Directed nucleophilic aromatic substitution reaction.Royal Society of Chemistry. [Link]
- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Hydrolysis of Nitriles.Chemguide. [Link]
- Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.Wiley Online Library. [Link]
- One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium.
- Selective hydrolysis of nitriles into amides.Organic Syntheses. [Link]
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Balz-Schiemann Reaction [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 4-Fluoroisophthalonitrile under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Fluoroisophthalonitrile
This compound is a valuable building block in medicinal chemistry and materials science, prized for its rigid dicyanobenzene core and the reactive fluorine substituent. The two electron-withdrawing nitrile groups significantly activate the C-F bond, making it highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is the cornerstone of its utility, it is also the primary source of its stability challenges. Understanding and controlling these factors is paramount to achieving desired reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, providing likely causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am reacting this compound with a nucleophile (e.g., an alcohol or amine) and observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion in SNAr reactions with FIPN typically points to issues with nucleophile activation or reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Nucleophilicity: The primary requirement for a successful SNAr reaction is a sufficiently potent nucleophile.
-
Causality: The reaction proceeds through a negatively charged Meisenheimer complex. A stronger nucleophile more readily attacks the electron-deficient aromatic ring, leading to a faster reaction rate.
-
Solution: If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, the reaction often requires a base to deprotonate it and increase its nucleophilicity. For instance, a phenol can be converted to the more nucleophilic phenoxide using a suitable base.
-
-
Inappropriate Base Selection: The choice of base is critical and can be the deciding factor between a successful reaction and failure.
-
Causality: The base must be strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions, such as hydrolysis of the nitrile groups. Its solubility in the reaction solvent is also crucial.
-
Solution: Potassium carbonate (K₂CO₃) is a common choice, but if you observe low conversion, consider switching to cesium carbonate (Cs₂CO₃). Due to the lower lattice energy of Cs₂CO₃, it is more soluble in organic solvents, leading to a higher concentration of the active nucleophile.
-
-
Suboptimal Temperature: SNAr reactions are often kinetically controlled.
-
Causality: Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Moisture Contamination: Water can be detrimental to the reaction.
-
Causality: Water can protonate the deprotonated nucleophile, rendering it inactive.
-
Solution: Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Issue 2: Formation of Unidentified Side Products
Question: My reaction is yielding the desired product, but I am also observing significant side products that are complicating purification. What are these side products likely to be, and how can I prevent their formation?
Answer: Side product formation is a common challenge, often stemming from the high reactivity of FIPN or the reaction conditions.
-
Hydrolysis of Nitrile Groups: The nitrile groups can be sensitive to hydrolysis, especially under harsh conditions.
-
Causality: In the presence of strong acids or bases and water, the nitrile groups can hydrolyze to form carboxamides or, in more extreme cases, carboxylic acids.
-
Solution:
-
Maintain Anhydrous Conditions: Rigorously exclude water from your reaction.
-
Use a Non-Nucleophilic Base: If a base is required, use one that is sterically hindered or has low nucleophilicity.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
-
-
Reaction with the Solvent: Certain solvents can participate in the reaction.
-
Causality: Polar aprotic solvents like DMF and DMAc can decompose at high temperatures, especially in the presence of a strong base. The decomposition products can then react with FIPN.
-
Solution: If you suspect solvent decomposition, consider using a more thermally stable solvent such as DMSO or sulfolane.
-
Issue 3: Thermal Decomposition
Question: I am running my reaction at a high temperature and observing a dark coloration of the reaction mixture and a drop in the yield of the desired product. Is this compound thermally stable?
Answer: While the C-F bond in fluorinated aromatic compounds is very strong, contributing to high thermal stability, the overall stability of a reaction mixture is dependent on all its components.[1][2]
-
Causality: The FIPN molecule itself is quite thermally stable. However, in the presence of other reagents, decomposition pathways can be initiated at lower temperatures. The dark coloration is often indicative of polymerization or the formation of complex degradation products. The thermal stability of related compounds like polycyanurates shows that major mass loss occurs at temperatures around 450°C.[3]
-
Solution:
-
Establish a Thermal Baseline: If you suspect thermal decomposition, run a control experiment with FIPN in the reaction solvent at the target temperature without the other reagents to assess its intrinsic stability under those conditions.
-
Optimize Temperature and Reaction Time: Carefully monitor the reaction to find the minimum temperature and time required for complete conversion.
-
Consider Catalysis: In some cases, a catalyst can lower the activation energy of the desired reaction, allowing you to run it at a lower, safer temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases, acids, and oxidizing agents.
Q2: Is this compound sensitive to moisture? A2: Yes, while stable under ambient conditions, it is best to handle it in a dry environment, especially when setting up reactions. Moisture can interfere with reactions by deactivating nucleophiles and potentially leading to hydrolysis of the nitrile groups under certain conditions.
Q3: What solvents are recommended for reactions with this compound? A3: Polar aprotic solvents such as DMF, DMSO, DMAc, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the deprotonated nucleophile, enhancing its reactivity. However, be mindful of their potential for decomposition at high temperatures.
Q4: Can I use a strong base like sodium hydroxide with this compound? A4: The use of strong, nucleophilic bases like NaOH is generally not recommended. They can aggressively promote the hydrolysis of the nitrile groups to carboxamides or carboxylic acids, leading to undesired side products. Weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ are preferred.[4]
Part 3: Experimental Protocols & Data
Exemplary Protocol: Synthesis of a Di-substituted Ether via SNAr
This protocol describes a typical SNAr reaction between this compound and a generic phenol.
Objective: To synthesize a diaryl ether by displacing the fluorine atom of FIPN with a phenoxide.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol and anhydrous DMF.
-
Stir the solution and add cesium carbonate.
-
Heat the mixture to 60-80 °C and stir for 30 minutes to ensure the formation of the phenoxide.
-
Add this compound to the reaction mixture.
-
Raise the temperature to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 150 °C | Balances reaction rate with potential for side reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Weaker, non-nucleophilic bases prevent nitrile hydrolysis. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance nucleophilicity. |
| Atmosphere | Inert (N₂, Ar) | Prevents moisture contamination. |
Part 4: Visualizing the Chemistry
Diagrams of Key Processes
The following diagrams illustrate the primary reaction pathway and a troubleshooting workflow for reactions involving this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: Troubleshooting Decision Tree for FIPN Reactions.
References
- Trothin, Z. L., et al. (2022).
- Request PDF. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
- Wikipedia. (n.d.). Thermal decomposition. [Link]
- ExamSIDE.Com. (2025). JEE Main 2025 (Online) 23rd January Morning Shift. [Link]
- TA Instruments. (n.d.).
- ResearchGate. (2025).
- ROSA P. (n.d.).
Sources
Technical Support Center: Solvent Effects on 4-Fluoroisophthalonitrile Reaction Rates
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-Fluoroisophthalonitrile. This document provides in-depth, field-proven insights into a critical experimental variable: the choice of solvent. Understanding and optimizing solvent effects is paramount for achieving desired reaction rates, yields, and purity in syntheses involving this versatile building block.
This guide is structured to address both fundamental questions and specific troubleshooting scenarios you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the role of solvents in reactions with this compound, which are typically Nucleophilic Aromatic Substitution (SNAr) reactions.
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway.[1] This multi-step mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this charged intermediate is profoundly influenced by the surrounding solvent molecules. An appropriate solvent can stabilize this transition state, lowering the activation energy and dramatically accelerating the reaction rate.[2][3] Conversely, a poor solvent choice can hinder the reaction, leading to slow or incomplete conversion.
Q2: What is the general mechanism for an SNAr reaction with this compound, and where does the solvent exert its influence?
A2: The SNAr reaction is a two-step addition-elimination process.[4]
-
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex. This step is typically the slowest (rate-determining). The two electron-withdrawing nitrile (-CN) groups are crucial as they delocalize the negative charge, stabilizing this intermediate.[4][5]
-
Elimination Step (Fast): The leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is restored to yield the final product.
The solvent's primary role is to solvate and stabilize the charged species involved, particularly the Meisenheimer complex. Polar solvents are essential for this stabilization.[2]
Q3: Which solvent classes are most effective for SNAr reactions, and why?
A3: Polar aprotic solvents are overwhelmingly the preferred choice.[6][7] These solvents possess strong dipoles to dissolve polar reagents and stabilize charged intermediates but lack acidic protons (like the H in O-H or N-H bonds).[6][8]
-
How they work: Polar aprotic solvents effectively solvate the cation (e.g., K⁺, Na⁺) associated with the nucleophile but interact only weakly with the anion (the nucleophile itself).[9] This leaves the nucleophile "naked" and highly reactive. This effect, combined with their ability to stabilize the Meisenheimer complex, leads to significant rate enhancements.[9]
In contrast:
-
Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage".[6][9] This cage stabilizes the nucleophile, making it less reactive and slowing down the rate-determining step.
-
Nonpolar solvents (e.g., hexane, toluene) are generally unsuitable as they cannot effectively dissolve ionic nucleophiles or stabilize the charged Meisenheimer intermediate.[2][10]
| Solvent Class | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Greatly Accelerates | Stabilizes Meisenheimer complex; enhances nucleophilicity by poorly solvating the anionic nucleophile.[7][9] |
| Polar Protic | Water, Methanol, Ethanol | Significantly Decreases | Stabilizes (deactivates) the nucleophile via hydrogen bonding (solvation cage).[6][11] |
| Nonpolar | Hexane, Toluene, Benzene | Extremely Slow / No Reaction | Poor solubility of ionic nucleophiles and poor stabilization of charged intermediates.[10] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q4: My reaction is extremely slow or is not proceeding to completion. Could the solvent be the problem?
A4: Yes, this is a classic symptom of suboptimal solvent choice.
Possible Causes & Solutions:
-
Use of a Protic Solvent: If you are using an alcohol or have significant water contamination, your nucleophile is likely being deactivated by hydrogen bonding.[11][12]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent like DMSO or DMF. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.[7]
-
-
Insufficient Polarity: If you are using a solvent like THF, it may not be polar enough to sufficiently stabilize the Meisenheimer complex.
-
Solution: Move to a more polar aprotic solvent. DMSO (dielectric constant ε ≈ 47) is significantly more polar than THF (ε ≈ 7.5) and is often an excellent choice for accelerating sluggish SNAr reactions.[13]
-
-
Low Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.
Q5: I'm observing unexpected side products. How can the solvent be responsible?
A5: The solvent can either directly participate in side reactions or promote unintended pathways.
Possible Causes & Solutions:
-
Solvent Decomposition: Dimethylformamide (DMF) can decompose at elevated temperatures (>100-120 °C), especially in the presence of a base, to form dimethylamine and carbon monoxide. The resulting dimethylamine is nucleophilic and can compete with your primary nucleophile, leading to an undesired N,N-dimethylamino-substituted byproduct.[7]
-
Solution: If high temperatures are required, switch to a more thermally stable solvent like Dimethyl Sulfoxide (DMSO) or Sulfolane.[7]
-
-
Hydrolysis of Nitrile Groups: The presence of water, especially under basic conditions, can lead to the hydrolysis of the nitrile groups on the aromatic ring to form carboxamides or carboxylic acids.[7]
-
Solution: Use anhydrous solvents and reagents. If your nucleophile is hygroscopic, dry it thoroughly before use. Running the reaction under an inert atmosphere is also highly recommended.[7]
-
-
Reaction with Protic Solvents: If using an alcohol as a solvent (e.g., methanol), it can be deprotonated by a strong base to form an alkoxide (e.g., methoxide), which is a potent nucleophile. This can lead to the formation of an ether byproduct.[10]
-
Solution: Avoid protic solvents unless they are the intended nucleophile. Stick to polar aprotic solvents for clean SNAr reactions.
-
Q6: My starting material and/or nucleophile salt has poor solubility in the chosen solvent. What should I do?
A6: Poor solubility limits the concentration of reactants in the solution phase, drastically reducing the reaction rate.
Possible Causes & Solutions:
-
Solvent-Solute Mismatch: You may be using a solvent that is not polar enough to dissolve the ionic salt of your nucleophile.
-
Counter-ion Effects: The cation of your nucleophile salt can influence solubility.
-
Solution: Sometimes, changing the counter-ion can help. For example, cesium salts (e.g., Cs₂CO₃ as a base to generate a phenoxide) are often more soluble in organic solvents than their potassium or sodium analogs.[7]
-
Part 3: Experimental Protocol
This section provides a validated methodology for screening solvents to determine the optimal conditions for your specific reaction.
Protocol: Kinetic Analysis of Solvent Effects on the Reaction of this compound with a Nucleophile
Objective: To quantitatively compare the reaction rates of an SNAr reaction in different polar aprotic solvents (e.g., Acetonitrile, THF, DMF, DMSO) to identify the optimal medium.
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol)
-
Base (e.g., anhydrous K₂CO₃)
-
Internal Standard (e.g., naphthalene, biphenyl - must be inert to reaction conditions)
-
Anhydrous Solvents: Acetonitrile, THF, DMF, DMSO
-
Reaction vials with septa, oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating block or oil bath with temperature control
-
Analytical instrument (HPLC or GC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable volatile solvent (for easy removal if needed).
-
This ensures accurate and consistent starting concentrations for all reactions.
-
-
Reaction Setup (Perform for each solvent in parallel):
-
To an oven-dried reaction vial under an inert atmosphere, add the nucleophile (e.g., 4-methoxyphenol, 1.2 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a stir bar and the chosen anhydrous solvent (e.g., 5 mL of DMSO).
-
Allow the mixture to stir at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure deprotonation of the nucleophile.
-
-
Reaction Initiation (t=0):
-
Using a syringe, add a precise volume of the this compound/internal standard stock solution to the pre-heated reaction mixture.
-
This marks the start of the reaction (t=0).
-
-
Monitoring the Reaction:
-
At specified time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a diluent (e.g., cold acetonitrile with a trace of acid to neutralize the base) to stop the reaction.
-
Analyze the quenched samples by HPLC or GC to determine the ratio of the starting material to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[SM]) versus time for each solvent.
-
For a pseudo-first-order reaction, the plot should be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Compare the k_obs values obtained for each solvent to determine the relative reaction rates.
-
Expected Outcome: You should observe a significant increase in the reaction rate constant (k_obs) as the polarity and aprotic nature of the solvent increase. The expected trend for reaction rates is typically: DMSO > DMF > Acetonitrile > THF . This experiment provides a robust, data-driven basis for your solvent choice.
References
- Brainly. (2023, November 9). How does the dielectric constant affect SN1 and SN2 reactions? Brainly.com. [Link]
- Chemistry LibreTexts. (2024, February 20). 11.5: Characteristics of the SN1 Reaction. [Link]
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
- PubMed Central (PMC). (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- PubMed Central (PMC). Electronic and solvent effects on kinetics of SNAr substitution reactions...[Link]
- ResearchGate. (2025, August 8).
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- University of Rochester, Department of Chemistry. Failed Reaction: FAQ. [Link]
- ResearchGate.
- KPU Pressbooks. 5.
- Wikipedia.
- Chemistry LibreTexts. (2019, December 30). 7.8: Structure and SN2 Reactivity: The Nucleophile. [Link]
- MedLife Mastery. Effects of Solvents on Nucleophilicity. [Link]
- ResearchGate. (2025, August 4).
- Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents. [Link]
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]
- PubMed Central (PMC). (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
- Reddit. (2018, November 7). Nucleophilicity -OH vs. -F in aprotic polar solution. [Link]
- Reddit. (2021, September 1).
- YouTube. (2015, December 14). Nucleophilicity and Solvents - Protic and Aprotic. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- Jena Bioscience. Application Guide Isothermal Reaction and Troubleshooting. [Link]
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Frontiers in Chemistry. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
- PubMed Central (PMC). (2024, July 24). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. [Link]
- PubChem, National Institutes of Health. 5-Fluoroisophthalonitrile. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medlifemastery.com [medlifemastery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. Solvent Miscibility Table [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Fluoroisophthalonitrile
This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 4-Fluoroisophthalonitrile. The work-up and purification stages are critical for obtaining a high-purity product, and they are often where challenges arise. This document provides in-depth, experience-driven answers to common problems and questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and preventative measures.
Question 1: My reaction seems complete by TLC, but after the aqueous work-up, I have a very low or negligible yield of this compound. What are the likely causes?
Answer: This is a common and frustrating issue that typically points to one of two areas: suboptimal extraction conditions or unintended hydrolysis of the nitrile groups.
-
Causality - Extraction Efficiency: this compound, while largely non-polar, possesses some polarity due to the two nitrile groups and the fluorine atom. If the aqueous phase is not saturated or the wrong extraction solvent is used, a significant amount of product can be lost. Furthermore, vigorous shaking can lead to the formation of emulsions, especially if basic or acidic solutions are not properly neutralized, trapping the product at the interface.
-
Causality - Product Hydrolysis: Nitrile groups are susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[1][2] This reaction proceeds first to an amide and then to a carboxylic acid.[3][4][5] If your reaction work-up involves a prolonged or heated quench with strong acid or base, you may be inadvertently converting your desired product into water-soluble carboxylate salts or more polar amides, which are then lost to the aqueous phase.
Troubleshooting Steps:
-
Optimize Extraction:
-
Before extraction, wash the organic layer with saturated aqueous sodium chloride (brine).[6][7] This reduces the solubility of organic compounds in the aqueous layer by increasing the polarity of the aqueous phase.[6]
-
Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single extraction with a large volume. This is mathematically more efficient at recovering the product.
-
Ensure the pH of the aqueous layer is near neutral before extraction to prevent the formation of salts and minimize emulsion.
-
-
Prevent Hydrolysis:
-
Use milder quenching agents. Instead of strong HCl or NaOH, consider a saturated solution of ammonium chloride (NH₄Cl) for acidic quenches or sodium bicarbonate (NaHCO₃) for basic quenches.
-
Perform all quenching and washing steps at room temperature or in an ice bath to minimize the rate of potential hydrolysis reactions.[8]
-
-
Check the Aqueous Layer: If you still have the aqueous phase from your work-up, you can acidify a small sample to pH ~2 with dilute HCl. If a precipitate forms, it is likely the hydrolyzed di-acid product (4-fluoroisophthalic acid), confirming that hydrolysis was the issue.
Question 2: My isolated crude product is a sticky oil or a waxy solid, not the expected crystalline powder. How can I induce crystallization?
Answer: This phenomenon, often called "oiling out," occurs when the crude product separates from the solution as a supercooled liquid rather than a crystalline solid.[9] This is typically caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.
-
Causality - Impurities: Residual solvents, unreacted starting materials, or side-products act as impurities that disrupt the formation of a stable crystal lattice.
-
Causality - Cooling Rate: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) does not allow sufficient time for molecules to align into an ordered crystal lattice, favoring the formation of an amorphous oil.[9]
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oil. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels. Once at room temperature, transfer the flask to a refrigerator (~4 °C) and finally to a freezer (-20 °C) to maximize recovery.
-
Induce Nucleation: If crystals still do not form, try the following:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single tiny crystal to the cooled, saturated solution. This will act as a template for further crystallization.[9]
-
-
Solvent System Adjustment: If oiling out persists, your solvent choice may be suboptimal. The boiling point of the solvent might be higher than the melting point of your compound-impurity mixture.[9] Try switching to a lower-boiling point solvent system. For aromatic nitriles, a mixed solvent system like ethyl acetate/hexanes is often effective.[9] Dissolve the crude product in a minimum amount of the more polar solvent (ethyl acetate) and then slowly add the less polar solvent (hexanes) until the solution becomes faintly cloudy (the cloud point). Gently warm to re-dissolve and then cool slowly.
Question 3: My final product is off-white or yellow. What is the best way to decolorize it?
Answer: A yellow or brown discoloration is indicative of high molecular weight, polymeric, or conjugated impurities. These are often intensely colored and can be present even in small amounts.
Solution: The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization.[9]
Detailed Protocol for Decolorization:
-
Dissolve the impure this compound in the minimum amount of a suitable hot recrystallization solvent (see FAQ 2).
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gently swirl the flask and reheat the mixture to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.
-
Perform a hot gravity filtration using a short-stemmed or stemless funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Allow the clarified, hot filtrate to cool slowly to induce crystallization as described previously.
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended solvent systems for extracting this compound from an aqueous reaction mixture?
Common and effective extraction solvents are water-immiscible organic liquids that readily dissolve the product. The choice depends on the reaction solvent and the nature of the impurities.
| Solvent | Density (g/mL) | Key Characteristics |
| Ethyl Acetate | 0.902 | Good general-purpose solvent for moderately polar compounds. Less toxic than chlorinated solvents. Will be the top layer. |
| Dichloromethane (DCM) | 1.33 | Excellent solvent for a wide range of organic compounds. Its high density means it will be the bottom layer, which can simplify extractions. |
| Diethyl Ether | 0.713 | Very effective but highly volatile and flammable. Prone to forming peroxides. Will be the top layer. |
For most applications, ethyl acetate is a reliable first choice due to its effectiveness and favorable safety profile.
FAQ 2: What is the best solvent or solvent system for recrystallizing this compound?
The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] For aromatic nitriles, a single solvent or a binary (two-solvent) system is often required.[9]
| Solvent / System | Type | Rationale & Comments |
| Isopropanol or Ethanol | Single Solvent | Alcohols are often good for recrystallizing moderately polar compounds. A good starting point for screening. |
| Toluene | Single Solvent | Effective for aromatic compounds, but its high boiling point (111 °C) can increase the risk of oiling out.[9] |
| Ethyl Acetate / Hexanes | Binary System | An excellent and widely used combination. Dissolve in hot ethyl acetate, then add hexanes until cloudy. Provides a wide polarity range to fine-tune solubility. |
| Dichloromethane / Hexanes | Binary System | Similar in principle to Ethyl Acetate / Hexanes but uses a lower-boiling point primary solvent. |
Recommendation: Start by screening with isopropanol and an ethyl acetate/hexanes mixture on a small scale (20-30 mg) to determine the optimal conditions before committing to a bulk recrystallization.[10]
FAQ 3: Which drying agent is most suitable for removing residual water from the organic phase?
After washing the organic extract with water or brine, it will be saturated with a small amount of water that must be removed before solvent evaporation. Anhydrous inorganic salts are used for this purpose.[11]
| Drying Agent | Speed | Capacity | Chemical Nature | Comments |
| Anhydrous MgSO₄ | Fast | High | Neutral | A fine powder that works quickly and has a high capacity for water. Its fine nature may require filtration for removal.[6][11] |
| Anhydrous Na₂SO₄ | Slow | Moderate | Neutral | A granular solid that is easy to decant or filter away. Slower and has a lower capacity than MgSO₄, but is less likely to clog filter paper.[6][7] |
| Anhydrous CaCl₂ | Fast | High | Acidic (Lewis) | Very effective but can form complexes with alcohols, amines, and some carbonyl compounds. Not recommended if these functional groups are present. |
Recommendation: For this compound, both anhydrous MgSO₄ and anhydrous Na₂SO₄ are excellent choices. Use Na₂SO₄ for ease of separation or MgSO₄ for speed and efficiency. Add the drying agent until it no longer clumps together and flows freely as a powder, which indicates all the water has been absorbed.[11]
FAQ 4: How should pure this compound be stored to ensure long-term stability?
Aromatic nitriles are generally stable compounds.[12] However, to prevent slow degradation over time, proper storage is essential.
-
Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.
-
Atmosphere: For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is good practice to displace oxygen and moisture.
-
Conditions: Store in a cool, dry, and dark location, such as a desiccator cabinet or a freezer designated for chemical storage.
Visualized Workflow: Work-up and Purification
The following diagram outlines the logical flow of a standard work-up and purification procedure for this compound.
Caption: General workflow for the work-up and purification of this compound.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- University of Toronto. (n.d.). Drying Agents.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Chemistry LibreTexts. (2024). 3.2: Drying Agents.
- Organic Syntheses. (n.d.). Procedure for a related fluorinated isophthalonitrile synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Wikipedia. (n.d.). Nitrile.
- Google Patents. (n.d.). Process for making aromatic nitriles.
- Fiveable. (n.d.). Aromatic Nitriles Definition.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
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Frequently Asked Questions (FAQs): The Regulatory and Scientific Foundation
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the characterization of impurities in 4-Fluoroisophthalonitrile. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested guidance. This center is structured to address the specific challenges you may encounter, moving from foundational knowledge to direct troubleshooting and detailed experimental protocols.
This section addresses the fundamental questions regarding impurity characterization, grounding the experimental work in the necessary regulatory and scientific context.
Q1: Why is the characterization of impurities in an Active Pharmaceutical Ingredient (API) like this compound so critical?
A1: Impurity characterization is a cornerstone of pharmaceutical development, directly impacting the safety, efficacy, and stability of the final drug product.[1][2] Undesired chemical substances, even in trace amounts, can possess their own pharmacological or toxicological properties, potentially leading to adverse health effects.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities to ensure patient safety and product quality.[4][5] For a molecule like this compound, which serves as a building block, understanding its impurity profile is essential to control the quality of the final API and prevent the introduction of potentially harmful substances into the drug product.
Q2: What are the different types of impurities I should expect to find in this compound?
A2: Impurities are generally categorized into three main types as per ICH guidelines:[6]
-
Organic Impurities: These are the most common and can be process-related or degradation products.
-
Process-Related: Includes starting materials, intermediates from incomplete reactions, by-products from side reactions, and reagents or catalysts used in the synthesis.[6] For example, if this compound is synthesized from a precursor like 4,5-dichlorophthalonitrile, the starting material could be a potential impurity.[7][8]
-
Degradation Products: These form during manufacturing or upon storage due to exposure to factors like heat, light, humidity, or through interaction with other components.[9]
-
-
Inorganic Impurities: These are substances that are not carbon-based and may be introduced during the manufacturing process. Examples include reagents, ligands, catalysts (e.g., heavy metals), and filter aids.[4][9]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[3] Their limits are governed by the ICH Q3C guideline based on their toxicity.[1]
Q3: What are the ICH thresholds for reporting, identifying, and qualifying impurities?
A3: The ICH Q3A(R2) guideline provides a framework with specific thresholds based on the maximum daily dose of the drug substance.[5] While the exact thresholds vary, general levels are:
-
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. This is often ≥0.05%.[1]
-
Identification Threshold: The level at or above which an impurity's structure must be elucidated. This typically starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[1][5]
-
Qualification Threshold: The level at or above which an impurity's biological safety must be established through toxicological studies. This often begins at 0.15% or a 1.0 mg daily intake.[1][5]
It is crucial to consult the most current ICH guidelines directly for specific threshold calculations based on the drug's dosage.[5][10]
Troubleshooting Guide: From Detection to Identification
This section is designed to address specific experimental challenges in a direct question-and-answer format, providing both immediate actions and the scientific rationale behind them.
Q4: I've detected an unknown peak in my HPLC-UV analysis of this compound. What are my immediate next steps?
A4: The appearance of an unknown peak requires a systematic investigation to rule out artifacts before proceeding to characterization.[11]
-
Rule out "Ghost Peaks": First, confirm the peak is not an artifact from the system or method.[12] Inject a blank (mobile phase) without any sample. If the peak persists, it could be due to mobile phase contamination, carryover from a previous injection, or contaminants leaching from the HPLC system components.[12][13] Preparing fresh, high-purity mobile phase is a critical first step.[12]
-
Verify Peak Origin: If the peak is absent in the blank, it is sample-related. The next step is to determine its molecular weight. The most effective approach is to use a mass spectrometer coupled with the HPLC (LC-MS).[14] This provides the molecular ion, which is the single most important piece of information for identifying an unknown.[15]
-
Gather More Data: While the sample is running on the LC-MS, review the UV spectrum of the unknown peak from your photodiode array (PDA) detector. The UV profile can provide clues about the chromophore and help distinguish it from the parent compound.[11]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for Unknown Peak Identification.
Q5: How can I differentiate between a process-related impurity and a degradation product?
A5: This is a critical distinction for process optimization and stability assessment. The most definitive way is to perform a forced degradation (stress testing) study.[16][17]
-
Methodology: Subject a pure sample of this compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[16][18]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Interpretation:
-
A degradation product will typically show a significant increase in peak area under one or more stress conditions.[17]
-
A process-related impurity should not increase in concentration during the study. Its level should remain consistent with the initial, unstressed sample.
-
This approach provides invaluable information on the degradation pathways of the molecule, which is essential for developing stable formulations and defining appropriate storage conditions.[17]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption: Forced Degradation Study Workflow.
Q6: My LC-MS data provided a molecular weight for an unknown, but the structure isn't obvious. What spectroscopic techniques are most useful for a fluorinated nitrile compound?
A6: For a molecule like this compound, a multi-technique spectroscopic approach is essential after isolation (e.g., via preparative HPLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[19][20]
-
¹H NMR: Provides information on the number and environment of protons. Protons on the aromatic ring will have characteristic shifts and coupling patterns that can confirm the substitution pattern.[21]
-
¹³C NMR: Confirms the carbon skeleton. The nitrile carbons (C≡N) have a distinct chemical shift, typically in the 115-125 ppm range.[22]
-
¹⁹F NMR: This is indispensable for fluorinated compounds. It will confirm the presence of the fluorine atom and can provide information about its environment. Computational methods can even be used to predict ¹⁹F NMR shifts to help identify degradation products.[23]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing you to piece the molecular structure together definitively.[20]
-
-
Infrared (IR) Spectroscopy: While not as definitive as NMR for full structure elucidation, it provides rapid functional group confirmation. You should look for a very strong, sharp absorbance around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch.
Table 1: Key Analytical Techniques for Impurity Characterization
| Technique | Primary Use | Strengths for this compound | Limitations |
| HPLC-UV/PDA | Detection, Quantification, Purity Check | High sensitivity for aromatic compounds; PDA provides UV spectra for peak purity assessment. | Cannot identify unknown structures alone.[14] |
| LC-MS | Molecular Weight Determination | Provides rapid molecular weight data for unknown peaks, crucial for initial identification.[14][24] | Isomers with the same mass cannot be distinguished without fragmentation data. |
| LC-HRMS (e.g., Q-TOF) | Elemental Composition | Accurate mass measurement allows for the determination of the elemental formula of an impurity.[15] | Requires specialized, more expensive equipment. |
| GC-MS | Volatile Impurities, Residual Solvents | Excellent for identifying and quantifying residual solvents from the synthesis process.[24] | Not suitable for non-volatile or thermally labile impurities. |
| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous Structure Elucidation | The definitive technique for structure confirmation. ¹⁹F NMR is essential for fluorinated compounds.[19][23] | Requires isolation of the impurity in sufficient quantity and purity; lower sensitivity than MS. |
| FTIR | Functional Group Identification | Quickly confirms the presence of the key nitrile (C≡N) functional group. | Provides limited information on the overall molecular structure. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound (high purity reference material)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC system with PDA and MS detectors
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: a. Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1 M HCl. b. Keep the solution at room temperature or heat to ~60°C if no degradation is observed.[16] c. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: a. Transfer 5 mL of the stock solution to a flask. Add 5 mL of 0.1 M NaOH. b. Keep the solution at room temperature. c. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.
-
Oxidative Degradation: a. Transfer 5 mL of the stock solution to a flask. Add 5 mL of 3% H₂O₂. b. Keep the solution at room temperature, protected from light. c. Withdraw aliquots at the designated time points.
-
Thermal Degradation: a. Keep a solid sample of the API in a controlled temperature oven (e.g., 80°C). b. Also, keep a flask of the stock solution at the same temperature. c. Sample at designated time points.
-
Photolytic Degradation: a. Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (a combination of UV and visible light). b. Concurrently, run a dark control sample wrapped in aluminum foil. c. Sample at designated time points.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV-MS method. Aim for 5-20% degradation of the parent compound for meaningful results.[16]
Protocol 2: HPLC-MS Method for Impurity Profiling
Objective: To develop a robust method for the separation, detection, and preliminary identification of impurities in this compound.
Instrumentation:
-
HPLC or UPLC system with a PDA detector
-
Mass Spectrometer (e.g., Single Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Initial Method Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program (Example):
Time (min) %B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
PDA Detection: 210-400 nm
-
MS Parameters (ESI Positive Mode - Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-500
-
Method Development & Validation:
-
Optimization: Inject a sample containing this compound and its potential impurities (from forced degradation or a known impure batch). Adjust the gradient slope, mobile phase composition, and temperature to achieve adequate resolution (>1.5) between the main peak and all impurity peaks.
-
Specificity: Demonstrate that the method can separate the API from all identified impurities and degradation products. Use PDA peak purity analysis and MS data to confirm that each peak corresponds to a single component.[25]
-
Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (n.d.). Quality: impurities.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed. (2010, December 30). 15N NMR studies of a nitrile-modified nucleoside.
- International Journal of Advanced Research in Pharmaceutical & Bio Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ResearchGate. (n.d.). Synthesis of 4,4′-(fluoresceinoxy) bisphthalonitrile FPN from fluorescein and 4-nitrophthalonitrile.
- Organic Syntheses. (2019, January 11). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Coriolis Pharma. (n.d.). Forced Degradation Studies.
- PubMed. (2007, December 21). Identification of an unknown extraneous contaminant in pharmaceutical product analysis.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- Waters. (n.d.). Impurities Application Notebook.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
- Shimadzu Corporation. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer.
- Indo American Journal of Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
- IJCRT.org. (2024, July 7). IMPURITY PROFILING.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Chromatography Forum. (2021, December 10). Unknow peak detected in HPLC-UV.
- ResearchGate. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
- ResearchGate. (2017, November 1). OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE.
- Journal of Pharmaceutical Research and Reports. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Alphalyse. (2018, January 24). How to identify peaks observed by UV-HPLC in stability studies.
- ResearchGate. (2018, September 4). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- ResearchGate. (2022, September 13). What cause multiple unknown peaks in my HPLC?.
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
- Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- PMC. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.
- PubMed. (2025, January 1). Degradation kinetics, pathways, transformation products, and toxicity assessment of fluorochloridone in agricultural soils.
- PubMed Central. (2011, February 28). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine.
- ResearchGate. (2025, August 7). Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry.
- PMC. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
Sources
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- 4. tasianinch.com [tasianinch.com]
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- 24. ijcrt.org [ijcrt.org]
- 25. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Enhancing the Quantum Yield of 4-Fluoroisophthalonitrile Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoroisophthalonitrile derivatives. This guide is designed to provide you with actionable strategies and in-depth troubleshooting advice to help you maximize the fluorescence quantum yield (Φ) of your compounds. My insights are drawn from both fundamental photophysical principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during experimental work.
Q1: What is fluorescence quantum yield, and why is it a critical parameter for my this compound derivative?
Answer: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1] A high quantum yield (approaching 1.0 or 100%) indicates that a significant fraction of the absorbed energy is released as fluorescent light, resulting in a brighter signal.
For professionals in drug development and bioimaging, a high quantum yield is crucial for:
-
Enhanced Sensitivity: Brighter probes allow for the detection of lower concentrations of the target analyte.
-
Improved Signal-to-Noise Ratio: A strong fluorescent signal is easier to distinguish from background noise, leading to clearer images and more reliable data.
-
Reduced Phototoxicity: With a more efficient fluorophore, you can often use lower excitation light intensity, which minimizes damage to living cells or biological samples.
Q2: I've just synthesized a new this compound derivative, and its quantum yield is disappointingly low. What are the first things I should check?
Answer: Before diving into complex molecular modifications, always start with the fundamentals. Low quantum yield is often traced back to extrinsic factors rather than an inherent flaw in the molecular design.
-
Purity: Impurities, even in trace amounts, can act as quenchers, providing a non-radiative pathway for the excited state to relax. Verify the purity of your compound using techniques like NMR, HPLC, and Mass Spectrometry. If necessary, repurify your sample.
-
Solvent Choice & Purity: The solvent environment can drastically alter fluorescence.[2] Ensure your solvent is of spectroscopic grade and free from quenching impurities. Even small amounts of water or dissolved oxygen can quench fluorescence.[3][4]
-
Concentration: At high concentrations, many fluorophores suffer from Aggregation-Caused Quenching (ACQ).[5] This occurs when molecules form non-fluorescent aggregates through π-π stacking.[2] Try measuring the quantum yield at several different, lower concentrations to see if the signal improves.
-
pH of the Solution: The protonation state of your molecule can significantly impact its electronic structure and, consequently, its fluorescence.[6] If your molecule has acidic or basic functional groups, ensure your solution is buffered to a pH where the desired form is dominant.
Q3: How do electron-donating and electron-withdrawing groups affect the quantum yield of my this compound core?
Answer: The this compound core contains two strong electron-withdrawing cyano (-CN) groups. This makes it an excellent electron acceptor. The strategic placement of electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs) is a primary strategy for tuning its photophysical properties.
-
Electron-Donating Groups (EDGs): Adding EDGs (e.g., -NH₂, -OH, -OR) to the aromatic ring enhances a process called Intramolecular Charge Transfer (ICT).[2] Upon excitation, electron density moves from the donor to the acceptor (the nitrile-substituted ring). This ICT state is often highly fluorescent. Generally, EDGs increase the fluorescence of an aromatic system.[6]
-
Electron-Withdrawing Groups (EWGs): While the core is already an acceptor, adding further EWGs (e.g., -NO₂, -CF₃) can sometimes decrease fluorescence by promoting non-radiative decay pathways or intersystem crossing.[6] However, their effect can be complex and depends heavily on their position.[7]
Part 2: Advanced Troubleshooting Guides
This section provides step-by-step protocols for diagnosing and solving more complex issues related to low quantum yield.
Guide 1: Diagnosing and Overcoming Aggregation-Caused Quenching (ACQ)
Issue: The fluorescence intensity of my compound decreases sharply as I increase its concentration or when I try to formulate it in an aqueous buffer.
Causality: This is a classic symptom of Aggregation-Caused Quenching (ACQ). The planar, π-conjugated systems in many fluorophores are prone to stacking in aggregates. This close association provides efficient pathways for the excited-state energy to be lost as heat (non-radiative decay) instead of light.
-
Prepare a Stock Solution: Dissolve your compound in a good organic solvent (e.g., THF, Dioxane) where it is highly soluble and monomeric, at a high concentration (e.g., 1 mM).
-
Prepare a Series of Dilutions: Create a series of solutions in your final desired solvent system (e.g., THF/water mixtures) with varying concentrations, from very dilute (~0.1 µM) to concentrated (~100 µM).
-
Measure Fluorescence: Record the fluorescence emission spectrum for each concentration, ensuring you use the same excitation wavelength and instrument settings for all samples.
-
Plot the Data: Plot the maximum fluorescence intensity against the concentration.
-
Analyze the Plot:
-
Linear Region: At low concentrations, you should see a linear increase in intensity with concentration.
-
Plateau/Turn-over: If ACQ is occurring, the intensity will plateau and then begin to decrease at higher concentrations.[5] This turnover point indicates the onset of significant aggregation.
-
Diagram: The Mechanism of Aggregation-Caused Quenching (ACQ)
Caption: In dilute solutions, molecules are isolated and fluoresce efficiently. In concentrated solutions, they form aggregates, which opens up non-radiative decay pathways, quenching fluorescence.
Guide 2: Investigating Environmental Effects on Quantum Yield
Issue: The quantum yield of my derivative changes dramatically when I switch solvents or alter the temperature.
Causality: The local environment of a fluorophore dictates the stability of its ground and excited states. Factors like solvent polarity, viscosity, and temperature directly influence the rates of radiative (fluorescence) and non-radiative decay.
| Factor | Principle of Influence | Experimental Protocol | Expected Outcome for Higher Φ |
| Solvent Polarity | Solvents can stabilize or destabilize the excited state. For ICT molecules, polar solvents often stabilize the charge-separated excited state, which can sometimes lead to red-shifted emission but may increase or decrease Φ depending on the specific system.[3] | Measure absorption and emission spectra in a range of solvents with varying polarity (e.g., Toluene, THF, Acetonitrile, Ethanol, Water). | The optimal solvent will minimize non-radiative decay pathways. This is system-dependent and must be determined empirically. |
| Solvent Viscosity | High viscosity restricts the intramolecular rotations and vibrations of the fluorophore.[3] Since these motions are a primary source of non-radiative decay, increasing viscosity often increases quantum yield.[7] | Measure fluorescence in solvents of similar polarity but different viscosity (e.g., Ethanol vs. Glycerol mixtures). | Increased viscosity generally leads to a higher quantum yield. |
| Temperature | Increasing temperature boosts the kinetic energy of the system. This increases the frequency of collisions with solvent molecules and enhances intramolecular vibrations, both of which promote non-radiative decay and lower the quantum yield.[3][8] | Record fluorescence intensity at various temperatures using a temperature-controlled cuvette holder. | Lower temperatures typically result in higher quantum yields. |
Part 3: Molecular Design Strategies to Enhance Quantum Yield
If troubleshooting points to an intrinsic limitation of your molecule, rational design can be employed to build a better derivative.
Strategy 1: Rigidification to Reduce Non-Radiative Decay
Principle: One of the most effective strategies to boost quantum yield is to create a more rigid molecular structure.[8] Flexible parts of a molecule, such as single bonds that allow for rotation, can act like "loose bolts," dissipating excited-state energy through vibrations and rotations instead of light emission.[9]
Implementation:
-
Introduce Covalent Bridges: Lock rotating phenyl rings into a more planar conformation using covalent bridges (e.g., forming fused ring systems).
-
Steric Hindrance: Introduce bulky substituents near rotatable bonds to sterically hinder their motion.
Diagram: The Principle of Molecular Rigidification
Caption: Flexible molecules lose energy through rotation, leading to low quantum yield (Φ). Rigidification blocks this non-radiative pathway, enhancing fluorescence.
Strategy 2: Engineering for Aggregation-Induced Emission (AIE)
Principle: Instead of fighting aggregation, one can design molecules that embrace it. Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive in a dilute solution but becomes highly fluorescent upon aggregation.[10] This is the direct opposite of the ACQ effect. The mechanism, known as Restriction of Intramolecular Rotation (RIR), is a specialized form of rigidification.[10]
Relevance to this compound: The nitrile groups in your core are excellent for this strategy. Their strong electron-withdrawing nature and steric bulk can be used to create twisted molecular conformations that are AIE-active.[11]
Implementation:
-
Introduce Rotors: Attach bulky, rotatable groups like tetraphenylethylene (TPE) or triphenylamine to your core.
-
Promote Twisted Conformations: Design the molecule to have significant steric hindrance between different parts of the π-system. This prevents the planar stacking seen in ACQ and allows the RIR mechanism to dominate.[10][11]
Diagram: The Mechanism of Aggregation-Induced Emission (AIE)
Caption: In AIE-active molecules, free rotation in solution quenches fluorescence. In an aggregated state, this rotation is restricted, blocking the non-radiative pathway and turning on bright emission.
References
- Sun, J., et al. (2018). Organic solid fluorophores regulated by subtle structure modification: color-tunable and aggregation-induced emission. Materials Chemistry Frontiers.
- Kano, N., et al. (2021). Nitrile N-Oxide-Based Fluorescent Probe to Impart Aggregation-Induced Emission to Alkenes. European Journal of Organic Chemistry.
- Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews.
- Karmakar, S., et al. (2015). Aggregation induced emission and mechanochromism in pyrenoimidazoles. Chemical Communications.
- Scribd. (n.d.). Factors Affecting Fluorescence.
- Acosta, Y., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Nano.
- ResearchGate. (2015). What's wrong with my quantum yield measurement?
- Paul, B. K., & Guchhait, N. (2018). Probing the Aggregation and Signaling Behavior of Some Twisted 9,9′-Bianthryl Derivatives: Observation of Aggregation-Induced Blue-Shifted Emission. ACS Omega.
- Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence.
- Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?
- ResearchGate. (2015). How to increase Quantum Yield at a particular wavelengh with in the absorption band of the material?
- PharmTech Insights. (2020). Detailed lecture on factors affecting Fluorescence intensity. YouTube.
- LICORbio. (2024). Troubleshooting | Fluorescence: Detection. YouTube.
- Zhang, Z., et al. (2020). Improving Quantum Yield of a NIR-II Dye by Phenylazo Group. Advanced Healthcare Materials.
- Mako, T. L., & Haley, J. E. (2019). Prospects for More Efficient Multi-Photon Absorption Photosensitizers Exhibiting Both Reactive Oxygen Species Generation and Luminescence. Molecules.
- Kim, Y., et al. (2021). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules.
- Grabarz, A. M., et al. (2019). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science.
- Bushmarinov, I. S., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules.
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managing exothermic reactions in 4-Fluoroisophthalonitrile synthesis
Introduction: The Thermal Challenge in 4-Fluoroisophthalonitrile Synthesis
The synthesis of this compound is a critical process for the development of advanced polymers and pharmaceutical intermediates. However, the reaction pathways, often involving nucleophilic aromatic substitution or similar nitrile formations, are characterized by significant exothermicity. An exothermic reaction releases heat, and if this heat is generated faster than it can be removed, it can lead to a dangerous, self-accelerating reaction rate known as a thermal runaway.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to safely manage the thermal hazards associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound so exothermic?
A1: The high exothermicity primarily stems from the formation of the stable carbon-nitrogen triple bonds in the nitrile groups. This is an energetically favorable process that releases a substantial amount of energy as heat. Additionally, depending on the specific precursors and conditions, side reactions such as polymerization of the nitrile products can contribute to the overall heat generation, further increasing the risk.[1]
Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
A2: The principal risk is a thermal runaway . This occurs when the reaction's cooling system is overwhelmed, leading to a rapid spike in temperature and pressure inside the reactor.[1][2] Consequences can range from boiling of the solvent and loss of product to vessel rupture, release of toxic materials, and potential explosion. Precise control is therefore not just a matter of yield, but of fundamental laboratory safety.
Q3: How can I proactively assess the thermal hazard of my specific reaction conditions before starting?
A3: A thorough thermal hazard assessment is a critical preliminary step, especially before any scale-up. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are indispensable.[1][2] These methods provide crucial data on the heat of reaction, the onset temperature of decomposition for reactants and products, and the maximum temperature and pressure that could be reached in a worst-case scenario.
Q4: Are there inherently safer synthesis strategies I should consider?
A4: Yes. For highly exothermic processes, moving from a traditional batch reaction to a semi-batch or continuous flow process is a proven safety strategy.[2][3]
-
Semi-batch: In this approach, one of the key reagents is added slowly over time. This allows the rate of heat generation to be directly controlled by the addition rate, preventing the accumulation of unreacted energy in the flask.[2]
-
Flow Chemistry: This modern technique involves pumping reactants through small, temperature-controlled tubes. The high surface-area-to-volume ratio allows for extremely efficient heat removal, virtually eliminating the risk of a thermal runaway.[3]
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during the experiment.
Issue 1: The internal reaction temperature is rising faster than expected, approaching the set limit.
-
Potential Cause: The rate of reagent addition is too high for the cooling system's capacity. Agitation may also be insufficient, leading to localized "hot spots."
-
Immediate Solution:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent.
-
Maximize Cooling: Ensure your cooling bath is at its lowest effective temperature and has sufficient volume. If using a chiller, increase its cooling power.
-
Verify Agitation: Check that the stirring is vigorous enough to ensure uniform temperature distribution throughout the reaction mixture.
-
-
Preventative Action: Before starting, calculate the expected heat evolution and ensure your cooling system can handle it. Always start with a slow addition rate and only increase it if the temperature remains stable and well below the safety limit.
Issue 2: Despite stopping reagent addition, the temperature continues to climb.
-
Potential Cause: A significant amount of unreacted reagent has accumulated, and the reaction is now proceeding uncontrollably. This is the beginning of a thermal runaway.
-
Immediate Solution: EMERGENCY QUENCH
-
Alert Personnel: Announce the emergency to others in the lab and be prepared to evacuate.
-
Execute Quench Protocol: If it is safe to do so and a pre-planned quenching procedure is in place, proceed with it immediately. This typically involves adding a pre-chilled, less reactive substance to halt the reaction. (See Detailed Experimental Protocol 2 below).
-
Evacuate if Uncontrollable: If the reaction does not respond to quenching or the situation appears too dangerous, evacuate the area and follow your institution's emergency procedures.[4]
-
Issue 3: The reaction seems to have stalled, and the temperature is not increasing upon reagent addition.
-
Potential Cause: The reaction may not have initiated, or a critical catalyst/reagent has degraded. This can create a highly dangerous situation where unreacted material accumulates, with the potential for a sudden, violent initiation.
-
Immediate Solution:
-
Stop Reagent Addition: Do not add more reagents hoping to start the reaction.
-
Careful Investigation: Safely take a small, representative sample (if possible) to analyze for starting material conversion (e.g., by TLC or GC).
-
Controlled Initiation: If the issue is initiation, a very small, controlled increase in temperature might be considered, but only after a thorough risk assessment. It is often safer to quench the entire mixture and start over.
-
Data Presentation: Critical Process Parameters
The table below summarizes key parameters for managing the exotherm during the addition of a reactive cyanide source to a fluorinated aromatic precursor in a semi-batch process.
| Parameter | Recommended Setpoint | Warning Limit | Action Required |
| Internal Temperature | 0 °C to 5 °C | > 8 °C | Stop addition, maximize cooling |
| Reagent Addition Rate | 1.0 eq over 60-90 min | >1.5x initial rate | Reduce addition rate immediately |
| Stirring Speed | 300 - 400 RPM | < 200 RPM | Increase agitation, check stirrer |
| Cooling Bath Temp. | -10 °C to -5 °C | > 0 °C | Replenish/check cooling system |
| Emergency Quench | Cooled Isopropanol | N/A | Use only in a runaway scenario[4] |
Mandatory Visualizations
Logical Flowchart for Exotherm Troubleshooting
Caption: Sequential workflow for a controlled synthesis.
Detailed Experimental Protocols
Protocol 1: Controlled Reagent Addition and Temperature Management
-
System Preparation: Assemble a dry, multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple to monitor internal temperature, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure the system is under a positive pressure of inert gas. [5]2. Initial Cooling: Charge the flask with the 4-substituted fluorobenzene precursor and solvent. Begin stirring and cool the vessel to the target temperature (e.g., 0 °C) using an appropriate cooling bath (e.g., ice-water or dry ice/acetone).
-
Reagent Addition: Prepare a solution of the second reagent (e.g., potassium cyanide) in the dropping funnel. Begin a slow, dropwise addition to the cooled, stirred solution.
-
Continuous Monitoring: The internal temperature is the most critical parameter. [1]Maintain it within a narrow range (e.g., 0-5 °C) throughout the addition. If the temperature rises above the set limit, immediately stop the addition and wait for the cooling system to bring it back down before resuming at a slower rate. [4]5. Post-Addition: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring for any delayed exotherm.
-
Completion Check: Before proceeding to the next step (quenching or work-up), verify reaction completion using an appropriate analytical method (TLC, GC, etc.). This ensures no unreacted, high-energy material remains.
Protocol 2: Emergency Quenching of a Runaway Reaction
PRE-REQUISITE: This procedure must be planned in advance. A quenching station with the necessary reagents and equipment must be readily accessible before the reaction begins.
-
Identify the Quenching Agent: For nitrile syntheses involving reactive organometallics or cyanides, a common quenching agent is cold isopropanol. It is less reactive than water, providing a more controlled quench. [5][6]Have a sufficient volume of isopropanol pre-chilled in a separate flask.
-
Execute the Quench: In a runaway scenario, and only if it is safe to approach the fume hood, add the cold isopropanol to the reaction mixture as quickly as is safely possible. Do not seal the vessel, as large volumes of gas may be evolved. [6]3. Secondary Quench: Once the initial vigorous reaction from the isopropanol subsides, a more thorough quench can be performed by slowly adding a 1:1 mixture of isopropanol and water, followed by pure water. [5]4. Neutralization: After the exotherm is completely neutralized and the mixture has stirred for an extended period (e.g., >2 hours), the solution should be carefully neutralized (e.g., with citric or acetic acid) before disposal. [5]
References
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). Columbia University. [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Quenching of Pyrophoric Materials. (2016). Sarpong Group, UC Berkeley. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Sources
Technical Support Center: Purification of 4-Fluoroisophthalonitrile-Based Polymers
Welcome to the technical support guide for the purification of 4-Fluoroisophthalonitrile-based polymers. This document is designed for researchers, scientists, and drug development professionals who are working with this class of high-performance aromatic polymers. The presence of impurities, such as residual monomers, oligomers, catalysts, or side-products, can significantly compromise the final material's thermal, mechanical, and optical properties.[] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your experimental and developmental needs.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound-based polymers, typically synthesized via nucleophilic aromatic substitution. The primary purification method discussed is precipitation (also known as reprecipitation), which is the most common and accessible technique for removing small-molecule impurities.[]
Workflow: Standard Dissolution-Precipitation Protocol
The diagram below outlines the fundamental steps for purifying polymers via precipitation. The core principle relies on the differential solubility of the high-molecular-weight polymer versus low-molecular-weight impurities.[]
Caption: A standard workflow for polymer purification by precipitation.
Q1: My polymer yield is very low after precipitation. What's going wrong?
Answer:
Low recovery is a common issue that can often be traced to one of several factors related to solvent choice or polymer properties.
-
Potential Cause 1: Non-solvent is too "good." The "non-solvent" may have some capacity to dissolve the lower molecular weight fractions of your polymer, which are then lost during filtration. This is especially true for polymers with a broad molecular weight distribution.
-
Solution: Select a non-solvent that is completely miscible with your good solvent but has a significantly different polarity to maximize the insolubility of the polymer. For instance, if you are using a polar aprotic solvent like DMF, a non-polar solvent like hexane might be too harsh and cause rapid, clumpy precipitation. A moderately polar non-solvent like methanol or isopropanol might be more effective.[2] A good rule of thumb is to use at least a 10-fold excess volume of the non-solvent relative to your polymer solution.[2]
-
-
Potential Cause 2: Insufficient Molecular Weight. If the polymerization did not proceed to a high molecular weight, the resulting oligomers and short polymer chains may remain soluble in the non-solvent mixture.[2]
-
Solution: Before large-scale purification, confirm the success of the polymerization using techniques like GPC to estimate the molecular weight. If the molecular weight is insufficient, the polymerization conditions (e.g., reaction time, temperature, monomer purity) may need to be optimized.
-
-
Potential Cause 3: Mechanical Loss. Very fine, powdery precipitates can be difficult to collect and may pass through standard filter paper or be lost during transfers.
-
Solution: Allow the precipitate to settle before decanting the supernatant. Use a centrifuge to pellet the polymer, which is highly effective for fine particles, and then carefully decant the solvent.[3] If filtering, use a membrane filter with a small pore size (e.g., 0.22 or 0.45 µm).
-
Q2: The polymer precipitates as a sticky, oily, or gummy substance instead of a powder. How can I fix this?
Answer:
The formation of an oily or tacky precipitate is typically a sign of incomplete or slow phase separation, often related to temperature, solvent choice, or the rate of precipitation.
-
Potential Cause 1: Precipitation at or above the Polymer's Glass Transition Temperature (Tg). If the precipitation is performed at a temperature near or above the polymer's Tg, the polymer chains have enough mobility to coalesce into a semi-liquid mass rather than a solid. This compound-based polymers are expected to have high Tg's, but low molecular weight fractions will have a lower Tg.
-
Solution: Perform the precipitation in a non-solvent that has been pre-chilled in an ice bath or freezer.[3] Adding the polymer solution to a cold, stirred non-solvent can promote the formation of a fine, crisp powder.
-
-
Potential Cause 2: Rapid Precipitation. If the non-solvent is added too quickly, or if the polymer solution is too concentrated, the outer layer of the polymer droplets precipitates instantly, trapping solvent and impurities within a gummy interior.[4]
-
Solution: Ensure your initial polymer solution is not overly viscous; dilute it with more "good" solvent if necessary. Add the polymer solution very slowly (drop-by-drop) into a large volume of vigorously stirred non-solvent.[4] This ensures rapid dispersion and allows individual polymer chains to precipitate before they can agglomerate.
-
-
Potential Cause 3: Inappropriate Non-Solvent Polarity. A non-solvent that is too "poor" (i.e., extremely different in polarity) can cause the polymer to "crash out" of solution too quickly, leading to a clumpy or oily precipitate.
-
Solution: Try using a mixture of a solvent and non-solvent for the precipitation bath. This moderates the polarity change, allowing for a more controlled precipitation process that can yield a finer powder.[4]
-
Q3: My NMR/GPC analysis still shows residual monomers or other small-molecule impurities after purification. What should I do?
Answer:
Detecting residual impurities post-purification indicates that they are being trapped within the precipitated polymer. This is a classic problem that requires refining the precipitation technique or considering alternative methods.
-
Potential Cause 1: Impurity Entrapment. As discussed, rapid precipitation can trap impurities within the polymer matrix.[4]
-
Solution 1: Repeat the Reprecipitation. The most straightforward approach is to repeat the dissolution and precipitation cycle 2-3 times. Each cycle will further reduce the concentration of trapped impurities.[]
-
Solution 2: Slow Down the Process. Employ the slow, drop-wise addition method into a vigorously stirred, large volume of non-solvent.[4] This maximizes the surface area for impurities to diffuse away from the precipitating polymer chains.
-
-
Potential Cause 2: Impurity has Similar Solubility to the Polymer. If an impurity has a polarity that is intermediate between your chosen solvent and non-solvent, it may co-precipitate with the polymer.
-
Solution 1: Change the Solvent System. Experiment with a different solvent/non-solvent pair. The goal is to maximize the solubility of the impurity in the non-solvent while minimizing the solubility of the polymer.[4]
-
Solution 2: Soxhlet Extraction. For stubborn impurities, after the initial precipitation and drying, you can perform a Soxhlet extraction on the solid polymer. Use a solvent that dissolves the impurities but not the polymer. This is an exhaustive extraction method that can be very effective.
-
-
Potential Cause 3: Catalyst Residues. If a metal catalyst (e.g., Palladium-based) was used in the synthesis, it can be difficult to remove by simple precipitation.[5]
-
Solution: Before precipitation, pass the polymer solution through a plug of a material that can scavenge the metal, such as Celite, activated carbon, or a specialized silica gel.[5]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common polymer purification issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvent/non-solvent systems for precipitating this compound-based polymers?
Answer:
The ideal solvent system leverages a significant difference in polarity to achieve efficient separation. For aromatic polymers containing polar nitrile groups, polar aprotic solvents are typically excellent "good" solvents.
| Recommended "Good" Solvents (for Dissolution) | Common "Non-Solvents" (for Precipitation) | Rationale & Notes |
| N,N-Dimethylformamide (DMF) | Methanol, Water, Isopropanol | A common and effective combination. Be aware that DMF is high-boiling and must be thoroughly removed during drying. |
| N,N-Dimethylacetamide (DMAc) | Methanol, Water, Ethanol | Similar to DMF, often a good alternative. |
| N-Methyl-2-pyrrolidone (NMP) | Methanol, Water, Diethyl Ether | Another high-boiling polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Water, Isopropanol | Excellent solvent, but can be difficult to remove completely due to its high boiling point and hygroscopic nature. |
Pro-Tip: Always perform a small-scale test first. Dissolve a small amount of crude polymer and test its precipitation in a few different non-solvents to observe the quality of the precipitate before committing to a bulk purification.
Q2: How many times should the precipitation be repeated?
Answer:
For most applications, repeating the precipitation process two to three times is sufficient to remove the majority of small-molecule impurities.[][4] The law of diminishing returns applies; after the third precipitation, the amount of impurity removed in each subsequent step may be negligible. The required number of cycles should be validated by analytical techniques. After the second or third precipitation, analyze a small sample (e.g., by ¹H NMR) to see if signals from impurities are still present. If they persist, further precipitation is unlikely to help, and an alternative method like column chromatography or Soxhlet extraction should be considered.
Q3: What are the common impurities I should be looking for?
Answer:
Impurities in this compound-based polymers typically originate from the synthesis step. Key species to monitor include:
-
Unreacted Monomers: this compound and any comonomers (e.g., bisphenols) used in the polymerization. These are easily identified by ¹H or ¹⁹F NMR.
-
Low Molecular Weight Oligomers: Short polymer chains that were not fully propagated. These are best detected by Gel Permeation Chromatography (GPC/SEC) as a low-molecular-weight shoulder on the main polymer peak.[6]
-
Catalyst Residues: If a catalyst (e.g., K₂CO₃ in a nucleophilic aromatic substitution) was used, residual salts might be present. These are typically inorganic and may not be NMR-active but can be detected by techniques like TGA (as residual mass) or XPS.
-
Side-Products: The highly reactive nitrile group can undergo side reactions, especially at high temperatures, potentially leading to cyclization or hydrolysis if water is present.[7][8] These structural changes can be subtle and may require advanced characterization (e.g., FTIR, ¹³C NMR) to detect.
Q4: When should I consider using column chromatography instead of precipitation?
Answer:
While precipitation is excellent for removing small molecules from high molecular weight polymers, it is not an effective method for separating polymers of different chain lengths (i.e., fractionation). You should consider chromatography in the following scenarios:
-
Fractionation is Required: If you need to isolate a polymer fraction with a very narrow molecular weight distribution (low dispersity), preparative GPC/SEC is the most suitable technique.[9] This method separates polymer chains based on their hydrodynamic volume.[6]
-
Stubborn Impurities: If an impurity has solubility properties very similar to your polymer, making precipitation ineffective, adsorption chromatography (e.g., using a silica or alumina column) can be used.[9] This separates molecules based on their affinity for the stationary phase.[9]
-
Separating Oligomers: For separating low-molecular-weight oligomers from each other or from the monomer, column chromatography is far more effective than precipitation.
Q5: What characterization techniques are essential to confirm purity?
Answer:
A combination of techniques is necessary to confidently assess the purity and properties of your final polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for identifying the presence of small-molecule organic impurities. The absence of signals from monomers or solvents in the ¹H NMR spectrum is a strong indicator of high purity.[4] ¹⁹F NMR is particularly useful for confirming the complete substitution of the fluorine atom from the monomer.
-
Gel Permeation Chromatography (GPC/SEC): GPC is essential for determining the molecular weight (Mn, Mw) and molecular weight distribution (Đ or PDI) of your polymer. A clean, monomodal peak without low-molecular-weight tailing or distinct oligomer peaks suggests successful purification.[4][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the chemical identity of the polymer. You can verify the disappearance of certain functional groups from the monomers and the appearance of new ones in the polymer. For example, the characteristic C≡N stretch around 2230 cm⁻¹ should be prominent.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions, most importantly the glass transition temperature (Tg). A sharp and consistent Tg can be an indicator of polymer purity. Impurities often act as plasticizers, which can depress and broaden the Tg.[4]
References
- ResearchGate. (2023). Some advices for purifying a polymer ? [Online Discussion].
- Chemistry Stack Exchange. (2022). Polymer purification by reprecipitation troubleshooting. [Online Forum].
- Grover, G. N., & Maynard, H. D. (2014). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research, 47(9), 2675–2683.
- Reddit. (2015). how do I purify a polymer that I can't crash out? [Online Discussion].
- Reddit. (2021). Help to precipitate a water-soluble polymer. [Online Discussion].
- Glazova, N. V., Igonina, L. M., & Elkin, G. E. (1995). Chromatographic purification of enzyme medicines from macromolecular impurities. Defense Technical Information Center.
- Trathnigg, B. (2019). Chromatographic Analysis of Polymers. In Polymer Analysis. ResearchGate.
- Wikipedia. Nitrile. Wikimedia Foundation.
- ResearchGate. (2016). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers.
- Le Blond-Chain, J., & Roullin, V. G. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation? Journal of Controlled Release, 360, 247-261.
- Google Patents. (1991). Process for the polymerization and recovery of nitrile rubber containing high bound acrylonitrile.
- Lindborg, T. (2020). Synthesis and Investigation of nitrile containing polymers derived from lignin. Lund University.
- Chromatographic Society of India. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube.
- ResearchGate. (1992). The Reactions of Nitrile-containing Polymers.
- Sruthi, T. U., & Anas, S. (2022). An overview of synthetic modification of nitrile group in polymers and applications. Polymer-Plastics Technology and Materials, 61(10), 1083-1115.
- Agilent. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Technical Overview.
- Zhang, Y., et al. (2016). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances, 6(51), 45831-45839.
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troubleshooting solubility issues of 4-Fluoroisophthalonitrile derivatives
Welcome to the technical support center for 4-Fluoroisophthalonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common solubility challenges encountered during experimental work. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure the integrity and success of your research.
Introduction to this compound Derivatives
This compound is an aromatic organic compound characterized by a benzene ring substituted with two cyano (-CN) groups at the 1 and 3 positions, and a fluorine (-F) atom at the 4 position. Its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the polar nitrile groups and the highly electronegative fluorine atom imparts unique physicochemical properties, including generally low aqueous solubility, which can present challenges in experimental settings.[1][2][3] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound derivative is not dissolving in my aqueous buffer. What should I do?
This is a common issue as dicyanobenzene compounds, including isophthalonitrile, generally exhibit low solubility in water.[4][5][6][7][8][9] The planar aromatic ring and the potential for strong crystal lattice energy contribute to this poor aqueous solubility.
Initial Troubleshooting Steps:
-
Mechanical Agitation & Sonication: Ensure you are providing adequate agitation. For small volumes, vortexing is effective. For larger volumes, use a magnetic stirrer. Sonication in an ultrasonic bath can also help to break apart solid particles and increase the surface area for dissolution.
-
Gentle Heating: Solubility often increases with temperature.[6] Try warming your solution gently. However, be cautious as excessive heat can lead to degradation of your compound. It is advisable to first determine the thermal stability of your specific derivative.
If these initial steps are unsuccessful, you will likely need to modify your solvent system.
Q2: What are the recommended organic solvents for dissolving this compound derivatives?
A good starting point is to use a small amount of a water-miscible organic solvent as a co-solvent. The principle of "like dissolves like" is a useful guide here. Given the aromatic and polar nature of the nitrile groups, polar aprotic solvents are often effective.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of organic compounds.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.
-
Acetonitrile (ACN): A less polar option than DMSO or DMF, but can be effective.
-
Benzene: Isophthalonitrile is also soluble in benzene, though this is a less common solvent in biological research due to its toxicity.[7][8][9]
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Weigh out the desired amount of your this compound derivative.
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high-concentration stock solution.
-
Once fully dissolved, slowly add the aqueous buffer to the organic stock solution dropwise while vortexing or stirring vigorously. This technique, known as antisolvent addition, can help to prevent precipitation.
-
Observe the solution for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in the final solvent mixture.
Data Presentation: Common Solvents for Aromatic Nitriles
| Solvent | Type | Suitability for Isophthalonitrile/Benzonitrile |
| Water | Polar Protic | Low solubility[4][5][6][7][8][9] |
| Ethanol | Polar Protic | Miscible with benzonitrile[10] |
| Acetone | Polar Aprotic | Soluble[7][8][9] |
| DMSO | Polar Aprotic | Generally a good solvent for polar organic compounds |
| DMF | Polar Aprotic | Generally a good solvent for polar organic compounds |
| Acetonitrile | Polar Aprotic | A common solvent for organic reactions[11] |
| Benzene | Nonpolar | Soluble[7][8][9] |
Q3: Can I use pH adjustment to improve the solubility of my this compound derivative?
The nitrile group is generally not readily ionizable under typical pH conditions used in biological assays. However, if your specific derivative contains acidic or basic functional groups elsewhere on the molecule, pH adjustment can be a powerful tool to enhance solubility.
-
For derivatives with acidic groups (e.g., carboxylic acids, phenols): Increasing the pH above the pKa of the acidic group will deprotonate it, forming a more soluble salt.
-
For derivatives with basic groups (e.g., amines): Decreasing the pH below the pKa of the basic group will protonate it, forming a more soluble salt.
Causality behind pH-mediated solubility: Ionized forms of compounds are generally more water-soluble than their neutral counterparts due to the favorable ion-dipole interactions with water molecules.
Visualization: Logical Workflow for Troubleshooting Solubility
Caption: A stepwise approach to resolving solubility issues.
Q4: I am concerned about the effect of organic solvents on my biological assay. Are there other options?
Yes, if the use of organic co-solvents is not desirable, you can explore the use of solubilizing excipients. These are pharmacologically inactive substances that can improve the solubility of a drug.
Common Solubilizing Excipients:
-
Surfactants: Molecules with both hydrophilic and hydrophobic regions that can form micelles to encapsulate poorly soluble compounds. Examples include Polysorbate 80 (Tween 80) and Cremophor EL.
-
Cyclodextrins: Cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule can be encapsulated.
The choice and concentration of the excipient must be carefully optimized for your specific compound and assay to avoid interference.
Q5: My compound precipitates out of solution over time. How can I prevent this?
Precipitation from a supersaturated solution is a common problem. Here are some strategies to maintain a stable solution:
-
Work with lower concentrations: If your experimental design allows, working at a lower concentration will reduce the likelihood of precipitation.
-
Optimize the co-solvent percentage: You may need to empirically determine the optimal percentage of organic co-solvent that keeps your compound in solution without negatively impacting your experiment.
-
Use of precipitation inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the formation of crystal nuclei.
Experimental Protocol: Screening for Optimal Co-solvent Concentration
-
Prepare a high-concentration stock solution of your compound in 100% of your chosen organic solvent (e.g., 10 mM in DMSO).
-
In a series of microcentrifuge tubes or a 96-well plate, prepare serial dilutions of your stock solution with your aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 5%, 2%, 1%, 0.5%, 0.1% DMSO).
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 24 hours).
-
Visually inspect for any precipitation or measure the turbidity using a plate reader. This will help you identify the highest concentration of your compound that remains soluble at a given co-solvent percentage.
Visualization: Experimental Workflow for Co-solvent Optimization
Caption: A workflow for determining optimal co-solvent concentration.
Concluding Remarks
Troubleshooting the solubility of this compound derivatives requires a systematic and informed approach. By understanding the underlying physicochemical properties of these molecules and applying the principles of solvent selection, pH manipulation, and the use of excipients, researchers can overcome many of the common challenges. Always remember to validate your solubilization method to ensure it does not interfere with your downstream applications.
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Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Fluoroisophthalonitrile
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4-Fluoroisophthalonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty materials, is a prime example where stringent purity control is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their quality control endeavors.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, stands as the preeminent technique for the purity analysis of non-volatile and semi-volatile organic compounds like this compound.[1] Its widespread adoption is a testament to its high resolving power, sensitivity, and robustness.[2] The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[3] For a molecule like this compound, which possesses moderate polarity due to the presence of two nitrile groups and a fluorine atom on an aromatic ring, RP-HPLC offers an ideal platform for separating it from potential impurities.
Proposed RP-HPLC Method for this compound
While a specific compendial method for this compound may not be publicly available, a robust and reliable method can be developed based on the physicochemical properties of the molecule and established chromatographic principles.[4][5]
Rationale for Method Development:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point.[1] The non-polar C18 chains will interact with the aromatic ring of this compound, providing good retention.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed for aromatic compounds.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.[3] The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[1]
-
Detection: The benzonitrile moiety in this compound contains a chromophore that absorbs UV light.[7][8] Based on the UV spectra of similar benzonitrile compounds, a detection wavelength in the range of 230-270 nm is expected to provide good sensitivity.[9] A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is invaluable for peak purity assessment and impurity identification.
Experimental Workflow for HPLC Analysis
The logical flow of an HPLC analysis for purity determination is a systematic process designed to ensure accurate and reproducible results.
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The Analytical Imperative: Why GC-MS for 4-Fluoroisophthalonitrile?
An In-Depth Guide to the GC-MS Analysis of 4-Fluoroisophthalonitrile: A Comparative Approach
In the landscape of specialty chemicals, this compound stands out for its role as a critical intermediate in the synthesis of high-value products, including pharmaceuticals and advanced polymers.[1] Its unique structure, featuring a fluorine atom and two nitrile groups on a benzene ring, imparts specific reactivity and properties to the final products.[1] Consequently, the rigorous quality control of this compound is paramount, necessitating a robust analytical method to ensure its purity and identify any potential impurities that could impact downstream applications.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare GC-MS with other analytical techniques, supported by experimental principles.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2][3] For a compound like this compound, which is a solid with a melting point in the 93-96°C range and sufficient volatility, GC-MS is an ideal choice for several reasons:[1]
-
High-Resolution Separation (GC): The gas chromatograph uses a capillary column to separate the volatile components of a mixture based on their boiling points and interactions with the stationary phase.[4][5] This allows for the effective separation of this compound from solvents, starting materials, and other synthesis-related impurities.[6]
-
Definitive Identification (MS): The mass spectrometer bombards the separated components with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. The presence of a fluorine atom in this compound provides a distinctive isotopic pattern that further aids in its identification.
-
High Sensitivity: Modern GC-MS systems can detect and quantify analytes at very low concentrations (parts-per-million or even parts-per-billion), which is crucial for identifying trace-level impurities that could affect the safety and efficacy of final products.[7]
A Step-by-Step GC-MS Methodology
The following protocol outlines a robust method for the analysis of this compound. The choices of parameters are explained to provide a clear understanding of the methodology.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as acetone or ethyl acetate in a volumetric flask. This creates a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL. The choice of solvent is critical; it should fully dissolve the sample without reacting with it and should elute early in the chromatogram without co-eluting with any peaks of interest.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injector | Split/Splitless | Allows for both high concentration (splitless) and low concentration (split) analysis. A split ratio of 50:1 is a good starting point to avoid column overload. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency and is compatible with most mass spectrometers.[3] |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that separates compounds primarily based on their boiling points, which is suitable for a wide range of aromatic compounds.[4] |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for the separation of volatile solvents. The temperature ramp effectively elutes the analyte and any higher-boiling impurities. |
| MS Ion Source | Electron Ionization (EI) | A robust and highly reproducible ionization technique that generates extensive fragmentation for structural elucidation. |
| Ion Source Temp. | 230 °C | A standard temperature that promotes ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents contamination of the quadrupole. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion of this compound (MW: 146.12) and its fragments, as well as potential impurities.[8] |
| Acquisition Mode | Scan | Acquires full mass spectra for all eluting peaks, allowing for the identification of unknown compounds. |
Data Interpretation: A Hypothetical Case
Upon analysis, the data system will generate a total ion chromatogram (TIC). A large, sharp peak at a specific retention time will correspond to this compound. By integrating this peak, we can extract its mass spectrum.
-
Expected Mass Spectrum: The EI mass spectrum of this compound (C₈H₃FN₂) is expected to show a prominent molecular ion peak (M⁺) at m/z 146. The presence of a fluorine atom will result in characteristic fragmentation patterns, such as the loss of HCN (m/z 119) or HF (m/z 126). The aromatic ring structure will also contribute to the fragmentation pattern.
-
Impurity Identification: Any other peaks in the chromatogram represent potential impurities. Their mass spectra can be compared against a spectral library (e.g., NIST) for tentative identification. Common impurities could include unreacted starting materials from the synthesis or by-products from side reactions.[6][9]
Comparative Analysis with Other Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed. The choice of method depends on the specific analytical goal.
| Technique | Principle | Advantages for this compound | Limitations |
| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity; provides structural information for identification of unknowns; excellent for volatile and semi-volatile compounds.[2] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar compounds. |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase; detection by UV absorbance. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones; non-destructive. | Lower resolution for complex mixtures compared to capillary GC; provides limited structural information (only a UV spectrum). |
| ¹⁹F NMR | Nuclear Magnetic Resonance spectroscopy of the ¹⁹F nucleus. | Highly specific to fluorine-containing compounds; provides detailed structural information about the chemical environment of the fluorine atom; quantitative.[10] | Low sensitivity compared to MS; requires a relatively pure and concentrated sample; not a separation technique, so it analyzes the bulk sample.[10] |
When to Choose an Alternative?
-
HPLC-UV: If this compound is part of a formulation with non-volatile excipients, or if potential impurities are thermally unstable, HPLC would be a more suitable technique.
-
¹⁹F NMR: For definitive structural elucidation of the pure substance or for quantifying fluorine-containing impurities without chromatographic separation, ¹⁹F NMR is an invaluable tool.[10] It can provide a fluorine-specific fingerprint of the sample.
Conclusion
The GC-MS analysis of this compound offers a robust, sensitive, and highly specific method for purity assessment and impurity profiling. Its ability to separate volatile components and provide definitive structural information makes it the cornerstone of quality control for this important chemical intermediate. While other techniques like HPLC and NMR have their specific applications, GC-MS provides a comprehensive solution for routine analysis in research, development, and manufacturing environments. By understanding the principles behind the methodology and making informed choices about experimental parameters, researchers can ensure the integrity and quality of their materials, ultimately contributing to the safety and efficacy of the final products.
References
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The Strategic Advantage of Fluorination: A Comparative Analysis of 4-Fluoroisophthalonitrile in Advanced Material Synthesis
In the landscape of high-performance polymers and functional materials, dicyanobenzene derivatives serve as critical building blocks. Their robust aromatic structure and reactive nitrile groups make them ideal precursors for a range of materials, from thermally stable resins to complex macrocycles. Among these, 4-Fluoroisophthalonitrile is emerging as a molecule of significant interest. The introduction of a fluorine atom onto the isophthalonitrile backbone imparts a unique combination of properties that offer distinct advantages over its non-fluorinated counterparts and other substituted dicyanobenzenes. This guide provides an in-depth comparison of this compound with other dicyanobenzene derivatives, supported by experimental insights, to inform researchers, scientists, and drug development professionals in their material selection and design strategies.
The Dicyanobenzene Family: A Structural Overview
Dicyanobenzenes are a class of aromatic compounds characterized by a benzene ring substituted with two nitrile (-CN) groups. The positional isomerism of these nitrile groups gives rise to three primary derivatives: phthalonitrile (1,2-dicyanobenzene), isophthalonitrile (1,3-dicyanobenzene), and terephthalonitrile (1,4-dicyanobenzene). The arrangement of these electron-withdrawing groups significantly influences the molecule's polarity, reactivity, and the architecture of resulting polymers.[1][2]
Further functionalization of the benzene ring, such as the introduction of a fluorine atom in this compound, creates a new tier of building blocks with tailored properties. This guide will focus on comparing this compound primarily with its parent isomer, isophthalonitrile, and other relevant derivatives to highlight the impact of fluorination.
Comparative Analysis: this compound vs. Other Dicyanobenzenes
The strategic placement of a fluorine atom at the 4-position of the isophthalonitrile ring dramatically alters its electronic properties and, consequently, its performance in various applications. The high electronegativity of fluorine enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a cornerstone of its utility in synthesizing complex molecules.[3]
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these molecules. The table below summarizes key physicochemical data for this compound and its parent isomers.
| Property | This compound | Isophthalonitrile | Phthalonitrile | Terephthalonitrile |
| Molecular Formula | C₈H₃FN₂ | C₈H₄N₂ | C₈H₄N₂ | C₈H₄N₂ |
| Molecular Weight | 146.12 g/mol [4] | 128.13 g/mol | 128.13 g/mol [5] | 128.13 g/mol |
| Melting Point | Not specified | 161-164 °C | 141-143 °C | 222-225 °C |
| Boiling Point | Not specified | 265 °C | 272 °C | 285 °C |
| CAS Number | 13519-90-9[4] | 626-17-5 | 91-15-6 | 623-26-7 |
Data compiled from various chemical suppliers and databases. Exact values may vary slightly between sources.
Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary advantage of this compound lies in its enhanced reactivity towards nucleophiles. The fluorine atom, being a good leaving group and strongly electron-withdrawing, activates the aromatic ring for SNAr. This is a significant departure from unsubstituted dicyanobenzenes, which are generally unreactive in SNAr unless subjected to harsh conditions or metal catalysis.[3]
This enhanced reactivity is pivotal in the synthesis of advanced polymers and functional materials. For instance, in the preparation of phthalonitrile-based thermosetting resins, the facile displacement of the fluoride ion allows for the introduction of various functional groups, leading to polymers with tailored properties such as improved processability and enhanced thermal stability.[6]
Experimental Protocol: Synthesis of a Tetra-substituted Isophthalonitrile via SNAr
This protocol details the synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, a key intermediate in the development of materials for organic light-emitting diodes (OLEDs), starting from a tetrafluorinated isophthalonitrile derivative. This reaction exemplifies the utility of SNAr on a fluorinated dicyanobenzene ring.[7][8]
Materials:
-
Tetrafluoroisophthalonitrile
-
9H-carbazole
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A flame-dried, two-necked round-bottomed flask is charged with 9H-carbazole (4.4 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF is added, and the solution is cooled to 0 °C.
-
A solution of NaHMDS in THF (4.2 equivalents) is added slowly.
-
A solution of tetrafluoroisophthalonitrile (1.0 equivalent) in anhydrous THF is added via cannula.
-
The reaction mixture is heated to 65 °C and stirred under argon.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature.
-
The reaction is quenched with deionized water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography.
The high yield and specificity of this reaction are directly attributable to the activation of the isophthalonitrile core by the fluorine substituents.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a functionalized isophthalonitrile derivative, highlighting the critical role of the SNAr reaction.
Conclusion
This compound represents a significant advancement in the field of dicyanobenzene chemistry. Its enhanced reactivity towards nucleophilic aromatic substitution, a direct consequence of the fluorine substituent, unlocks a vast potential for the synthesis of novel polymers, functional materials, and pharmaceutical intermediates. Compared to its non-fluorinated parent, isophthalonitrile, it offers a more versatile platform for molecular design. While other activated derivatives like nitrophthalonitriles also provide pathways for functionalization, the use of this compound can offer advantages in terms of reaction conditions and purity of the final products. As the demand for high-performance materials with precisely tailored properties continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in advancing materials science and drug discovery.
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A Comparative Guide to the Synthesis of 4-Fluoroisophthalonitrile: An In-depth Technical Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating the physicochemical and biological properties of molecules. 4-Fluoroisophthalonitrile, a key building block in the synthesis of advanced polymers, functional dyes, and pharmaceutical intermediates, is a prime example of such a valuable fluorinated scaffold. This guide provides a comprehensive validation and comparison of the primary synthetic methodologies for obtaining this versatile compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and scalability to empower researchers in making informed decisions for their synthetic endeavors.
Unveiling the Synthetic Pathways
The synthesis of this compound can be approached from several distinct strategic directions. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. Here, we will focus on the three most logical and scientifically sound approaches:
-
From 4-Fluoroisophthalic Acid: A classic two-step approach involving the conversion of the readily available diacid to the corresponding diamide, followed by dehydration.
-
Via Halogen Exchange (Halex) Reaction: A powerful method for introducing fluorine by displacing a different halogen atom from a 4-haloisophthalonitrile precursor.
-
Direct Ammoxidation of 4-Fluoro-m-xylene: An industrially relevant gas-phase catalytic process that converts the methyl groups of a xylene derivative directly into nitriles.
The logical flow of these synthetic strategies is depicted in the following workflow diagram:
Caption: Overview of the primary synthetic routes to this compound.
Method 1: Synthesis from 4-Fluoroisophthalic Acid
This method is a robust and reliable laboratory-scale approach that leverages the commercial availability of 4-fluoroisophthalic acid.[1][2] The synthesis proceeds in two distinct steps: the formation of 4-fluoroisophthalamide, followed by its dehydration to the target dinitrile.
Step 1: Amidation of 4-Fluoroisophthalic Acid
The conversion of the dicarboxylic acid to the corresponding diamide is a critical step. A common and effective method involves the initial conversion of the carboxylic acids to their more reactive acid chlorides, followed by reaction with ammonia.
Experimental Protocol:
-
Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-fluoroisophthalic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-fluoroisophthaloyl chloride.
-
Ammonolysis: Cool the crude acid chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide. Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-fluoroisophthalamide.
Step 2: Dehydration of 4-Fluoroisophthalamide
The dehydration of the diamide to the dinitrile is the final and crucial step. Several dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) being among the most effective.[3][4][5][6]
Experimental Protocol (using POCl₃):
-
In a dry reaction vessel, suspend 4-fluoroisophthalamide (1.0 eq.) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Alternative Dehydrating Agent: Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride in the presence of a tertiary amine base like triethylamine or pyridine offers a milder alternative to POCl₃ for the dehydration of amides.[4][5][7][8][9]
Performance and Considerations:
| Metric | Amidation | Dehydration (POCl₃) | Overall (Estimated) |
| Typical Yield | >90% | 70-85% | 63-77% |
| Purity | High after washing | High after purification | >98% |
| Scalability | Good | Moderate (exothermic) | Laboratory to pilot scale |
| Advantages | High-yielding steps, reliable | Effective for diamides | Well-established chemistry |
| Disadvantages | Use of corrosive SOCl₂ | Exothermic, requires careful control | Two-step process |
Method 2: Halogen Exchange (Halex) Fluorination
The halogen exchange (Halex) reaction is a powerful technique for the synthesis of aromatic fluorides, particularly when the corresponding chloro- or bromo-precursors are accessible. This method relies on the displacement of a heavier halogen with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF).[10][11][12][13]
The viability of this approach hinges on the availability of a suitable 4-haloisophthalonitrile precursor, such as 4-chloro- or 4-bromoisophthalonitrile. These precursors can be synthesized from their respective 4-haloisophthalic acids.[14][15][16][17][18][19][20][21][22]
Conceptual Synthesis of 4-Haloisophthalonitrile Precursor:
The synthesis of 4-bromoisophthalic acid, for instance, can be achieved by the direct bromination of isophthalic acid in fuming sulfuric acid.[14][16] This diacid can then be converted to 4-bromoisophthalonitrile following a similar amidation and dehydration sequence as described in Method 1.
Experimental Protocol (Halex Reaction):
-
In a high-pressure reaction vessel, combine 4-chloro- or 4-bromoisophthalonitrile (1.0 eq.), spray-dried potassium fluoride (KF, 2.0-3.0 eq.), and a high-boiling polar aprotic solvent such as sulfolane or dimethyl sulfoxide (DMSO).
-
The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can enhance the reaction rate.[10]
-
Seal the reactor and heat the mixture to a high temperature (typically 180-220 °C) for several hours. Monitor the reaction progress by GC-MS or HPLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation, sublimation, or recrystallization.
Performance and Considerations:
| Metric | Halex Reaction |
| Typical Yield | 60-80% (reported for similar systems)[10] |
| Purity | Moderate to high after purification |
| Scalability | Good, suitable for industrial production |
| Advantages | Potentially fewer steps if precursor is available, high atom economy |
| Disadvantages | Requires high temperatures and pressures, precursor synthesis may be lengthy, potential for side reactions |
Method 3: Vapor-Phase Ammoxidation of 4-Fluoro-m-xylene
For large-scale industrial production, vapor-phase ammoxidation presents a highly efficient and atom-economical route. This process involves the catalytic reaction of 4-fluoro-m-xylene with ammonia and oxygen (typically from air) at elevated temperatures over a solid-state catalyst.[23][24][25][26][27]
Reaction Principle:
The ammoxidation process converts the two methyl groups of the xylene derivative into nitrile functionalities in a single, continuous-flow operation. The reaction is highly exothermic and requires careful control of reaction parameters to maximize the yield of the desired dinitrile and minimize the formation of byproducts such as the mononitrile, carbon oxides, and imides.
Catalyst and Reaction Conditions:
The catalysts for ammoxidation are typically complex mixed metal oxides, with vanadium-based catalysts being particularly effective. These are often promoted with other metals like antimony, bismuth, and zirconium, and supported on a high-surface-area carrier such as γ-alumina.[24][26]
Typical Reaction Parameters:
-
Catalyst: V-Sb-Bi-Zr/γ-Al₂O₃
-
Temperature: 375-500 °C[23]
-
Reactants: 4-fluoro-m-xylene, ammonia, air
-
Molar Ratios: Optimized ratios of ammonia and oxygen to the hydrocarbon are crucial for selectivity.
-
Reactor: Fixed-bed or fluidized-bed reactor
Performance and Considerations:
| Metric | Ammoxidation |
| Typical Yield | High (potentially >80% selectivity)[26] |
| Purity | Requires significant downstream purification |
| Scalability | Excellent, designed for industrial scale |
| Advantages | Highly atom-economical, continuous process, uses inexpensive reagents |
| Disadvantages | Requires specialized high-temperature and high-pressure equipment, catalyst development is complex, significant capital investment |
Comparative Analysis and Conclusion
The choice of the optimal synthetic route for this compound is contingent upon the desired scale of production, available resources, and the specific requirements of the end application.
-
For laboratory-scale synthesis and research purposes, Method 1 (from 4-Fluoroisophthalic Acid) offers the most reliable and straightforward approach with well-established chemical transformations and predictable outcomes. The starting material is commercially available, and the reaction conditions are generally manageable in a standard laboratory setting.
-
Method 2 (Halogen Exchange) becomes an attractive option if a suitable 4-haloisophthalonitrile precursor is readily available or can be synthesized efficiently. It has the potential for high yields and is amenable to scale-up, bridging the gap between laboratory and industrial production.
-
Method 3 (Ammoxidation) is the preferred route for large-scale industrial manufacturing due to its high throughput, atom economy, and the use of inexpensive raw materials. However, the requirement for specialized equipment and extensive process optimization makes it less practical for smaller-scale applications.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluoroisophthalonitrile Derivatives
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Fluoroisophthalonitrile and its derivatives represent a class of compounds with significant potential, owing to the unique physicochemical properties imparted by the fluorine atom and the versatile nitrile functionalities. The strategic placement of a fluorine atom on the aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, unambiguous structural confirmation and purity assessment are critical milestones in the research and development pipeline.
This guide provides a comparative framework for the spectroscopic analysis of this compound derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data. Each technique offers a unique window into the molecular architecture, and when used in concert, they provide a self-validating system for comprehensive characterization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, the synergistic use of ¹H, ¹³C, and ¹⁹F NMR provides an unparalleled level of detail regarding the molecular framework, connectivity, and the electronic environment of the nuclei.
Expertise & Experience: Why ¹⁹F NMR is a Game-Changer
While ¹H and ¹³C NMR are standard, ¹⁹F NMR offers distinct advantages for analyzing fluorinated aromatics. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[3] Its vast chemical shift range (~800 ppm) minimizes signal overlap, a common challenge in complex ¹H spectra.[3] Furthermore, the absence of endogenous fluorine in biological systems makes ¹⁹F NMR an exceptionally clean technique for in-vivo studies and metabolic fate monitoring.[4]
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts; consistency is key for comparative studies.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard for ¹⁹F NMR if necessary.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field. For quantitative analysis, ensure the relaxation delay (d1) is at least five times the longest T₁ relaxation time of the nuclei of interest.[5]
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra. For deeper structural insights, consider 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
}
Figure 1: General workflow for NMR spectroscopic analysis.
Comparative Spectroscopic Data
The introduction of different substituents onto the this compound core leads to predictable changes in the NMR spectra. The electron-donating or electron-withdrawing nature of the substituent alters the electron density around the aromatic protons and carbons, causing their signals to shift upfield (to the right) or downfield (to the left), respectively.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key ¹⁹F NMR Signal (δ, ppm) |
| This compound | Aromatic H: ~8.1-7.8 | Aromatic C-F: ~165 (d) Aromatic C-CN: ~113 Nitrile C≡N: ~116 | ~ -105 |
| Derivative A: 4-Fluoro-5-methoxy-isophthalonitrile | Aromatic H: ~7.5-7.2 Methoxy (-OCH₃): ~3.9 | Aromatic C-F: ~155 (d) Aromatic C-OCH₃: ~160 Methoxy C: ~56 | ~ -115 |
| Derivative B: 5-Amino-4-fluoro-isophthalonitrile | Aromatic H: ~7.0-6.8 Amine (-NH₂): ~5.5 (broad) | Aromatic C-F: ~150 (d) Aromatic C-NH₂: ~152 | ~ -120 |
Note: Data are hypothetical and for illustrative purposes. (d) denotes a doublet due to C-F coupling.
Trustworthiness through Interpretation:
-
¹H NMR: In the parent this compound, the aromatic protons are deshielded by the electronegative fluorine and electron-withdrawing nitrile groups, resulting in downfield chemical shifts. Adding an electron-donating group like methoxy (-OCH₃) or amino (-NH₂) shields the remaining aromatic protons, shifting their signals upfield.
-
¹³C NMR: The carbon directly attached to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF), appearing as a doublet in the proton-decoupled spectrum. This is a definitive indicator of the C-F bond.[6]
-
¹⁹F NMR: The chemical shift of the fluorine signal is highly sensitive to the electronic environment. Electron-donating groups increase shielding and cause an upfield shift (more negative ppm value), as seen in Derivatives A and B. Spin-spin coupling between fluorine and nearby protons (e.g., ³JHF) provides crucial information about connectivity.[3][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[7][8] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy, providing a unique spectral "fingerprint".[9]
Experimental Protocol: FTIR Analysis via ATR
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal absorbances.
-
Sample Application: Place a small amount of the solid derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
}
Figure 2: Relationship between functional groups and IR absorption regions.
Comparative Spectroscopic Data
The core this compound structure has several key absorbances. The most diagnostic is the sharp, strong nitrile stretch.
| Functional Group | This compound (cm⁻¹) | Derivative with -OH group (cm⁻¹) | Causality Behind the Data |
| -C≡N Stretch | ~2235 | ~2230 | The nitrile stretch is one of the most characteristic in IR spectroscopy. Its position is relatively insensitive to ring substitution.[2] |
| Aromatic C-H Stretch | ~3080 | ~3075 | Appears just above 3000 cm⁻¹ for sp² C-H bonds. |
| Aromatic C=C Stretch | ~1600, 1480 | ~1590, 1490 | Multiple bands are typical for the aromatic ring skeleton. |
| C-F Stretch | ~1250 | ~1245 | The C-F bond vibration appears in the fingerprint region and is a strong, characteristic band for fluoroaromatics. |
| O-H Stretch | N/A | ~3400 (broad, strong) | The addition of a hydroxyl group introduces a very prominent broad band, which is a key diagnostic feature.[2] |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the aromatic ring of isophthalonitrile derivatives.[10] While less structurally definitive than NMR or IR, it is highly valuable for quantitative analysis and for comparing the effects of different substituents on the molecule's electronic structure.
Experimental Protocol: Solution-Phase UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.
-
Stock Solution: Prepare an accurate stock solution of the derivative with a known concentration.
-
Dilution: Prepare a dilute solution (typically in the 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Measurement: Replace the blank with the sample cuvette and record the absorption spectrum, noting the wavelength of maximum absorbance (λ_max).
Comparative Spectroscopic Data
Substituents on the aromatic ring can shift the λ_max to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).
| Compound | Typical λ_max (nm) | Type of Shift | Causality Behind the Data |
| This compound | ~285 | - | The core aromatic nitrile structure defines the baseline π → π* transition energy. |
| Derivative A: 4-Fluoro-5-methoxy-isophthalonitrile | ~295 | Bathochromic | The electron-donating methoxy group (-OCH₃) extends the conjugation of the π-system, lowering the energy gap for the π → π* transition and shifting the absorbance to a longer wavelength.[11] |
| Derivative B: 5-Amino-4-fluoro-isophthalonitrile | ~310 | Bathochromic | The amino group (-NH₂) is a strong electron-donating group, causing an even larger red shift compared to the methoxy group.[12] |
}
Figure 3: Effect of electron-donating groups on UV-Vis absorption.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural clues from its fragmentation patterns.[13] It works by ionizing a molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is heated in a vacuum to enter the gas phase.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions (molecular ion and fragments) are accelerated through a mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.
Comparative Spectroscopic Data
The molecular ion peak confirms the molecular weight of the derivative. Unlike compounds with chlorine or bromine, which show characteristic M+2 peaks due to their isotopic distribution, fluorine is monoisotopic (¹⁹F), so no M+2 peak from the halogen is observed.[14]
| Compound | Molecular Ion (M⁺•) m/z | Key Fragment m/z | Interpretation of Fragmentation |
| This compound (C₈H₃FN₂) | 146 | 119 | The molecular ion peak directly confirms the molecular weight. A common fragmentation is the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment at m/z 119. |
| Derivative A: 4-Fluoro-5-methoxy-isophthalonitrile (C₉H₅FN₂O) | 176 | 161, 133 | The M⁺• peak at 176 confirms the addition of a -OCH₃ group. Common losses include a methyl radical (•CH₃, 15 Da) to give a peak at m/z 161, or a subsequent loss of carbon monoxide (CO, 28 Da) to give a peak at m/z 133. |
}
Figure 4: A potential fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the logical integration of data from several orthogonal techniques. NMR provides the definitive structural map, FTIR confirms the presence of key functional groups, UV-Vis offers insight into the electronic properties, and MS validates the molecular weight and fragmentation behavior. By understanding the principles behind each technique and the causal effects of structural modifications on the spectral output, researchers can confidently and efficiently characterize novel compounds, accelerating the journey from laboratory synthesis to transformative applications in medicine and materials science.
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A Comparative Electrochemical Guide to 4-Fluoroisophthalonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Due to the limited direct experimental data on 4-Fluoroisophthalonitrile, this guide will leverage a close structural analog, 4-fluorobenzonitrile, for which detailed electrochemical data is available. This will be compared against its non-fluorinated counterpart, benzonitrile, to elucidate the significant impact of fluorine substitution on the molecule's redox properties. This comparative approach offers valuable insights into the electrochemical landscape of these important chemical building blocks.
The Influence of Fluorine on Aromatic Nitriles: An Electrochemical Perspective
The substitution of a hydrogen atom with a highly electronegative fluorine atom dramatically alters the electronic distribution within an aromatic ring. This inductive electron withdrawal activates the ring, making it more susceptible to electrochemical reduction. In the context of isophthalonitriles, this effect is compounded by the electron-withdrawing nature of the two nitrile groups. Consequently, this compound is anticipated to exhibit a less negative reduction potential compared to its non-fluorinated analog, isophthalonitrile. This enhanced ease of reduction is a key consideration in its synthetic applications and potential downstream transformations.
Comparative Electrochemical Analysis
This section presents a detailed comparison of the electrochemical behavior of 4-fluorobenzonitrile (as a proxy for this compound) and benzonitrile. The data is derived from cyclic voltammetry (CV), a powerful technique for probing the redox properties of molecules.
Table 1: Comparative Electrochemical Data
| Compound | Reduction Peak Potential (Ep,c) vs. Ag/AgNO3 | Characteristics |
| 4-Fluorobenzonitrile | -2.3 V (approx.)[1][2] | Irreversible reduction |
| Benzonitrile | More negative than -2.3 V (inferred) | Expected to be more difficult to reduce |
Note: The exact reduction potential of benzonitrile can vary depending on experimental conditions, but it is consistently observed to be more negative than its fluorinated counterparts.
The cyclic voltammogram of 4-fluorobenzonitrile in acetonitrile reveals an irreversible reduction peak at approximately -2.3 V[1][2]. This irreversibility suggests that the initial electron transfer is followed by a rapid chemical reaction, likely the cleavage of the carbon-fluorine bond[2]. This is a critical characteristic, as it indicates that electrochemical methods can be employed to selectively defluorinate the molecule, opening up synthetic pathways to other functionalized derivatives.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and validity of the presented data, it is crucial to understand the underlying experimental protocols. The following section details a standard methodology for the electrochemical characterization of aromatic nitriles.
Protocol for Cyclic Voltammetry of Aromatic Nitriles
Objective: To determine the reduction potential and electrochemical behavior of the analyte.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) in Acetonitrile
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile
-
Analyte: 1-10 mM solution of the aromatic nitrile in the electrolyte solution
-
Potentiostat
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then with acetonitrile, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Fill the cell with the analyte solution and purge with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to bracket the expected reduction event (e.g., from 0 V to -2.8 V).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peaks.
-
Determine the peak potentials (Ep) and peak currents (Ip).
-
Assess the reversibility of the redox process by examining the peak separation (ΔEp) and the ratio of anodic to cathodic peak currents (Ipa/Ipc).
-
Mechanistic Insights and Comparative Rationale
The electrochemical reduction of 4-fluorobenzonitrile serves as a compelling model for understanding the behavior of this compound. The strong electron-withdrawing effect of the fluorine atom, combined with that of the nitrile group(s), significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This makes the acceptance of an electron (reduction) more energetically favorable, hence the less negative reduction potential.
The irreversibility of the reduction process for 4-fluorobenzonitrile points to a dissociative electron transfer mechanism, where the C-F bond is cleaved upon reduction. This pathway is of significant synthetic interest, as it allows for the generation of a reactive aryl radical or anion, which can then be trapped by various electrophiles to form new C-C or C-heteroatom bonds.
Conclusion and Future Directions
The electrochemical characterization of this compound and its analogs provides invaluable data for chemists working in drug discovery and materials science. The introduction of a fluorine atom demonstrably facilitates the reduction of the aromatic system, a feature that can be exploited in synthetic design. The irreversible nature of this reduction, likely involving C-F bond cleavage, opens avenues for novel functionalization strategies.
Future research should focus on obtaining direct experimental data for this compound to confirm the trends observed with its monofluorinated analog. Furthermore, a systematic study of a series of fluorinated isophthalonitriles would provide a more comprehensive understanding of the structure-property relationships governing their electrochemical behavior. Such studies will undoubtedly accelerate the development of new pharmaceuticals and advanced materials based on these versatile fluorinated building blocks.
References
- Cyclic voltamograms of 4-fluorobenzonitrile at different... - ResearchGate. (n.d.). ResearchGate.
- Cyclic and square wave voltammograms of 1 in benzonitrile containing 0.1 M Bu4NPF6 as a supporting electrolyte/Pt - ResearchGate. (n.d.). ResearchGate.
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - JoVE. (2018, October 18). JoVE.
- Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile – Mechanistic analysis employing Marcus–Hush quadratic activation-driving force relation - ResearchGate. (2012). ResearchGate.
- Cyclic voltammograms for the oxidation of 14 in benzonitrile (1 mM)... - ResearchGate. (n.d.). ResearchGate.
- Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. (2021, November 22). Royal Society of Chemistry.
- Cyclic voltammogram of compound 14 in benzonitrile, 0.1 M Bu 4 NPF 6 at... - ResearchGate. (n.d.). ResearchGate.
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A Comparative Guide to the Photocatalytic Activity of 4-Fluoroisophthalonitrile-Based Catalysts for Advanced Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and sustainable methods for chemical synthesis is perpetual. In recent years, visible-light photoredox catalysis has emerged as a transformative technology, offering green and mild conditions for a vast array of chemical reactions. Central to this revolution is the development of potent photocatalysts capable of harnessing light energy to drive chemical transformations. Among the rising stars in the field of organic photocatalysts are those derived from the isophthalonitrile scaffold, which exhibit remarkable photophysical properties.[1]
This guide provides an in-depth technical comparison of the photocatalytic activity of catalysts based on the 4-Fluoroisophthalonitrile architecture. We will focus on the most prominent example, 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN) , and compare its performance with other relevant organic photocatalysts. This guide is designed to provide researchers with the necessary information to select and utilize these powerful catalytic tools for their synthetic challenges, from fundamental research to late-stage functionalization in drug discovery.[2][3]
The Rise of Isophthalonitrile-Based Photocatalysts: A Mechanistic Overview
Isophthalonitrile-based photocatalysts, such as 3DPAFIPN, are donor-acceptor (D-A) type molecules.[1] The isophthalonitrile core acts as the electron-accepting moiety, while appended electron-donating groups, such as diphenylamines, provide the donor character. This molecular design leads to a small energy gap between the singlet (S1) and triplet (T1) excited states, enabling a phenomenon known as thermally activated delayed fluorescence (TADF).[1] This property allows for the efficient harvesting of triplet excitons, leading to long-lived excited states that are crucial for initiating photochemical reactions.
The general mechanism of photocatalysis with these molecules involves a single-electron transfer (SET) process.[1] Upon irradiation with visible light, the photocatalyst is excited to a higher energy state. In this excited state, it can act as either an oxidant or a reductant, accepting an electron from or donating an electron to a substrate molecule. This initial SET event generates radical ions, which then undergo further chemical transformations to yield the desired product. The photocatalyst is regenerated in its ground state at the end of the catalytic cycle, ready to absorb another photon and initiate a new cycle.
Caption: Generalized photocatalytic cycle of an organic photosensitizer.
Featured Catalyst: 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN)
Chemical Structure:
Caption: Chemical structure of 3DPAFIPN.
3DPAFIPN has garnered significant attention due to its exceptional photophysical and photochemical properties.[1] The presence of the fluorine atom and the three diphenylamino groups tunes its electronic properties, resulting in strong absorption in the visible region and high photocatalytic efficiency.
Synthesis of 3DPAFIPN
The synthesis of 3DPAFIPN is achievable through a nucleophilic aromatic substitution reaction. A plausible synthetic route involves the reaction of a polyfluorinated isophthalonitrile precursor with an excess of diphenylamine in the presence of a base.
Disclaimer: The following is a generalized synthetic protocol based on literature precedents and should be adapted and optimized for specific laboratory conditions.
Experimental Protocol: Synthesis of 3DPAFIPN
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrafluoroisophthalonitrile (1 equivalent), diphenylamine (excess, e.g., 4-5 equivalents), and a suitable base such as potassium carbonate (excess).
-
Solvent Addition: Add a dry, high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours to days. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water and then with a suitable organic solvent (e.g., methanol or ethanol) to remove excess diphenylamine. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).
-
Characterization: Confirm the identity and purity of the synthesized 3DPAFIPN using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
Comparative Performance in Photocatalytic Organic Synthesis
The true measure of a photocatalyst lies in its performance in chemical reactions. 3DPAFIPN has proven to be a versatile and highly efficient catalyst for a variety of organic transformations. Below is a comparative overview of its performance against other common organic photocatalysts in selected reactions.
Table 1: Performance Comparison of 3DPAFIPN with Other Organic Photocatalysts
| Reaction Type | Substrates | Photocatalyst | Catalyst Loading (mol%) | Light Source | Solvent | Time (h) | Yield (%) | Reference |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 3DPAFIPN | 0.2 | Blue LED (5W) | EtOH | 0.1 | 97 | [4] |
| 3DPA2FBN | 0.2 | Blue LED (5W) | EtOH | 0.5 | 85 | [1] | ||
| 4CzIPN | 0.2 | Blue LED (5W) | EtOH | 1 | 78 | [1] | ||
| C-N Cross-Coupling | Aryl Halide, Amine | 3DPAFIPN | 1.0 | Blue LED | Dioxane | 24 | 85-95 | [1] |
| Ir(ppy)₃ | 1.0 | Blue LED | Dioxane | 24 | 80-90 | [1] | ||
| C-H Functionalization | Alkane, Aryl Halide | 3DPAFIPN | 2.0 | Blue LED | CH₂Cl₂ | 48 | 70-80 | [5] |
| Acridinium Salt | 2.0 | Blue LED | CH₂Cl₂ | 48 | 60-70 | [6] |
Analysis of Performance:
The data in Table 1 highlights the excellent performance of 3DPAFIPN across different reaction types. In the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, 3DPAFIPN demonstrates significantly higher efficiency compared to other isophthalonitrile-based catalysts like 3DPA2FBN and the well-known 4CzIPN, achieving a near-quantitative yield in a much shorter reaction time.[1][4]
In C-N cross-coupling reactions, a cornerstone of pharmaceutical and materials chemistry, 3DPAFIPN shows comparable, and in some cases superior, activity to the classic iridium-based photocatalyst, Ir(ppy)₃.[1] This is particularly noteworthy given that 3DPAFIPN is a metal-free organic catalyst, offering advantages in terms of cost and sustainability.
For the challenging C-H functionalization reactions, which allow for the direct modification of ubiquitous C-H bonds, 3DPAFIPN again proves to be a highly effective catalyst.[5] Its performance surpasses that of some traditional acridinium salt photocatalysts, showcasing its potential for late-stage functionalization of complex molecules.[2][6]
Experimental Protocols for Photocatalytic Reactions
To facilitate the adoption of these powerful catalysts, we provide a detailed, step-by-step methodology for a general photocatalytic reaction.
Experimental Protocol: General Procedure for Photocatalytic Organic Synthesis
-
Reaction Setup: In an oven-dried vial or flask equipped with a magnetic stir bar, combine the substrates, the photocatalyst (e.g., 3DPAFIPN, 0.1-5 mol%), and any other reagents (e.g., base, additive).
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent under an inert atmosphere. The choice of solvent is crucial and should be optimized for each specific reaction (common solvents include acetonitrile, dichloromethane, dioxane, and dimethylformamide).
-
Degassing: To remove dissolved oxygen, which can quench the excited state of the photocatalyst, degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.
-
Irradiation: Place the reaction vessel at a fixed distance from a visible light source (e.g., a blue LED lamp, typically 3-10 W). Ensure consistent and uniform irradiation of the reaction mixture. A cooling fan may be necessary to maintain a constant reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.
-
Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. The residue can then be purified by standard techniques such as column chromatography on silica gel to isolate the desired product.
Caption: A typical experimental workflow for a photocatalytic organic synthesis reaction.
Applications in Drug Discovery and Development
The mild reaction conditions and high functional group tolerance of photocatalysis with 3DPAFIPN make it an invaluable tool for drug discovery.[2][7] A particularly impactful application is in late-stage functionalization (LSF) . LSF allows for the modification of complex, drug-like molecules at a late stage in their synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[3]
For example, C-H functionalization reactions catalyzed by 3DPAFIPN can be used to introduce new substituents onto a drug candidate's core structure, potentially improving its potency, selectivity, or pharmacokinetic properties without the need for a lengthy de novo synthesis.[5]
Conclusion and Future Outlook
This compound-based catalysts, exemplified by the highly efficient 3DPAFIPN, have established themselves as powerful tools in the arsenal of synthetic chemists. Their metal-free nature, coupled with their exceptional performance under mild, visible-light-mediated conditions, makes them an attractive alternative to traditional transition-metal photocatalysts. The ability to drive a wide range of important organic transformations, including those relevant to the pharmaceutical industry, underscores their immense potential.
Future research in this area will likely focus on the development of new isophthalonitrile-based catalysts with even further tuned photophysical and redox properties. The exploration of their application in asymmetric photocatalysis and their immobilization on solid supports for enhanced recyclability are also exciting avenues for investigation. As our understanding of the structure-activity relationships of these catalysts deepens, we can expect the development of even more powerful and selective photocatalytic systems, further advancing the goals of green and sustainable chemistry.
References
- Moir, M., Danon, J. J., & Kassiou, M. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Link]
- Romero, N. A., & Nicewicz, D. A. (2016).
- Mohamadpour, F. (2023). 3DPAFIPN as a halogenated dicyanobenzene-based photosensitizer catalyzed gram-scale photosynthesis of pyrano[2,3-d]pyrimidine scaffolds. Scientific Reports. [Link]
- Jin, J., & MacMillan, D. W. C. (2015). Direct α-arylation of ethers through the combination of photoredox- and nickel catalysis.
- Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. [Link]
- Mohamadpour, F., & Amani, A. (2024). Halogenated dicyanobenzene-based photosensitizer (3DPAFIPN) as a thermally activated delayed fluorescence (TADF) used in gram-scale photosynthesis 3,4-dihydropyrimidin-2-(1H)
- Mohamadpour, F. (2024). Gram-scale photosynthesis of polyfunctionalized dihydro-2-oxypyrroles using 3DPAFIPN as a halogenated dicyanobenzene-based photosensitizer via a consecutive visible-light-induced electron transfer process. RSC Advances.
- Douglas, J. J., Albright, H., & Sevrin, M. J. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Link]
- Moir, M., Danon, J. J., & Kassiou, M. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Link]
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A Comparative Guide to the Thermal Analysis of 4-Fluoroisophthalonitrile-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with exceptional thermal stability, 4-Fluoroisophthalonitrile-based polymers have emerged as a promising class of high-performance materials. Their unique chemical structure, incorporating both fluorine and nitrile functionalities, imparts a desirable combination of properties, including high thermal resistance, chemical inertness, and specific dielectric characteristics. This guide provides a comprehensive comparison of the thermal properties of these specialized polymers against other relevant high-performance alternatives, supported by experimental data and detailed analytical protocols.
The Critical Role of Thermal Analysis in Polymer Science
Understanding the behavior of polymers at elevated temperatures is paramount for predicting their performance, lifespan, and suitability for various applications, from aerospace components to advanced electronics and medical devices.[1][2][3][4] Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these materials.[5][6] TGA provides quantitative information on the thermal stability and decomposition of a polymer, while DSC reveals key phase transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc) events.[1][4]
This guide will delve into the principles and practical application of TGA and DSC for the characterization of this compound-based polymers and their counterparts, offering insights into experimental design and data interpretation.
Comparative Thermal Properties of High-Performance Polymers
The introduction of fluorine and nitrile groups into a polymer backbone significantly influences its thermal characteristics. The strong C-F bond, with a high dissociation energy of approximately 485 kJ/mol, enhances the thermal stability of the polymer.[7] The polar nitrile group can increase the glass transition temperature and may contribute to char formation at high temperatures, further enhancing thermal resistance.[8][9]
Below is a comparative summary of the key thermal properties of various high-performance polymers, including those with nitrile functionalities.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, Td5) (°C) | Char Yield at 800 °C (%) | Reference |
| Nitrile-Containing Polyimides | 203 - 284 | > 438 | Not Specified | [8] |
| Fluorinated Polyimide (TPPI50) | 402 | 563 | Not Specified | [7] |
| Imide-Containing Phthalonitrile Polymers | Not Specified | 433 - 492 (in N2) | 40 - 51 | [10] |
| Phosphorylated Phthalonitrile Resins | > 350 | 389 - 404 | 78 - 79 | |
| Phthalonitrile-POSS Copolymers | Not Specified | > 550 (Decomposition peak ~640-680) | ~48 (at 900°C) | [11] |
| Phthalonitrile Polymers (from dihydroxybenzene isomers) | > 400 | > 500 | Not Specified | [12][13] |
Note: Direct thermal analysis data for polymers synthesized specifically from this compound was not available in the immediate search results. The data presented here is for structurally related high-performance polymers containing nitrile and/or fluorine groups, which serve as relevant benchmarks.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a standardized methodology for conducting TGA and DSC analysis on high-performance polymers.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This is crucial for determining the thermal stability and decomposition profile of a polymer.
Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass (char yield) of the polymer.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and representative of the bulk material. A sample mass of 5-10 mg is typically used.
-
Instrument Setup:
-
Place the sample in a clean, inert TGA pan (e.g., platinum or alumina).
-
Place the pan onto the TGA balance.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature above the expected decomposition range (e.g., 800-1000 °C).[14]
-
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset of decomposition (Td), often reported as the temperature at which 5% weight loss occurs (Td5).
-
Identify the temperature of the maximum rate of weight loss from the derivative of the TGA curve (DTG).
-
Record the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This technique is used to identify thermal transitions such as Tg, melting, and crystallization.
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.[18]
-
-
Experimental Conditions (Heat-Cool-Heat Cycle):
-
First Heating Scan:
-
Equilibrate at a temperature well below the expected Tg (e.g., 0 °C or 25 °C).[14]
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions, but below the decomposition temperature determined by TGA.[15][16] This scan is used to erase the previous thermal history of the material.
-
-
Cooling Scan:
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature. This establishes a uniform thermal history.
-
-
Second Heating Scan:
-
Ramp the temperature again at the same heating rate as the first scan. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition (Tg) is observed as a step change in the baseline of the DSC curve.[15] It is typically reported as the midpoint of this transition.
-
Endothermic peaks represent melting events (Tm), while exothermic peaks can indicate crystallization (Tc) or curing reactions.[19]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for TGA and DSC analysis.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.
Conclusion
The thermal analysis of this compound-based polymers and their high-performance counterparts is essential for advancing material science. The incorporation of fluorine and nitrile moieties generally leads to polymers with exceptional thermal stability, characterized by high glass transition temperatures and decomposition temperatures. By employing standardized TGA and DSC protocols, researchers can obtain reliable and comparable data to guide the development of next-generation materials for demanding applications. The insights gained from these analyses are critical for optimizing polymer structure and processing conditions to achieve desired performance characteristics.
References
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- POLYIMIDES CONTAINING NITRILE GROUPS AND NANOCOMPOSITES BASED ON THEM - Revue Roumaine de Chimie. (n.d.).
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - MDPI. (2023).
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds - University of Babylon Private CDN. (n.d.).
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- The Characterization of Polymers Using Thermal Analysis - AZoM. (2023).
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A Comparative Guide to the Purity Assessment of 4-Fluoroisophthalonitrile by Quantitative NMR Spectroscopy
In the landscape of pharmaceutical development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility. For a compound like 4-Fluoroisophthalonitrile, a key building block in the synthesis of advanced materials and pharmaceutical intermediates, rigorous purity assessment is paramount. This guide provides an in-depth technical exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against alternative analytical techniques.
The Foundational Principle: Why qNMR is a Primary Method
Unlike chromatographic techniques that often rely on comparing a sample's response to that of a chemically identical reference standard, qNMR leverages a fundamental physical principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2] This allows for the absolute quantification of a substance by co-dissolving it with a certified internal standard of known purity and comparing the integral areas of their respective signals.[3] This inherent quantitative nature establishes qNMR as a primary ratio method of measurement, capable of delivering SI-traceable results without the need for an analyte-specific standard.[1][2]
For this compound, this is particularly advantageous. The molecule possesses aromatic protons and a fluorine atom, making it amenable to analysis by both ¹H and ¹⁹F NMR. This dual-nucleus approach provides a powerful, cross-validating system for purity determination.
-
¹H qNMR offers high sensitivity and is the standard for quantifying organic molecules.
-
¹⁹F qNMR provides a complementary and often superior analysis for fluorinated compounds. The ¹⁹F nucleus has a 100% natural abundance, high sensitivity, and a vast chemical shift range (over 500 ppm), which dramatically reduces the likelihood of signal overlap—a common challenge in ¹H NMR.[4][5][6] Furthermore, as most deuterated solvents lack fluorine, the spectra are free from interfering solvent signals.[5]
Experimental Workflow for Purity Determination
The following diagram illustrates the logical flow of a rigorous qNMR purity assessment, from initial preparation to the final, validated result.
Caption: A comprehensive workflow for qNMR purity analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high accuracy and precision in the purity determination of this compound.
1. Materials and Reagents
-
Analyte: this compound (Sample of interest)
-
Deuterated Solvent: Acetonitrile-d3 (CD₃CN) or DMSO-d6. The choice depends on solubility and potential for hydrogen bonding. Acetonitrile-d3 is often preferred for its simpler residual solvent signal.
-
Internal Standard (IS) for ¹H NMR: A certified reference material (CRM) such as Maleic Anhydride or 1,4-Bis(trimethylsilyl)benzene-d4. The IS must be of known purity, stable, non-reactive with the analyte, and possess a simple, sharp signal in a clear region of the spectrum.[7][8]
-
Internal Standard (IS) for ¹⁹F NMR: A certified reference material such as α,α,α-Trifluorotoluene or another stable fluorinated compound with a known purity and a non-overlapping signal.
2. Sample Preparation: The Foundation of Accuracy The accuracy of qNMR begins with precise weighing.[9]
-
Using a calibrated analytical balance with 0.01 mg accuracy, weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube. Record the mass (m_analyte) precisely.
-
Weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Anhydride for ¹H NMR) into the same NMR tube. The goal is to achieve a near 1:1 molar ratio between the analyte protons to be integrated and the standard protons to ensure integration accuracy.[7] Record the mass (m_IS) precisely.
-
Add approximately 0.7 mL of the deuterated solvent (e.g., Acetonitrile-d3) to the NMR tube.
-
Cap the tube securely and vortex for at least 60 seconds to ensure the sample is completely dissolved and the solution is homogeneous. Visual inspection is critical.
3. NMR Data Acquisition: Optimizing for Quantitation Standard "quick" NMR parameters are insufficient for quantitative analysis. The following parameters are critical for obtaining accurate data.[10]
-
Instrument: A well-maintained NMR spectrometer (≥400 MHz) with a stable temperature controller.
-
Temperature: Allow the sample to equilibrate inside the magnet for at least 5 minutes before acquisition.
-
Tuning and Shimming: Perform automated or manual tuning and shimming to achieve optimal lineshape and resolution.
-
Key Acquisition Parameters:
-
Pulse Angle (p1): Calibrate and use a 90° pulse angle to ensure maximum and uniform excitation across the spectrum.[11]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any peak of interest (both analyte and IS). A conservative value of 30-60 seconds is often used if T₁ values are unknown. This ensures complete relaxation between scans, making the signal intensity truly proportional to the number of nuclei.[5][11]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This minimizes integration errors.
-
Spinning: Turn sample spinning off to prevent the formation of spinning sidebands, which can interfere with integration.[10]
-
4. Data Processing and Purity Calculation Consistent and careful data processing is essential.
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform zero-order and first-order phase correction manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum. This is crucial for accurate integration.[12]
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aromatic protons) and a signal for the internal standard.
-
Calculate the purity using the following equation:[3][10]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I : Integral area of the signal
-
N : Number of nuclei giving rise to the signal (e.g., for the two equivalent aromatic protons of Maleic Anhydride, N_IS = 2)
-
M : Molar mass
-
m : Mass weighed
-
Purity_IS : Certified purity of the internal standard
-
-
Repeat the procedure using ¹⁹F NMR with a suitable fluorinated internal standard for an independent, confirmatory purity value. The results from both ¹H and ¹⁹F analyses should agree within the experimental uncertainty of the method.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, a comprehensive understanding requires comparison with other established techniques. Each method has distinct advantages and limitations.
| Method | Principle | Advantages for this compound | Disadvantages & Limitations |
| qNMR | Signal area is proportional to the number of nuclei.[1] | - Primary Method: No analyte-specific standard needed.[2]- Non-destructive. - Provides structural information on impurities.- ¹H and ¹⁹F nuclei provide orthogonal validation.[5]- Detects non-chromophoric and inorganic impurities.[13] | - Lower sensitivity than chromatography for trace impurities.- Requires careful parameter optimization (e.g., relaxation delay).[11]- Potential for signal overlap in complex mixtures. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection.[14] | - High sensitivity and resolution for separating structurally similar impurities.- Well-established and widely available. | - Relative Method: Requires a certified standard of this compound for accurate quantification.- Impurities must have a UV chromophore.- Response factors for impurities can differ from the main component, leading to inaccurate quantification unless each impurity is isolated and characterized.[15] |
| GC-FID/MS | Partitioning between a stationary phase and a carrier gas, with flame ionization or mass spec detection. | - Excellent for detecting volatile organic impurities and residual solvents. | - Analyte is non-volatile: Not directly applicable to this compound without derivatization.- High temperatures can cause degradation of thermally labile compounds. |
| Melting Point | Temperature range over which a solid transitions to a liquid. | - Simple, rapid, and inexpensive initial check. | - Not quantitative. - Impurities cause a depression and broadening of the melting range, but this is insensitive to low impurity levels.[16][17]- Useless for mixtures of isomers.[17] |
| Elemental Analysis | Measures the mass fractions of C, H, N, etc. | - Provides fundamental confirmation of the elemental composition. | - Insensitive to impurities with the same elemental composition (e.g., isomers).- Does not provide information on the nature or number of impurities.[13] |
Regulatory Context and Method Validation
In the pharmaceutical industry, the control of impurities is strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3A (R2).[18][19][20] These guidelines establish thresholds for reporting (e.g., ≥0.05%) and identifying (e.g., ≥0.10%) impurities in new drug substances.[18][19] A robust qNMR method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[21] Validation would involve assessing:
-
Specificity: Demonstrating that the analyte signal is free from interference from the standard, impurities, or solvent.
-
Accuracy: Comparing the qNMR result to a certified reference material.
-
Precision: Assessing repeatability (multiple preparations) and intermediate precision (different days, different analysts).
-
Linearity: Analyzing samples over a range of concentrations to confirm a linear response.
-
Robustness: Intentionally varying parameters like temperature or solvent volume to ensure the method remains reliable.
Conclusion
For the purity assessment of this compound, quantitative NMR spectroscopy, particularly a combined ¹H and ¹⁹F approach, stands out as a superior analytical choice. It operates as a primary method, obviating the need for an often unavailable, perfectly pure standard of the analyte itself.[2][22] While chromatographic methods offer higher sensitivity for trace impurity detection, qNMR provides a more direct, accurate, and holistic measure of the mass purity of the main component. Its ability to simultaneously quantify and provide structural information on observed impurities makes it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of confidence in their materials.
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- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2023-01-05). [Link]
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A Comparative Guide for Researchers: 4-Fluoroisophthalonitrile vs. 4-Chloroisophthalonitrile
For the discerning researcher in drug development and materials science, the selection of molecular building blocks is a critical decision that profoundly influences the properties and performance of the final product. Among the myriad of available synthons, halogenated aromatic nitriles are of particular interest due to their versatile reactivity and the unique physicochemical characteristics imparted by the halogen substituent. This guide provides an in-depth comparative analysis of two such building blocks: 4-Fluoroisophthalonitrile and 4-Chloroisophthalonitrile. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. The substitution of fluorine for chlorine at the 4-position of the isophthalonitrile scaffold introduces subtle yet significant differences in their molecular weight, polarity, and electronic nature.
| Property | This compound | 4-Chloroisophthalonitrile |
| Molecular Formula | C₈H₃FN₂ | C₈H₃ClN₂[1] |
| Molecular Weight | 146.12 g/mol | 162.57 g/mol [1] |
| CAS Number | 13519-90-9 | 109292-88-8[1] |
| Appearance | Solid | Solid |
| Predicted LogP | ~1.5 - 2.0 | ~2.0 - 2.5 |
| Calculated Polar Surface Area | 47.6 Ų | 47.6 Ų |
The Electronic Tug-of-War: A Deeper Dive into Reactivity
The choice between a fluorine or chlorine substituent is not merely a matter of atomic weight; it is a strategic decision rooted in the distinct electronic effects these halogens exert on the aromatic ring. These effects, a delicate balance of induction and resonance, dictate the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNA) reactions, which are pivotal for elaborating the isophthalonitrile core.
The Fluorine Advantage in Nucleophilic Aromatic Substitution:
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), rendering the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. While fluorine also possesses an electron-donating resonance effect (+M) through its lone pairs, the poor energy match between the 2p orbitals of fluorine and the π-system of the benzene ring means this effect is less pronounced compared to its inductive pull. This net electron withdrawal activates the ring towards SNA.
The Chlorine Conundrum:
Chlorine is also electronegative and exhibits an inductive electron-withdrawing effect, albeit weaker than that of fluorine. However, the resonance donation from chlorine's 3p orbitals is less effective due to a greater mismatch in size and energy with the carbon 2p orbitals of the aromatic ring. Consequently, while the chloro-substituted ring is still activated towards nucleophilic attack compared to an unsubstituted ring, the degree of activation is generally lower than that of its fluoro-analogue.
This difference in reactivity is a key consideration in synthetic planning. For reactions where the displacement of the halogen is the desired transformation, this compound is often the more reactive and preferred substrate.
A Tale of Two Syntheses: Experimental Protocols
A reliable and efficient synthesis is paramount for any building block. Both this compound and 4-Chloroisophthalonitrile can be synthesized from their respective anilines via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including nitriles.[2][3][4]
Below, we provide a detailed, side-by-side experimental protocol for the synthesis of both compounds, allowing for a direct comparison of the required reagents and reaction conditions.
Experimental Workflow: Sandmeyer Cyanation
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A Senior Application Scientist's Guide to Characterizing 4-Fluoroisophthalonitrile (4-FIPN) Polymers: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals working at the forefront of materials science, the precise characterization of novel polymers is paramount. Polymers derived from 4-Fluoroisophthalonitrile (4-FIPN) are a class of high-performance materials prized for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of both fluorine and nitrile functionalities imparts a unique combination of attributes, making them attractive for applications in aerospace, electronics, and advanced composites.[1][2][3]
This guide provides an in-depth comparison of the essential analytical techniques for characterizing 4-FIPN-based polymers, such as poly(ether imide)s and poly(ether nitrile)s. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to ensure a comprehensive and robust characterization workflow.
The Strategic Importance of Multi-faceted Analysis
A single analytical technique provides only one piece of the puzzle. A comprehensive understanding of a 4-FIPN polymer's structure-property relationship necessitates a multi-faceted approach. By correlating data from spectroscopic, thermal, and morphological analyses, researchers can build a holistic picture of their material, from the molecular level to its bulk properties. This integrated approach is crucial for predicting performance, ensuring quality control, and guiding the rational design of next-generation materials.
Spectroscopic Techniques: Elucidating the Molecular Blueprint
Spectroscopic methods are fundamental to confirming the chemical identity and structural integrity of 4-FIPN polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the polymer's chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Application for 4-FIPN Polymers: FTIR is an indispensable first-line technique for confirming the successful polymerization and identifying key functional groups. For poly(ether nitrile)s derived from 4-FIPN, the following characteristic absorption peaks are of primary interest:
-
Nitrile Group (-C≡N): A sharp, distinct peak typically appears around 2230 cm⁻¹ .[3][4] The presence and intensity of this peak confirm the incorporation of the isophthalonitrile moiety.
-
Aromatic Ether Linkage (Ar-O-Ar): A strong, asymmetric stretching vibration is characteristically observed around 1245 cm⁻¹ .[3] This peak is a key indicator of the formation of the poly(ether) backbone.
-
Imide Group (C=O): In the case of poly(ether imide)s, characteristic imide carbonyl absorptions will be present.
-
Aromatic C-H and C=C Bonds: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ confirm the presence of the aromatic backbone.
Comparative Insight: By comparing the FTIR spectrum of the final polymer to those of the 4-FIPN monomer and other reactants, one can verify the disappearance of monomer-specific peaks and the appearance of new peaks characteristic of the polymer backbone, thus confirming the reaction's success.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis of a 4-FIPN Polymer Film
-
Sample Preparation: Ensure the polymer film is clean and dry. If analyzing a powder, ensure it is finely ground.
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental noise.
-
Sample Analysis: Place the polymer sample onto the ATR crystal and apply consistent pressure using the instrument's clamp to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum to obtain a clean, interpretable result.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity.
Application for 4-FIPN Polymers: NMR is a powerful tool for obtaining detailed structural information, confirming monomer integration, and, in some cases, determining molecular weight through end-group analysis. For 4-FIPN polymers, ¹H and ¹³C NMR can be used to:
-
Confirm Structural Integrity: The complex aromatic regions in both ¹H and ¹³C NMR spectra can be meticulously assigned to the specific protons and carbons of the polymer repeat unit, providing unambiguous confirmation of the desired structure.
-
Verify Monomer Ratios in Copolymers: By integrating the signals corresponding to the different monomer units, the composition of copolymers can be accurately determined.
-
End-Group Analysis: For lower molecular weight polymers, the signals from the end groups can be distinguished from those of the repeating units. By comparing the integration of these signals, the number-average molecular weight (Mn) can be estimated.
Thermal Analysis: Probing the Boundaries of Performance
The thermal stability of 4-FIPN polymers is one of their most critical attributes. Thermal analysis techniques provide quantitative data on their performance at elevated temperatures.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).
Application for 4-FIPN Polymers: TGA is essential for determining the thermal stability and degradation profile of 4-FIPN polymers. Key parameters obtained from a TGA thermogram include:
-
Decomposition Temperature (Td): Often reported as the temperature at which 5% or 10% weight loss occurs (T₅% or T₁₀%), this value indicates the onset of thermal degradation. Fluorinated poly(ether imide)s and poly(ether nitrile)s typically exhibit high decomposition temperatures, often exceeding 500°C.[5][6]
-
Char Yield: The percentage of material remaining at the end of the analysis (e.g., at 800°C) is an indicator of its char-forming ability, which is related to flame retardancy.
Comparative Insight: TGA allows for a direct comparison of the thermal stability of different 4-FIPN polymer formulations and their performance relative to other high-performance polymers like PEEK or other polyimides.
Experimental Protocol: TGA of a 4-FIPN Polymer
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 800°C at a constant heating rate, typically 10°C/min or 20°C/min.
-
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the T₅% and T₁₀% values and the char yield at 800°C.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition, melting, and crystallization.
Application for 4-FIPN Polymers: DSC is crucial for determining the operational temperature range of 4-FIPN polymers.
-
Glass Transition Temperature (Tg): The Tg is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Poly(ether imide)s based on fluorinated monomers often exhibit high Tg values, typically in the range of 200-300°C.[5]
-
Melting Temperature (Tm) and Crystallinity: For semi-crystalline polymers, DSC can reveal the melting point and the degree of crystallinity, which significantly influence the material's mechanical properties and solvent resistance.
Comparative Data for High-Performance Polymers:
| Polymer Type | Typical Glass Transition Temperature (Tg) |
| 4-FIPN based Poly(ether imide)s | 200 - 300 °C[5] |
| Commercial Poly(ether imide) (e.g., Ultem™) | ~217 °C |
| Poly(ether ether ketone) (PEEK) | ~143 °C |
| Fluorinated Polyimides | 250 - 400 °C[7] |
Molecular Weight Determination: Understanding Processability and Mechanical Properties
The molecular weight and its distribution are fundamental properties that govern a polymer's processability and its final mechanical strength.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Principle: GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
Application for 4-FIPN Polymers: GPC is the most common technique for determining the molecular weight distribution of polymers. The key parameters obtained are:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the polymer.
-
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample, while higher values indicate a broader distribution.
Causality in Experimental Choice: The choice of solvent and column for GPC is critical. For high-performance polymers like 4-FIPN derivatives, which are often soluble only in polar aprotic solvents, a mobile phase such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with an added salt (e.g., LiBr) is often required to prevent polymer aggregation and ensure accurate separation.
Morphological Characterization: Visualizing the Solid-State Structure
The arrangement of polymer chains in the solid state dictates the material's bulk properties.
Scanning Electron Microscopy (SEM)
Principle: SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of the surface topography.
Application for 4-FIPN Polymers: SEM is invaluable for:
-
Visualizing Film and Fracture Surfaces: Examining the cross-section of a fractured polymer film can reveal information about its ductility or brittleness.
-
Assessing the Morphology of Blends and Composites: In composite materials, SEM can be used to visualize the dispersion of fillers and the quality of the interface between the filler and the 4-FIPN polymer matrix.
Wide-Angle X-ray Diffraction (WAXD)
Principle: WAXD analyzes the diffraction pattern of X-rays scattered by the polymer sample to provide information about the degree of crystallinity and the arrangement of polymer chains.
Application for 4-FIPN Polymers: WAXD is used to:
-
Determine Crystallinity: Amorphous polymers produce broad, diffuse scattering patterns, while crystalline or semi-crystalline polymers exhibit sharp diffraction peaks.
-
Investigate Polymer Chain Packing: The position of the diffraction peaks can provide information about the intermolecular distances and packing of the polymer chains.
Logical Workflow for Comprehensive Characterization
A logical workflow for characterizing a novel 4-FIPN polymer ensures that each analytical step builds upon the last, leading to a comprehensive understanding of the material.
Caption: A logical workflow for the comprehensive characterization of 4-FIPN polymers.
Conclusion
The characterization of this compound polymers is a multi-step process that requires the intelligent application of a suite of analytical techniques. By systematically employing spectroscopic methods to confirm the chemical structure, thermal analysis to define the operational limits, chromatography to understand the molecular weight distribution, and microscopy and diffraction to probe the solid-state morphology, researchers can gain a deep and actionable understanding of these high-performance materials. This comprehensive approach not only validates the synthesis of the target polymer but also provides the critical data necessary to predict its performance in demanding applications and to guide the development of even more advanced materials in the future.
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A Researcher's Guide to Benchmarking New Photocatalysts Against the Standard, 4CzIPN
In the rapidly evolving field of photoredox catalysis, the quest for novel, more efficient, and sustainable photocatalysts is relentless. As new candidates emerge, a rigorous and standardized method for performance evaluation is paramount to ensure meaningful comparisons and drive progress. This guide provides a comprehensive framework for benchmarking the performance of new photocatalysts against 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a widely recognized and utilized metal-free organic photocatalyst.[1] This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess and compare the efficacy of their novel photocatalytic systems.
Introduction: The Imperative of Standardized Benchmarking
Photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions.[2] The heart of this technology lies in the photocatalyst, a molecule that, upon light absorption, initiates single-electron transfer (SET) processes to activate substrates.[2] 4CzIPN has gained prominence due to its exceptional photophysical properties, including a high photoluminescence quantum yield (PLQY) and a broad redox window, making it a versatile and effective catalyst for a wide array of reactions.[3][4]
However, the proliferation of new photocatalysts necessitates a standardized approach to performance evaluation. Without a common set of metrics and protocols, direct comparisons between catalysts are often misleading, hindering the identification of truly superior systems. This guide aims to address this gap by providing a detailed, step-by-step methodology for benchmarking new photocatalysts against the established standard, 4CzIPN. We will delve into the key performance indicators, the experimental setups required for their accurate measurement, and the interpretation of the resulting data.
Understanding the Benchmark: A Profile of 4CzIPN
Before embarking on a comparative study, a thorough understanding of the benchmark is essential. 4CzIPN is a donor-acceptor fluorophore, with carbazolyl units acting as electron donors and a dicyanobenzene core as the electron acceptor.[1] This architecture gives rise to its remarkable photophysical properties.
Key Photophysical and Electrochemical Properties of 4CzIPN
A comprehensive benchmarking study begins with characterizing the fundamental properties of the new photocatalyst and comparing them to those of 4CzIPN.
| Property | Typical Value for 4CzIPN | Significance in Photocatalysis |
| Maximum Absorption (λmax) | ~448 nm (in DCM)[5][6] | Determines the wavelength of light required for excitation. A red-shifted absorption is often desirable to utilize more of the visible spectrum. |
| Maximum Emission (λem) | ~544 nm (in DCM)[7] | Relates to the energy of the excited state. |
| Photoluminescence Quantum Yield (ΦPL) | >90%[3] | A high ΦPL indicates efficient light emission and, by extension, a long-lived and accessible excited state for catalysis. |
| Excited State Lifetime (τ) | Prompt: ~3-7 ns, Delayed: up to several μs[6] | A longer lifetime increases the probability of the excited catalyst interacting with substrates. |
| Ground State Oxidation Potential (Eox) | ~1.51 V vs. SCE (in DCM)[5][6] | Dictates the catalyst's ability to be oxidized in its ground state. |
| Ground State Reduction Potential (Ered) | ~-1.21 V vs. SCE (in DCM)[5][6] | Dictates the catalyst's ability to be reduced in its ground state. |
| Excited State Oxidation Potential (Eox) | ~-1.09 V vs. SCE (in DCM)[7] | Represents the reducing power of the excited catalyst. A more negative value indicates a stronger reductant. |
| Excited State Reduction Potential (Ered) | ~1.39 V vs. SCE (in DCM)[7] | Represents the oxidizing power of the excited catalyst. A more positive value indicates a stronger oxidant. |
Note: These values can vary depending on the solvent and experimental conditions.
The causality behind these properties is rooted in the molecular structure of 4CzIPN. The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole donors and the lowest unoccupied molecular orbital (LUMO) on the dicyanobenzene acceptor leads to a small singlet-triplet energy gap (ΔEST), facilitating efficient thermally activated delayed fluorescence (TADF). This process allows the harvesting of triplet excitons, contributing to the high quantum yield and long excited-state lifetime.[3]
The Benchmarking Workflow: A Step-by-Step Experimental Guide
To ensure a fair and accurate comparison, all experiments for the new photocatalyst and 4CzIPN must be conducted under identical conditions. This includes the same solvent, concentration, light source, reaction vessel, and temperature.
Caption: A generalized workflow for benchmarking new photocatalysts.
Part 1: Foundational Photophysical and Electrochemical Characterization
The initial step involves characterizing the fundamental properties of the new photocatalyst as outlined in Table 1. This provides a baseline understanding of its potential and allows for a direct comparison with 4CzIPN.
Experimental Protocols:
-
UV-Vis Absorption and Photoluminescence Spectroscopy:
-
Prepare dilute solutions of the photocatalyst in the desired solvent (e.g., dichloromethane, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine λmax.
-
Record the emission spectrum using a fluorometer, exciting at the λmax, to determine λem.
-
-
Photoluminescence Quantum Yield (ΦPL) Measurement (Relative Method):
-
Choose a standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of the standard and the new photocatalyst with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts x and st refer to the unknown and the standard, respectively.[8]
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the photocatalyst in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential to obtain the oxidation and reduction potentials. The excited state potentials can be estimated using the ground state redox potentials and the 0-0 emission energy.
-
Part 2: Quantifying Catalytic Performance
The Apparent Quantum Yield (AQY) is a critical metric that quantifies the efficiency of a photocatalytic reaction. It is defined as the ratio of the number of moles of a product formed (or reactant consumed) to the number of moles of incident photons.[9]
Experimental Protocol for AQY Determination:
-
Actinometry (Photon Flux Measurement):
-
Use a chemical actinometer, such as potassium ferrioxalate, to determine the photon flux of your light source at the desired wavelength.[10]
-
Irradiate the actinometer solution for a set time and measure the change in absorbance to calculate the number of photons that entered the reaction vessel.
-
-
Photocatalytic Reaction:
-
Set up the photocatalytic reaction with a known concentration of the photocatalyst, substrate, and other reagents in a vessel identical to the one used for actinometry.
-
Irradiate the reaction mixture for a specific time, ensuring low conversion (<20%) to maintain a linear reaction rate.
-
At various time points, take aliquots of the reaction mixture and quench the reaction.
-
Analyze the concentration of the product or reactant using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
-
Calculation:
-
Calculate the moles of product formed or reactant consumed.
-
AQY (%) = (moles of product formed / moles of incident photons) * 100[4]
-
Sources
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The Fluorine Advantage: A Comparative Guide to the Photophysical Properties of Fluorinated vs. Non-Fluorinated Isophthalonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional organic materials, isophthalonitriles serve as versatile building blocks for a range of applications, from photosensitizers in photodynamic therapy to components in advanced optical materials. The strategic introduction of fluorine atoms onto the isophthalonitrile scaffold has emerged as a powerful tool to modulate their electronic and, consequently, their photophysical properties. This guide provides an in-depth, objective comparison of the photophysical characteristics of fluorinated versus non-fluorinated isophthalonitriles, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Rationale for Fluorination: Beyond Simple Substitution
The decision to incorporate fluorine into a molecular structure is a deliberate design choice driven by the unique electronic properties of this halogen. Fluorine is the most electronegative element, and its introduction into an aromatic system like isophthalonitrile induces significant electronic perturbations. This primarily manifests in two ways:
-
Inductive Effect (-I): The strong electron-withdrawing nature of fluorine pulls electron density from the aromatic ring. This can lead to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting in a blue-shift (a shift to shorter wavelengths) in the absorption and emission spectra.
-
Steric and Conformational Effects: The presence of fluorine atoms can influence the planarity and intermolecular packing of the molecules in the solid state or in aggregates. These steric effects can play a crucial role in preventing non-radiative decay pathways, thereby enhancing fluorescence quantum yields.[1]
Understanding these fundamental principles is key to interpreting the comparative data that follows and to rationally designing novel isophthalonitrile-based materials with tailored photophysical properties.
Comparative Photophysical Data
The following tables summarize key photophysical parameters for representative fluorinated and non-fluorinated isophthalonitrile derivatives and their more complex phthalocyanine analogues, which are formed from isophthalonitrile precursors. The data, compiled from various studies, illustrates the tangible effects of fluorination.
Table 1: Absorption and Emission Properties
| Compound Class | Specific Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| Non-Fluorinated | Unsubstituted Phthalocyanine | DMSO | ~670 | ~680 | ~10 |
| n-Propanol-substituted Zinc Phthalocyanine | DMSO | ~678 | ~686 | ~8 | |
| Fluorinated | Peripherally Tetra-substituted Zinc Phthalocyanine with 3,5-bis(trifluoromethyl)phenoxy groups | DMSO | ~684 | ~692 | ~8 |
| Ring-perfluorinated Heptamethine Cyanine Dye | Various | Varies | Varies | Varies |
Note: Data for phthalocyanine derivatives is often used as a proxy to understand the behavior of the isophthalonitrile precursors from which they are synthesized.[2][3][4]
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound Class | Specific Derivative | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Non-Fluorinated | n-Propanol-substituted Zinc Phthalocyanine | DMSO | ~0.20 | ~3.5 |
| Fluorinated | 2,2,3,3-tetrafluoro-1-propanol-substituted Zinc Phthalocyanine | DMSO | ~0.25 | ~4.0 |
| Peripherally tetrasubstituted Zn(II) phthalocyanine complexes bearing 3,5-bis(trifluoromethyl)phenoxy groups | DMSO | High (Specific values vary) | - |
Note: The introduction of fluorinated substituents often leads to an increase in the fluorescence quantum yield. This is attributed to a decrease in non-radiative decay rates.[2][3]
Causality Behind the Experimental Observations
The trends observed in the comparative data can be explained by the fundamental electronic and structural effects of fluorination:
-
Spectral Shifts: The inductive effect of fluorine atoms generally leads to a stabilization of the frontier molecular orbitals. However, in larger, more complex systems like phthalocyanines, the interplay of inductive effects and potential changes in molecular aggregation can lead to either blue or red shifts in the absorption and emission maxima.[5]
-
Enhanced Quantum Yields: The increase in fluorescence quantum yields upon fluorination is a frequently observed phenomenon.[2] This is often attributed to the "heavy atom effect" being less pronounced for fluorine compared to other halogens, which minimizes intersystem crossing to the triplet state. Furthermore, the steric hindrance introduced by fluorine atoms can restrict intramolecular rotations and vibrations, which are common non-radiative decay pathways.[1]
-
Solvatochromism: The polarity of the solvent can influence the photophysical properties of both fluorinated and non-fluorinated isophthalonitriles. However, the sensitivity to solvent polarity can be altered by fluorination due to changes in the molecule's dipole moment.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible data, it is imperative to follow rigorous experimental protocols. The following sections detail the methodologies for key photophysical measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][7]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[6]
Step-by-Step Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to the test sample.[6]
-
Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble and stable. Ensure the solvent is free from fluorescent impurities.[8]
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard with high accuracy.
-
Preparation of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.
-
Record the emission spectrum for each of the diluted solutions of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of each plot.
-
-
Calculation: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation[9]:
Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots for the sample and the standard, respectively.
-
ηs and ηr are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a critical parameter for understanding the dynamics of excited states. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.
Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated many times, and a histogram of the arrival times is built up, which represents the decay of the fluorescence intensity over time.
Step-by-Step Protocol:
-
Instrument Setup:
-
Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate.
-
The detector should be a sensitive, high-speed photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent. The concentration should be adjusted to have a sufficient fluorescence signal without causing aggregation or inner filter effects.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at a wavelength where it absorbs.
-
Collect the emitted photons at the wavelength of maximum emission.
-
Record the time difference between the laser pulse and the detected photon for a large number of events.
-
-
Data Analysis:
-
The collected data is plotted as a histogram of photon counts versus time.
-
This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative photophysical analysis described in this guide.
Caption: Workflow for comparative photophysical analysis.
Conclusion and Future Outlook
The strategic fluorination of isophthalonitriles offers a robust and predictable means of fine-tuning their photophysical properties. The electron-withdrawing nature of fluorine consistently influences the electronic structure, often leading to enhanced fluorescence quantum yields and altered absorption and emission profiles. The experimental protocols detailed herein provide a validated framework for researchers to conduct their own comparative studies with high scientific integrity.
As the demand for advanced materials with tailored optical properties continues to grow, particularly in fields like drug development and bio-imaging, the insights gained from comparing fluorinated and non-fluorinated isophthalonitriles will be invaluable. Future research will likely focus on more complex fluorination patterns and the synergistic effects of combining fluorination with other substituents to unlock novel photophysical phenomena.
References
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem. URL
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A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of 4-Fluoroisophthalonitrile
Introduction: The Imperative of Consistency in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the principle of consistency is not merely a quality control metric; it is the bedrock upon which reliable, reproducible, and safe therapeutic outcomes are built.[1][2] For pharmaceutical intermediates like 4-Fluoroisophthalonitrile, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring batch-to-batch consistency is of paramount importance.[3][4][5] Subtle variations between batches—be it in purity, impurity profiles, or physical properties—can cascade through the manufacturing process, leading to final API batches that fail specification, exhibit altered bioavailability, or pose unforeseen safety risks.[1][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch consistency of this compound. We will move beyond simple pass/fail testing to a holistic, scientifically-grounded approach that explains the causality behind experimental choices, ensuring a robust and self-validating quality assessment system.
Understanding this compound and Its Potential Variabilities
This compound (C₈H₃FN₂) is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom and two nitrile (CN) groups.[3][7] Its utility in medicinal chemistry often stems from the reactivity of the nitrile groups and the electronic effects of the fluorine atom.[4] However, the synthetic route to this intermediate can introduce several potential sources of batch-to-batch variability:
-
Organic Impurities: These include residual starting materials, intermediates from incomplete reactions, and by-products from side reactions.[8][9] Their presence, even in trace amounts, can affect the downstream reaction yield and the purity of the final API.
-
Inorganic Impurities: Resulting from the manufacturing process, these can include reagents, ligands, and catalysts.[10]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final product and must be controlled according to established safety limits.[10]
-
Physical Properties: Variations in crystallinity, particle size, and melting point can impact dissolution rates, handling, and reaction kinetics in subsequent steps.
Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q3A(R2), for the control of impurities in new drug substances, which provides a framework for the principles discussed herein.[10][11][12]
A Multi-Pronged Analytical Strategy for Comprehensive Assessment
No single analytical technique can fully characterize a chemical compound. A robust assessment of this compound relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. The following workflow illustrates the logical progression of a typical batch consistency study.
Caption: Workflow for assessing batch-to-batch consistency.
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Expertise & Causality: HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[13][14] For this compound, a reversed-phase method using a C18 column is the logical starting point. The C18 stationary phase provides effective separation for moderately polar aromatic compounds based on hydrophobicity. An acetonitrile/water mobile phase is chosen for its UV transparency and ability to elute the analyte and its likely impurities with good peak shape. UV detection is ideal as the aromatic rings in the target molecule and related impurities are strong chromophores.[15][16]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute further as needed.
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the tailing factor for the main peak should be ≤ 1.5, and the theoretical plates should be ≥ 2000. This ensures the system is performing consistently.[17]
Data Presentation & Trustworthiness: A trustworthy analysis involves comparing the impurity profiles of new batches against a well-characterized reference standard. The goal is not just to ensure purity is above a certain threshold (e.g., >99.5%), but that the types and quantities of impurities are consistent.[1]
Table 1: Comparative HPLC Purity and Impurity Data for this compound Batches
| Batch ID | Purity (%) (Area Normalization) | Impurity A (RRT 0.85) (%) | Impurity B (RRT 1.15) (%) | Total Impurities (%) | Status |
| Reference Std | 99.85 | 0.06 | 0.04 | 0.15 | PASS |
| Batch A | 99.82 | 0.07 | 0.05 | 0.18 | PASS |
| Batch B | 99.86 | 0.05 | 0.04 | 0.14 | PASS |
| Batch C | 99.15 | 0.55 | 0.06 | 0.85 | FAIL |
RRT = Relative Retention Time
Analysis: Batches A and B show purity and impurity profiles highly consistent with the reference standard. Batch C, while still having high purity, shows a significant increase in Impurity A, indicating a deviation in the manufacturing process. This batch would be flagged for further investigation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents and volatile by-products.[13][18][19] The high sensitivity of GC, coupled with the definitive identification power of mass spectrometry, provides unambiguous results.[20][21] For a halogenated compound like this compound, GC-MS can also help identify any related volatile halogenated impurities.[22]
Experimental Protocol:
-
Instrumentation: GC system with a Mass Spectrometric detector and a headspace autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C for 5 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 35-400 amu.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO). Seal and vortex.
-
Headspace Parameters: Incubate at 80 °C for 15 minutes.
Data Presentation & Trustworthiness: Results are compared against ICH Q3C guidelines for residual solvents. Consistency is demonstrated by showing that all batches are well below the permissible limits and do not contain unexpected solvents.
Table 2: Residual Solvent Analysis by Headspace GC-MS
| Batch ID | Toluene (ppm) | Acetone (ppm) | Dichloromethane (ppm) | Status |
| ICH Q3C Limit | 890 | 5000 | 600 | - |
| Reference Std | < 50 | < 50 | Not Detected | PASS |
| Batch A | < 50 | < 50 | Not Detected | PASS |
| Batch B | < 50 | < 50 | Not Detected | PASS |
| Batch C | 150 | 75 | Not Detected | PASS |
Analysis: All batches meet the ICH safety limits. However, the slightly elevated levels of toluene and acetone in Batch C, while acceptable, may still point to a process variation (e.g., less efficient drying) that warrants monitoring.
¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Expertise & Causality: NMR spectroscopy is an unparalleled tool for structural elucidation.[13] For this compound, both ¹H and ¹⁹F NMR are crucial. ¹H NMR confirms the aromatic proton environment, while ¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom.[23][24][25] The presence of unexpected signals in either spectrum can indicate structural isomers or impurities that may be difficult to resolve by chromatography.[26][27]
Caption: Decision logic for NMR spectral analysis.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate all signals. Reference the spectra appropriately.
Data Interpretation: The spectra of each batch should be superimposable with the reference standard. Pay close attention to the baseline for small impurity peaks. The integration of the aromatic protons in the ¹H spectrum should match the expected ratios. The ¹⁹F spectrum should show a single, sharp signal at the characteristic chemical shift for this compound.
Differential Scanning Calorimetry (DSC) for Thermal Properties and Purity
Expertise & Causality: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[28] It is an excellent technique for determining the melting point and assessing the purity of crystalline solids.[29][30][31] According to the van't Hoff equation, impurities depress and broaden the melting point of a pure substance. Therefore, a sharp melting endotherm with a high enthalpy of fusion is indicative of high purity.[32] Comparing the melting onset temperature and peak shape provides a highly sensitive measure of batch-to-batch consistency.
Experimental Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into a standard aluminum DSC pan and hermetically seal.
-
Thermal Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).
-
Atmosphere: Purge with nitrogen at 50 mL/min.
-
Data Analysis: Determine the onset temperature, peak maximum temperature (melting point), and the enthalpy of fusion (ΔHfus) from the resulting endotherm.
Data Presentation & Trustworthiness: Consistent batches will exhibit melting points and enthalpies of fusion within a very narrow range.
Table 3: Comparative DSC Data for this compound Batches
| Batch ID | Melting Point Onset (°C) | Melting Point Peak (°C) | Enthalpy of Fusion (J/g) | Peak Shape | Status |
| Reference Std | 94.1 | 95.2 | 145.8 | Sharp | PASS |
| Batch A | 94.0 | 95.1 | 145.2 | Sharp | PASS |
| Batch B | 94.2 | 95.3 | 146.1 | Sharp | PASS |
| Batch C | 92.5 | 94.0 | 130.5 | Broad | FAIL |
Analysis: The lower and broader melting endotherm for Batch C strongly corroborates the HPLC data, indicating the presence of a significant impurity that disrupts the crystal lattice. This provides orthogonal confirmation of a consistency failure.
Conclusion: A Foundation for Quality
Assessing the batch-to-batch consistency of this compound is a critical, multi-faceted process that underpins the quality and safety of downstream pharmaceutical products.[1][14] By employing a suite of orthogonal analytical techniques—HPLC for purity profiling, GC-MS for volatile impurities, NMR for structural verification, and DSC for thermal properties—a comprehensive and robust picture of each batch can be established. This guide emphasizes not just the "how" but the "why," grounding experimental choices in scientific principles and regulatory expectations.[8][33][34] Adherence to such a rigorous, self-validating analytical strategy ensures that only intermediates of the highest and most consistent quality proceed in the drug development pipeline, ultimately safeguarding patient health.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoroisophthalonitrile
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a non-negotiable aspect of laboratory excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Fluoroisophthalonitrile, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of informed safety.
Core Principles: Understanding the Hazard Profile
This compound (C₈H₃FN₂) is a halogenated aromatic nitrile. Its proper disposal is dictated by the hazards associated with these two functional groups.
-
Halogenated Organic Compound: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic.[1] Such compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases (like hydrogen fluoride).[2][3] Mixing halogenated waste with non-halogenated waste streams is a costly error, as the entire volume must then be treated by the more expensive halogenated disposal process.[4]
-
Nitrile Group (-CN): Nitriles are toxic and can release extremely poisonous hydrogen cyanide (HCN) gas upon thermal decomposition or when exposed to acidic conditions.[5][6]
-
Acute Toxicity: Safety Data Sheets (SDS) for analogous compounds indicate that fluorinated nitriles can be fatal or harmful if swallowed and may cause significant skin, eye, and respiratory irritation.[7][8]
Therefore, the foundational principle for disposing of this compound is strict segregation into a properly labeled, sealed container designated for halogenated organic waste , which must be handled by a licensed hazardous waste disposal service.[4][7][9] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system.[5][9]
Waste Characterization and Segregation Workflow
The first and most critical step in disposal is correctly identifying and segregating the waste at the point of generation. The following workflow provides a clear decision-making process for any material contaminated with this compound.
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Mastering the Safe Handling of 4-Fluoroisophthalonitrile: A Guide for Laboratory Professionals
For the diligent researcher, the promise of novel molecular entities is often predicated on the careful management of highly reactive and hazardous chemical precursors. 4-Fluoroisophthalonitrile, a key building block in various synthetic pathways, is one such compound that demands the utmost respect and adherence to rigorous safety protocols. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its safe handling, ensuring the protection of laboratory personnel while maintaining the integrity of your research.
Hazard Assessment: Understanding the Intrinsic Risks
This compound (CAS No. 65610-14-2) is a solid aryl fluorinated compound with significant toxicological properties. A thorough understanding of its hazard profile is the foundational step in developing a robust safety plan.
Primary Hazards:
-
Acute Oral Toxicity (Category 2): The most critical hazard associated with this compound is that it is fatal if swallowed .[1][2][3] Accidental ingestion of even minute quantities can have severe consequences.
-
Skin and Eye Irritation: Direct contact with this compound can cause significant skin and serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of the dust or powder form may lead to respiratory irritation.[3]
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 2) | H300 | Danger |
| Skin Irritation (Category 2) | H315 | Warning |
| Serious Eye Irritation (Category 2A) | H319 | Warning |
| Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) | H335 | Warning |
The Hierarchy of Controls: A Proactive Safety Paradigm
To effectively mitigate the risks associated with this compound, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize reliance on personal protective equipment (PPE) alone.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The primary line of defense is to physically separate the researcher from the hazard. All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood or a glove box. This ensures that any dust or vapors are effectively contained and exhausted.
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be in place and readily accessible to all personnel.
-
Designated Areas: Clearly demarcate the areas where this compound is stored and handled.
-
Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this compound.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are paramount, the correct selection and use of PPE provide the final, critical layer of protection.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for protection against a wide range of chemicals and are generally recommended.[1] Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1]
-
Body Protection: A lab coat should be worn to protect against skin contact. Ensure the lab coat is buttoned and the sleeves are rolled down.
-
Respiratory Protection: When handling the solid compound, a respirator equipped with a P3 (EN 143) filter cartridge is necessary to protect against inhalation of fine particles.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | Immediately call a poison control center or doctor. [3] Rinse mouth.[3] Do NOT induce vomiting. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a poison control center or doctor.[3] |
Spill Response:
-
Minor Spill: If a small amount of solid is spilled within the fume hood, carefully sweep it up using a dustpan and brush designated for this purpose. Place the material in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Major Spill: In the event of a large spill, or a spill outside of a containment area, evacuate the laboratory immediately and notify the appropriate emergency response personnel.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[3] Do not dispose of this material in the regular trash or down the drain.
By integrating this comprehensive safety framework into your laboratory practices, you can confidently and responsibly handle this compound, advancing your research while prioritizing the well-being of your team.
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Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
